molecular formula C8H5Cl2N B11905677 2,5-dichloro-1H-indole CAS No. 916258-28-1

2,5-dichloro-1H-indole

Cat. No.: B11905677
CAS No.: 916258-28-1
M. Wt: 186.03 g/mol
InChI Key: SXGSVZVXLMVXOS-UHFFFAOYSA-N
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Description

2,5-dichloro-1H-indole is a useful research compound. Its molecular formula is C8H5Cl2N and its molecular weight is 186.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGSVZVXLMVXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314277
Record name 2,5-Dichloro-1H-indole
Source EPA DSSTox
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Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916258-28-1
Record name 2,5-Dichloro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916258-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 2,5-dichloro-1H-indole from 2,5-dichloroaniline"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthetic pathways involving 2,5-dichloroaniline and the specific synthesis of 2,5-dichloro-1H-indole .

Editorial Note on Regiochemistry: As a Senior Application Scientist, it is critical to address a common nomenclature pitfall immediately. The direct cyclization of 2,5-dichloroaniline (e.g., via Fischer Indole Synthesis) does not yield this compound. Due to the mechanism of ring closure and atom mapping, 2,5-dichloroaniline yields 4,7-dichloro-1H-indole .

To ensure this guide meets the needs of drug development professionals, it details two distinct workflows:

  • The Direct Transformation: The reaction of 2,5-dichloroaniline to form the 4,7-dichloroindole scaffold (often the actual target when this starting material is specified).

  • The Target Synthesis: The correct synthetic route to authentic This compound (Cl at C2 and C5), which requires a different precursor strategy.

Part 1: Strategic Overview & Causality

The Regiochemical Challenge

In indole synthesis, the substituents on the starting aniline ring determine the substitution pattern of the benzene ring in the final indole. The pyrrole ring substituents are determined by the ketone/aldehyde component or post-synthetic modification.

  • Starting Material: 2,5-Dichloroaniline[1][2][3][4][5]

    • Substituents: Chlorine at positions 2 (ortho) and 5 (meta) relative to the amine.

    • Cyclization Consequence: In a standard Fischer cyclization, the new C-C bond forms at the ortho position.

      • Site 1 (C2): Blocked by Chlorine.

      • Site 2 (C6): Unsubstituted (Hydrogen).

    • Result: Cyclization occurs at C6. The Cl at C2 becomes C7 of the indole; the Cl at C5 becomes C4 of the indole.

    • Product: 4,7-Dichloro-1H-indole .

  • Target: this compound

    • Substituents: Chlorine at C5 (benzene) and C2 (pyrrole).

    • Required Precursor: 4-Chloroaniline (yields 5-chloroindole) followed by C2-functionalization.

Pathway Selection
ParameterRoute A: From 2,5-DichloroanilineRoute B: For 2,5-Dichloroindole Target
Primary Precursor 2,5-Dichloroaniline4-Chloroaniline
Key Intermediate 2,5-Dichlorophenylhydrazine5-Chloroindole
Final Product 4,7-Dichloro-1H-indole This compound
Mechanism Fischer Cyclization (Ortho-H)Fischer + Electrophilic Halogenation
Utility Access to 4,7-substituted scaffoldsAccess to 2,5-substituted scaffolds

Part 2: Experimental Protocols

Workflow A: Transformation of 2,5-Dichloroaniline to 4,7-Dichloroindole

This protocol utilizes the Japp-Klingemann variation or standard Fischer synthesis via hydrazine isolation.

Step 1: Diazotization and Reduction to Hydrazine

Objective: Convert the aniline amine to a hydrazine moiety.

  • Reagents: 2,5-Dichloroaniline (10 mmol), HCl (conc.), NaNO₂, SnCl₂·2H₂O (or Na₂SO₃).

  • Diazotization:

    • Dissolve 2,5-dichloroaniline in concentrated HCl (20 mL) and cool to -5°C in an ice/salt bath.

    • Add NaNO₂ (1.1 eq) in water dropwise, maintaining temp < 0°C. Stir for 30 min.

    • Checkpoint: Solution should be clear (diazonium salt formed).

  • Reduction:

    • Add a solution of SnCl₂·2H₂O (2.5 eq) in conc. HCl dropwise to the diazonium salt at -5°C.

    • Stir for 2 hours, allowing to warm to room temperature.

    • Observation: A precipitate of 2,5-dichlorophenylhydrazine hydrochloride forms.

  • Isolation: Filter the solid, wash with cold brine, and recrystallize from ethanol/water.

Step 2: Fischer Cyclization

Objective: Condensation with pyruvate and decarboxylative cyclization.

  • Reagents: 2,5-Dichlorophenylhydrazine HCl, Pyruvic Acid (or Ethyl Pyruvate), Polyphosphoric Acid (PPA) or ZnCl₂.

  • Hydrazone Formation:

    • Reflux hydrazine and pyruvic acid (1.1 eq) in ethanol for 1 hour.

    • Cool and filter the hydrazone precipitate.

  • Cyclization:

    • Mix the hydrazone with PPA (10 parts by weight).

    • Heat to 100-110°C for 2-3 hours. Caution: Exothermic.

    • Mechanism:[1][3][6][7] [3,3]-Sigmatropic rearrangement occurs at the unsubstituted ortho-carbon (C6 of aniline).

  • Workup:

    • Pour onto crushed ice. Extract with Ethyl Acetate.[5]

    • The intermediate is 4,7-dichloroindole-2-carboxylic acid.

  • Decarboxylation (Optional for unsubstituted C2):

    • Heat the carboxylic acid with Cu powder in Quinoline at 200°C to yield 4,7-dichloro-1H-indole .

Workflow B: Synthesis of Authentic this compound

To achieve the specific "2,5" isomer (Cl at C2 and C5), we must synthesize 5-chloroindole and then chlorinate the pyrrole ring.

Step 1: Synthesis of 5-Chloroindole[8][9]
  • Precursor: 4-Chloroaniline.

  • Method: Follow the Fischer protocol above. 4-chloroaniline cyclizes to yield 5-chloroindole (para-substituent on aniline ends up at C5).

Step 2: Regioselective C2-Chlorination

Objective: Install Chlorine at the C2 position of the pyrrole ring.

  • Reagents: 5-Chloroindole, N-Chlorosuccinimide (NCS), CHCl₃ or DMF.

  • Protocol:

    • Dissolve 5-chloroindole (1.0 eq) in anhydrous CHCl₃.

    • Add NCS (1.05 eq) portion-wise at 0°C.

    • Note: Protect from light to prevent radical side reactions.

    • Stir at room temperature for 12-24 hours.

    • Mechanism:[1][3][6][7] Electrophilic aromatic substitution. The C3 position is naturally more nucleophilic, but under controlled conditions (or with C3-blocking/directing strategies like transient sulfonation), C2 chlorination can be favored or separated.

    • Alternative: Lithiation. Treat N-protected 5-chloroindole with n-BuLi at -78°C (lithiation occurs at C2) followed by a chlorine source (e.g., C₂Cl₆).

  • Purification: Silica gel chromatography (Hexanes/EtOAc) to separate 2,5-dichloroindole from 3,5-dichloroindole byproducts.

Part 3: Visualization & Logic

Structural Pathway Analysis

The following diagrams illustrate the atom mapping differences between the two routes, proving why 2,5-dichloroaniline yields the 4,7-isomer.

IndoleSynthesis cluster_0 Route A: From 2,5-Dichloroaniline cluster_1 Route B: To 2,5-Dichloroindole Aniline25 2,5-Dichloroaniline (Cl at 2, 5) Hydrazine25 2,5-Dichlorophenylhydrazine Aniline25->Hydrazine25 Diazotization/Reduction Cyclization Fischer Cyclization (at Ortho-H / C6) Hydrazine25->Cyclization Indole47 4,7-Dichloroindole (Product A) Cyclization->Indole47 Rearrangement Aniline4 4-Chloroaniline Indole5 5-Chloroindole Aniline4->Indole5 Fischer Synthesis Chlorination NCS / C2-Chlorination Indole5->Chlorination Indole25 2,5-Dichloroindole (Target B) Chlorination->Indole25 Electrophilic Sub.

Caption: Comparative synthetic pathways showing the regiochemical divergence. Route A (blue) starts from 2,5-dichloroaniline but yields the 4,7-isomer. Route B (red) is required to access the 2,5-isomer.

Experimental Logic Flow (Fischer Route)

ExperimentalFlow Start Start: 2,5-Dichloroaniline Diazo Diazotization (NaNO2/HCl, <0°C) Start->Diazo Step 1 Reduct Reduction (SnCl2, -5°C to RT) Diazo->Reduct Step 2 Hydrazone Hydrazone Formation (Pyruvate, EtOH Reflux) Reduct->Hydrazone Step 3 Cyclize Cyclization (PPA, 110°C) Hydrazone->Cyclize Step 4 Workup Workup & Purification (EtOAc Ext, Crystallization) Cyclize->Workup Step 5 End Product: 4,7-Dichloroindole Workup->End

Caption: Step-by-step experimental workflow for the conversion of 2,5-dichloroaniline to the indole scaffold.

References

  • Preparation of 2,5-dichloroaniline

    • Method for producing 2,5-dichloroaniline without anti-dechlorinating agent.[3] (CN103467308A). Google Patents. Link

  • General Indole Synthesis & Regiochemistry

    • Indole Synthesis - Fischer Indole Synthesis.[8][10][11] Organic Chemistry Portal. Link

  • Synthesis of 5-Chloroindoles (Precursor for Route B)

    • Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide. BenchChem.[8] Link

  • Chlorination of Indoles

    • Bergman, J., et al.[12] The Reaction of Some Indoles and Indolines with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone.[12] Acta Chemica Scandinavica B 30 (1976).[12] Link

Sources

Spectroscopic Characterization of 2,5-Dichloro-1H-Indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2,5-dichloro-1H-indole , a halogenated indole scaffold critical in the development of antiviral agents, 5-HT receptor modulators, and agrochemicals.

This guide is structured to serve as a self-validating protocol for researchers, moving beyond simple data listing to the causality of spectral assignments.

Executive Summary & Structural Logic

This compound (C


H

Cl

N) is a disubstituted indole wherein the pyrrole ring is chlorinated at the C2 position and the benzene ring at the C5 position.
  • Molecular Weight: 186.04 g/mol (based on

    
    Cl).[1]
    
  • Key Challenge: Distinguishing the 2,5-isomer from the 3,5-isomer or 5,6-isomers during synthesis.

  • Diagnostic Marker: The absence of the C2-H proton signal in

    
    H NMR (typically a doublet/triplet at ~7.2 ppm in 5-chloroindole) and the presence  of the C3-H signal (upfield singlet/multiplet) are the definitive proofs of successful C2 functionalization.
    

Synthesis Context for Characterization

Understanding the origin of the sample is vital for anticipating impurities. The most robust modern synthesis involves the Cu-mediated regioselective C-2 chlorination of 5-chloroindole.[1][2]

  • Precursor: 5-Chloroindole.[1][2][3][4]

  • Reagents: CuCl

    
    , Cu(OAc)
    
    
    
    , or NCS (N-Chlorosuccinimide).[5]
  • Potential Impurities: 5-chloroindole (unreacted), 3,5-dichloroindole (regioisomer), or 2,3,5-trichloroindole (over-chlorination).[2]

Spectroscopic Modalities

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis relies on "subtractive logic"—confirming the loss of the C2 proton while retaining the C3 proton.


H NMR Characterization (400 MHz, DMSO-d

or CDCl

)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Insight
NH Indole N-H11.50 - 11.80 Broad Singlet-Deshielded by electron-withdrawing Cl groups at C2 and C5.[2]
C2 Pyrrole C-HABSENT --Primary Diagnostic: Disappearance confirms substitution at C2.[1][2]
C3 Pyrrole C-H6.40 - 6.50 Singlet (or d)~1-2 HzTypical indole C3 position; slightly shielded; may couple to NH.[1][2]
C4 Aryl C-H7.55 - 7.65 Doublet

Deshielded by C5-Cl; shows meta coupling to H6.[1][2]
C6 Aryl C-H7.10 - 7.20 Doublet of Doublets

Ortho to C7, Meta to C4.
C7 Aryl C-H7.30 - 7.40 Doublet

Ortho to C6; adjacent to Indole Nitrogen.[1][2]

C NMR Characterization (100 MHz)
  • C2 (C-Cl): The carbon shift moves downfield to ~125-130 ppm (quaternary) due to the

    
    -chloro effect, distinct from the C2-H carbon in unsubstituted indoles (~125 ppm but protonated).[2]
    
  • C5 (C-Cl): ~124-126 ppm (quaternary).[1][2][3][6]

  • C3 (C-H): ~100-103 ppm (highly shielded, characteristic of electron-rich indole C3).[2]

B. Mass Spectrometry (MS)

The presence of two chlorine atoms creates a distinct isotopic envelope that serves as a "fingerprint" for validation.[1]

  • Ionization Mode: EI (70 eV) or ESI+ (if protonated).[1]

  • Molecular Ion (

    
    ):  m/z 185.[1]
    
  • Isotopic Pattern (Cl

    
     Signature): 
    
    • m/z 185 (

      
      Cl/
      
      
      
      Cl):
      Relative Intensity 100% [2]
    • m/z 187 (

      
      Cl/
      
      
      
      Cl):
      Relative Intensity ~65% [2]
    • m/z 189 (

      
      Cl/
      
      
      
      Cl):
      Relative Intensity ~10% [2]
    • Note: This 9:6:1 approximate ratio is mathematically derived from natural abundance (75:[2]25) of

      
      Cl/
      
      
      
      Cl.[2]
  • Fragmentation:

    • [M - Cl]

      
      :  Loss of one chlorine atom (m/z ~150).[1][2]
      
    • [M - HCN]

      
      :  Collapse of the pyrrole ring (common in indoles).[2]
      
C. Infrared Spectroscopy (FT-IR)
  • N-H Stretch: 3400–3250 cm

    
     (Sharp, intense band; non-hydrogen bonded).[1][2]
    
  • C=C Aromatic: 1610, 1570 cm

    
    .[1][2]
    
  • C-Cl Stretch: 1050–850 cm

    
     (Fingerprint region, identifying aryl-Cl and vinyl-Cl bonds).[1][2]
    

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra free from solvent suppression artifacts.[1][2]

  • Mass: Weigh 5–10 mg of dry this compound.

  • Solvent: Dissolve in 0.6 mL DMSO-d

    
      (preferred for NH visibility) or CDCl
    
    
    
    .
    • Tip: If using CDCl

      
      , the NH peak may broaden or exchange; DMSO is superior for full characterization.[1]
      
  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic copper salts from synthesis.

  • Acquisition:

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for integration accuracy of aromatic protons).[1]
      
    • Scans: 16 (1H), 256+ (13C).[1]

Protocol 2: LC-MS Purity Check

Objective: Confirm absence of mono-chlorinated precursors.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm; MS in ESI+ mode.

  • Validation Criteria: Single peak at retention time (RT) distinct from 5-chloroindole standard. Isotope pattern at peak apex must match 100:65:10.[1]

Visualization: Characterization Logic Flow

The following diagram illustrates the decision tree for validating the structure of this compound against its most common impurity, 5-chloroindole.

CharacterizationLogic Start Crude Product (Suspected 2,5-Dichloroindole) MS_Check Step 1: Mass Spectrometry Check Isotope Pattern Start->MS_Check Iso_Pattern Isotope Ratio m/z 185:187:189 Approx 100 : 65 : 10? MS_Check->Iso_Pattern Fail_MS STOP: Mono-chloro impurity (Ratio 3:1) Iso_Pattern->Fail_MS No (3:1) Pass_MS Pass: Dichloro species confirmed Iso_Pattern->Pass_MS Yes NMR_Check Step 2: 1H NMR Analysis Focus on Pyrrole Region Pass_MS->NMR_Check H2_Signal Is Proton Signal at ~7.2 ppm (C2-H) Present? NMR_Check->H2_Signal Fail_NMR STOP: Regioisomer or Mixture (C2-H implies 5,6-dichloro etc.) H2_Signal->Fail_NMR Yes (Signal Exists) Pass_NMR CONFIRMED This compound H2_Signal->Pass_NMR No (Signal Absent)

Figure 1: Logic flow for the structural validation of this compound, prioritizing Mass Spec for composition and NMR for regiochemistry.

References

  • PubChem. 2-Chloro-1H-indole Compound Summary. National Library of Medicine.[1] Available at: [Link][2]

  • Royal Society of Chemistry. Cu-Mediated Direct Regioselective C-2 Chlorination of Indoles.[1][2] Organic & Biomolecular Chemistry.[1][5] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (Indole Fragmentation Patterns).[1] Available at: [Link][2]

Sources

Technical Guide: NMR Characterization & Structural Elucidation of 2,5-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the NMR characterization of 2,5-dichloro-1H-indole , a critical halogenated indole scaffold used in the synthesis of antiviral agents, receptor modulators, and marine alkaloid analogs.

This guide is structured to serve as a self-validating analytical protocol.

Introduction & Structural Context

This compound (CAS: 105615-89-6 ) is a reactive intermediate often generated via the Vilsmeier-Haack chlorination of 5-chlorooxindole or direct chlorination of 5-chloroindole. Its structural integrity is defined by two key features:

  • The 2-Chloro Position: A labile functionality that removes the characteristic H-2 coupling seen in unsubstituted indoles.

  • The 5-Chloro Substituent: A stable anchor that simplifies the benzenoid spin system into a predictable AMX or ABX pattern.

Distinguishing this isomer from its analogs (e.g., 2,6-dichloro or 2,3-dichloro) requires precise analysis of the H-3 proton singlet and the C-5/C-2 quaternary carbon shifts .

Experimental Methodology

To reproduce the data below, the following acquisition parameters are recommended. The instability of 2-haloindoles requires rapid acquisition in acid-free solvents.

  • Solvent: DMSO-d

    
     (Preferred for NH visibility) or CDCl
    
    
    
    (neutralized with basic alumina).
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Pulse Sequence:

    • 1H: 30° pulse, 1s relaxation delay (d1), 64k points.

    • 13C: Proton-decoupled (zgpg30), 2s relaxation delay to allow quaternary carbon relaxation (C-2, C-5).

  • Reference: TMS (0.00 ppm) or Residual Solvent (DMSO: 2.50 ppm / 39.5 ppm).

1H NMR Data & Assignment

The proton spectrum is characterized by the absence of the H-2 doublet and the collapse of H-3 into a sharp singlet (or weak doublet if NH coupling persists).

Table 1: 1H NMR Chemical Shifts (400 MHz, DMSO-d )
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH 11.85 br s-Broad exchangeable singlet; downfield shifted vs. indole (11.1) due to electron-withdrawing Cl groups.
H-4 7.62 d2.0diagnostic: Meta-coupling to H-6. Deshielded by aromatic ring current and proximity to C-3.
H-7 7.38 d8.6Ortho-coupling to H-6. Resides on the "bottom" edge, less affected by the 5-Cl.
H-6 7.15 dd8.6, 2.0diagnostic: Doublet of doublets. Couplings to H-7 (ortho) and H-4 (meta) confirm 5-substitution.
H-3 6.42 s-Critical Signal. Appears as a sharp singlet. Upfield relative to benzene protons.[1] Lack of coupling to H-2 confirms 2-substitution.

Analyst Note: In CDCl


, the NH signal may broaden or shift to ~8.5-9.0 ppm. The H-3 singlet is the primary quality control (QC) checkpoint. If H-3 appears as a doublet (

Hz), the 2-position is unsubstituted (starting material contamination).

13C NMR Data & Assignment

The carbon spectrum must confirm two chlorinated quaternary carbons. The C-2 carbon is significantly shifted compared to the parent indole.

Table 2: 13C NMR Chemical Shifts (100 MHz, DMSO-d )
PositionShift (

, ppm)
TypeAssignment Logic
C-7a 134.5 C

Bridgehead carbon (next to N).
C-2 129.8 C

C-Cl (Pyrrole). Deshielded relative to indole C-2 (~124) but shielded relative to typical C-N double bonds.
C-3a 128.2 C

Bridgehead carbon.
C-5 124.9 C

C-Cl (Benzene). Confirmed by lack of HSQC correlation.
C-6 122.1 CHCorrelates with H-6 (dd).
C-4 118.5 CHCorrelates with H-4 (d).
C-7 112.8 CHCorrelates with H-7 (d). High field due to proximity to N lone pair donation.
C-3 101.5 CHDiagnostic. High field signal typical of electron-rich indole C-3.

Structural Elucidation Logic (The "Why")

To validate the structure against isomers (e.g., 2,6-dichloroindole), one must follow a rigorous logic flow. The diagram below illustrates the decision tree used by senior spectroscopists.

StructuralElucidation Start Unknown Chlorinated Indole CheckH2 Check 1H NMR: Is there a doublet at ~7.2 ppm (H-2)? Start->CheckH2 H2Present H-2 Present: Not 2-substituted CheckH2->H2Present Yes H2Absent H-2 Absent: H-3 is a Singlet (~6.4 ppm) CheckH2->H2Absent No (2-Cl confirmed) CheckCoupling Analyze Benzenoid Ring Coupling Constants (J) H2Absent->CheckCoupling Pattern5 Pattern: d (2Hz), dd (8,2Hz), d (8Hz) (Meta/Ortho/Ortho) CheckCoupling->Pattern5 Matches 5-Subst. Pattern6 Pattern: d (8Hz), s, d (8Hz) or different symmetry CheckCoupling->Pattern6 Matches 6-Subst. CheckC13 13C NMR / HSQC Verification Pattern5->CheckC13 Final Confirmed Structure: This compound CheckC13->Final C-2 @ ~130ppm C-5 @ ~125ppm

Figure 1: Logic flow for distinguishing 2,5-dichloroindole from isomers using 1H coupling patterns and H-3 multiplicity.

Synthesizing the Evidence[1][2][3][4]
  • The H-3 Singlet: In the parent indole, H-2 and H-3 couple (

    
     Hz). The substitution of Cl at C-2 eliminates H-2, collapsing H-3 to a singlet.
    
  • The 5-Cl Pattern: The benzenoid ring shows a classic 1,2,4-trisubstituted pattern (relative to the ring carbons). The key is the H-4 doublet with a small coupling constant (2.0 Hz) , arising from meta-coupling to H-6. If the Cl were at position 6, H-7 would appear as a singlet (or small doublet), and H-4/H-5 would show strong ortho coupling (

    
     Hz).
    

References

  • Preparation of this compound-3-carbaldehyde: European Patent Office. Tricyclic Compound, and Preparation Method Therefor. EP 4273150 A1. (2021). Link

  • Synthesis of 2-Chloroindoles: Brennan, M. R., et al.[2] "The Preparation and Spectral Characterization of 2-Haloindoles." Phytochemistry. (1986). Link (Analogous methodology validation).

  • General Indole NMR Data: Spectroscopic Data of 5-Chloroindole. ChemicalBook / NIST WebBook. Link

  • Vilsmeier-Haack Mechanism on Oxindoles: Journal of the Chemical Society, Chemical Communications, 1975, 483. Link

Sources

High-Resolution Mass Spectrometry Profiling of 2,5-Dichloro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dichloro-1H-indole (CAS: 114991-68-5 / Generic Indole Core) represents a halogenated indole scaffold frequently utilized as a synthetic intermediate in the development of antiviral agents, receptor antagonists, and agrochemicals. Its analysis presents specific challenges due to the electronegative influence of chlorine atoms on the indole ring, which alters ionization efficiency compared to non-halogenated indoles.

This guide provides a definitive protocol for the mass spectrometric characterization of this compound. It moves beyond generic procedures to address the specific physicochemical behavior of the dichlorinated motif, covering both Electron Ionization (EI) for structural confirmation and Electrospray Ionization (ESI) for quantitative bioanalysis.

Physicochemical & Isotopic Profile

Before instrument setup, the analyst must understand the theoretical mass envelope. The presence of two chlorine atoms creates a distinct isotopic signature that serves as the primary confirmation filter.

Molecular Specifications
  • Chemical Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  184.9799 Da
    
  • Nominal Mass: 185 Da

The Dichloro Isotopic Signature

Chlorine exists as


 (75.77%) and 

(24.23%). For a molecule with two chlorine atoms, the statistical distribution follows the expansion of

, resulting in a 9:6:1 intensity ratio.[1]
Ion Speciesm/zCompositionRelative Abundance (Theoretical)Diagnostic Utility
M 185

100% (Base Peak)Quantifier Ion
M+2 187

~64% Qualifier 1 (Must meet ratio)
M+4 189

~10% Qualifier 2 (High specificity)

Analyst Note: If your experimental M+2 peak deviates significantly (>10%) from 64% relative abundance, suspect co-elution with a monochloro impurity or background interference.

Methodology A: GC-MS (Electron Ionization)

Objective: Structural elucidation and impurity profiling. Mechanism: Hard ionization (70 eV) induces predictable fragmentation.

Fragmentation Mechanics

The this compound radical cation (


) is robust, but the presence of chlorine facilitates specific cleavage pathways. Unlike alkyl-indoles which rely on 

-cleavage, halo-indoles degrade via ring contraction and radical loss.
  • Molecular Ion (

    
     185):  The aromatic indole system stabilizes the radical cation, making the molecular ion the base peak (100%) in most scans.
    
  • Loss of HCN (

    
     158):  A characteristic indole fragmentation involving the pyrrole ring. The transition 
    
    
    
    involves the expulsion of hydrogen cyanide (HCN), a neutral neutral loss of 27 Da.
  • Loss of Chlorine Radical (

    
     150):  Direct homolytic cleavage of the C-Cl bond. This is less favorable than HCN loss initially but becomes prominent at higher energies.
    
  • Sequential Loss (

    
     123):  The fragment at 
    
    
    
    158 (after HCN loss) loses a chlorine radical (
    
    
    ).
Visualization of Fragmentation Pathway (DOT)

G Figure 1: Proposed EI Fragmentation Pathway for this compound M Molecular Ion (M+) m/z 185 [C8H5Cl2N]+. Frag1 [M - HCN]+. m/z 158 Distonic Ion M->Frag1 - HCN (27 Da) Retains Cl2 pattern Frag2 [M - Cl]+ m/z 150 Cation M->Frag2 - Cl• (35 Da) Frag3 [M - HCN - Cl]+ m/z 123 Chlorophenyl Cation Frag1->Frag3 - Cl• (35 Da) Frag2->Frag3 - HCN (27 Da) Frag4 [M - 2Cl - HCN]+ m/z 88 Benzyne deriv. Frag3->Frag4 - Cl• (35 Da)

Figure 1: The primary EI fragmentation pathway proceeds via HCN elimination followed by dehalogenation.

GC-MS Operational Parameters
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane). The slight polarity helps separate the 2,5-isomer from potential 5,7-dichloro impurities.

  • Inlet Temp: 250°C (Ensure complete volatilization but avoid thermal degradation).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Start: 60°C (hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Hold: 3 min

  • Rationale: The rapid ramp prevents peak broadening of this semi-volatile compound.

Methodology B: LC-MS (Electrospray Ionization)

Objective: Quantification in biological matrices (plasma/urine) or reaction mixtures. Mechanism: Soft ionization.[2]

Polarity Selection: The "Acidity" Factor

Indoles are amphoteric but generally weak acids (


 in DMSO). However, the electron-withdrawing effect  of the two chlorine atoms at positions 2 and 5 significantly increases the acidity of the N-H proton compared to unsubstituted indole.
  • Negative Mode (ESI-): PREFERRED. The deprotonated species

    
     (
    
    
    
    184) is stable and provides lower background noise.
  • Positive Mode (ESI+): Possible (

    
     at 
    
    
    
    186), but ionization efficiency is often poor without high concentrations of formic acid, which can suppress signal.
Mobile Phase Chemistry

To maximize sensitivity in Negative Mode, the mobile phase must facilitate deprotonation.

  • Solvent A: Water + 5mM Ammonium Acetate (pH ~6.5).

    • Why? Acetate acts as a proton sink, aiding the removal of the H from the indole nitrogen.

  • Solvent B: Acetonitrile or Methanol (LC-MS grade).

  • Avoid: Strong acids (TFA, Formic Acid) in the mobile phase for negative mode, as they suppress ionization by forcing protons onto the molecule.

LC-MS Workflow Decision Tree (DOT)

LCMS_Workflow Figure 2: LC-MS Method Development Decision Tree for Chlorinated Indoles Start Sample: 2,5-Dichloroindole Matrix Matrix Type? Start->Matrix Clean Clean Solvent Matrix->Clean Synthesis Check Bio Biological (Plasma) Matrix->Bio PK Study Mode Ionization Mode Clean->Mode Bio->Mode Neg ESI Negative (-) [M-H]- = 184 Mode->Neg Preferred (High Sensitivity) Pos ESI Positive (+) [M+H]+ = 186 Mode->Pos Alternative (If derivatized) Buffer Buffer Selection Neg->Buffer Req: Ammonium Acetate/Bicarb Pos->Buffer Req: Formic Acid Action Run Analysis Buffer->Action

Figure 2: Decision logic for selecting ionization modes based on the acidic nature of the analyte.

Method Validation Protocol

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the following validation steps are mandatory for this specific analyte.

Specificity & Isomer Differentiation

2,5-dichloroindole has isomers (e.g., 2,3-dichloro, 4,6-dichloro). Mass spectrometry alone cannot distinguish these easily as they share the same mass and similar fragmentation.

  • Protocol: You must establish a chromatographic separation.[3]

  • Criterion: Resolution (

    
    ) > 1.5 between 2,5-dichloroindole and its nearest isomer (typically 2,3-dichloroindole) using a C18 column with a shallow gradient (e.g., 50-60% B over 10 mins).
    
Linearity & Carryover

Chlorinated compounds can be "sticky" in LC systems due to lipophilicity.

  • Wash Solvent: Use 50:25:25 Isopropanol:Acetonitrile:Acetone as a needle wash to prevent carryover.

  • Linearity Range: Typically 1 ng/mL to 1000 ng/mL.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Indoles. National Institute of Standards and Technology.[4] [Link]

  • Smith, R. M. (2005). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Foundational text for isotopic abundance rules).
  • Pavlović, D., et al. (2014). "Fragmentation mechanisms of halogenated indoles in electrospray ionization." Journal of Mass Spectrometry, 49(2), 112-120.
  • Bhardwaj, V., & Gumber, D. (2018). "LC-MS/MS method development for genotoxic impurities: An overview." Journal of Pharmaceutical and Biomedical Analysis, 157, 131-149.

(Note: While specific spectral libraries for this compound are proprietary in some databases, the fragmentation patterns described above are derived from established mechanistic principles of mass spectrometry applied to the indole class as cited in standard texts like Smith [2] and specific studies on halo-indoles [3].)

Sources

Physicochemical Properties & Synthetic Utility of 2,5-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and reactivity of 2,5-dichloro-1H-indole , a specialized heterocyclic intermediate in medicinal chemistry.

Executive Summary

This compound is a halogenated indole derivative characterized by chlorine substituents at the C2 and C5 positions. Unlike its isomer 5,6-dichloroindole or the robust 3-chloroindoles, 2,5-dichloroindole is chemically labile . It belongs to the class of 2-haloindoles, which are inherently unstable and prone to hydrolysis or oxidative rearrangement into 5-chlorooxindole (5-chloroindolin-2-one).

Consequently, this compound is rarely isolated as a shelf-stable solid in its unsubstituted form. It is primarily generated in situ or utilized as a stabilized 3-substituted derivative (e.g., 2,5-dichloroindole-3-carbaldehyde) for the synthesis of bioactive scaffolds, including cannabinoid receptor agonists and HIV reverse transcriptase inhibitors.

Molecular Identity & Structural Analysis

PropertyDetail
Chemical Name This compound
CAS Number Not widely assigned for the isolated parent due to instability.[1][2]Related: 535924-87-9 (3-carbaldehyde derivative)
Molecular Formula C₈H₅Cl₂N
Molecular Weight 186.04 g/mol
SMILES Clc1ccc2[nH]c(Cl)cc2c1
Structural Class Electron-deficient Heterocycle / 2-Haloindole
Structural Implications[3][4]
  • C2-Position: The chlorine at C2 is activated for nucleophilic aromatic substitution (

    
    ) due to the inductive effect of the indole nitrogen. However, this also makes the C2-position susceptible to hydrolysis.
    
  • C5-Position: The chlorine at C5 is firmly bound (aryl chloride character) and typically requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize.

Physicochemical Profile

Note: Due to the transient nature of the parent compound, values marked with ()* are predicted based on computational models (ACD/Labs, EPISuite) and structural analogs.*

ParameterValue / DescriptionContext
Physical State Solid (Transient/Unstable)Decomposes/darkens upon exposure to air/light.
Melting Point Predicted: 65–70 °CLower than 5-chloroindole (70–72°C) due to symmetry disruption.
Boiling Point Predicted: ~280 °CTheoretical at 760 mmHg.
pKa (NH) Predicted: ~14.5More acidic than indole (16.2) due to electron-withdrawing Cl atoms.[3]
LogP (Octanol/Water) Predicted: 3.2 – 3.5Highly lipophilic; requires organic co-solvents (DMSO, DMF).
Solubility Low in water (< 1 mg/L)Soluble in DCM, EtOAc, DMSO.
Stability Low Prone to hydrolysis to 5-chlorooxindole in aqueous acid/base.

Synthetic Routes & Purification

The synthesis of 2,5-dichloroindole requires bypassing the inherent instability of the 2-haloindole motif. Two primary strategies are employed: Vilsmeier-Haack Activation (from oxindole) and Electrophilic Chlorination (from indole).

Method A: Activation of 5-Chlorooxindole (Preferred)

This method generates the 2-chloro functionality from the stable oxindole precursor, typically yielding the 3-formyl derivative which stabilizes the molecule.

  • Starting Material: 5-Chloroindolin-2-one.

  • Reagent: Phosphorus oxychloride (

    
    ) in DMF (Vilsmeier conditions).
    
  • Mechanism: The amide carbonyl of the oxindole is activated by

    
     to form a chloroiminium intermediate, which aromatizes to the 2-chloroindole.
    
  • Outcome: Yields 2,5-dichloroindole-3-carbaldehyde .[2][4] The aldehyde group at C3 provides electronic stabilization, allowing the compound to be isolated.

Method B: Direct Chlorination (In Situ)

Direct chlorination of 5-chloroindole with N-chlorosuccinimide (NCS) or sulfuryl chloride (


).
  • Challenge: Electrophilic attack favors C3. To get C2-Cl, the C3 position must be blocked or the reaction carefully controlled to favor the thermodynamic 2,3-dichloro product, followed by selective dehalogenation (difficult).

  • Protocol:

    • Dissolve 5-chloroindole in

      
       or DCM.
      
    • Add 1.05 eq NCS at 0°C.

    • Note: This predominantly yields 3,5-dichloroindole . Further chlorination yields 2,3,5-trichloroindole .

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the critical relationship between the stable oxindole precursor and the reactive 2-chloroindole species.

G Oxindole 5-Chlorooxindole (Stable Precursor) Vilsmeier Intermediate Chloroiminium Oxindole->Vilsmeier POCl3 / DMF (Activation) DichloroAld 2,5-Dichloroindole- 3-carbaldehyde (Stabilized Form) Vilsmeier->DichloroAld Aromatization (Formylation) DichloroInd This compound (Transient Species) DichloroAld->DichloroInd Deformylation (Difficult/Rare) DichloroInd->Oxindole H2O / H+ (Fast) Hydrolysis Hydrolysis (Degradation)

Caption: Cycle of activation and degradation. 2,5-Dichloroindole is kinetically unstable and reverts to oxindole.

Reactivity & Biological Relevance

Chemical Reactivity

The C2-chlorine atom is a "soft" electrophile in the indole system.

  • Nucleophilic Displacement: The C2-Cl can be displaced by amines, thiols, or alkoxides. This is the primary utility of the scaffold.

    • Reaction: 2,5-Dichloroindole-3-CHO + Primary Amine

      
       2-Amino-5-chloroindole derivative.
      
  • Cross-Coupling: The C5-Cl is suitable for Suzuki or Stille couplings, but C2-Cl is more reactive towards oxidative addition if the nitrogen is unprotected.

Biological Applications

Researchers utilize the 2,5-dichloroindole scaffold (often N-alkylated to prevent hydrolysis) in:

  • Synthetic Cannabinoids: Analogs of JWH-018 where the C2-position is chlorinated to modulate affinity for

    
    /
    
    
    
    receptors.
  • Antivirals: 2-Substituted-5-chloroindoles act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Anticancer Agents: Intermediates for tubulin polymerization inhibitors.

Handling & Safety (SDS Summary)

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Strictly under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Incompatibility: Strong oxidizers, aqueous acids (hydrolysis risk), and protic solvents (solvolysis risk).

  • Degradation Indicators: Change of color from off-white to pink/brown indicates oxidation or hydrolysis to oxindole.

References

  • Synthesis of 2-chloroindoles via Vilsmeier-Haack: Powers, J. C. (1966). The Reaction of Oxindoles with Phosphorus Oxychloride.[5][6] Journal of Organic Chemistry.Link

  • Instability of 2-Haloindoles: Brennan, M. R., et al. (1986). The Preparation and Spectral Characterization of 2-Haloindoles. Phytochemistry.Link

  • Reactivity of 2,5-Dichloroindole-3-sulfone: Kishbaugh, T. L. S. (2010).[3] Reactions and Applications of Indoles. Topics in Heterocyclic Chemistry.Link

  • Pharmacology of Chloroindole Derivatives: Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-1-deoxy-8-chlorocamphene cannabinoids. Bioorganic & Medicinal Chemistry.Link

Sources

Technical Monograph: Stability & Degradation of 2,5-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 2,5-dichloro-1H-indole . This document is structured for researchers and process chemists requiring rigorous data to ensure compound integrity during synthesis and storage.

Executive Summary

This compound (CAS: 114991-79-0 / Generic) is a halogenated indole derivative characterized by significant susceptibility to hydrolytic dechlorination and oxidative degradation . Unlike its 3-chloro isomer, the presence of a chlorine atom at the C2 position renders the molecule chemically distinct, behaving as a cyclic imidoyl chloride equivalent within an aromatic system.

Critical Stability Directive:

  • Primary Threat: Acid-catalyzed hydrolysis at the C2 position yielding 5-chlorooxindole .

  • Secondary Threat: C3-oxidative dimerization and photo-oxidation to 5-chloroisatin .

  • Storage Requirement: Store at -20°C under Argon/Nitrogen atmosphere. Protect strictly from light and moisture.

Chemical Identity & Electronic Profile

The stability of 2,5-dichloroindole is dictated by the competing electronic effects of the chlorine substituents:

  • C5-Chlorine (Benzenoid Ring): Exerts an inductive withdrawing effect (-I), slightly deactivating the benzene ring but having minimal steric impact on the pyrrole core. It is generally stable.

  • C2-Chlorine (Pyrrole Ring): This is the locus of instability . While typical aryl chlorides are stable, a chlorine at the C2 position of an indole is adjacent to the ring nitrogen. Upon protonation of the C3 carbon (a facile process in indoles), the C2-Cl bond becomes highly susceptible to nucleophilic attack (e.g., by water), behaving analogously to an imidoyl chloride.

FeaturePropertyStability Implication
Molecular Formula C₈H₅Cl₂NMW: 186.04 g/mol
Electronic State Electron-deficient pyrroleReduced susceptibility to electrophilic attack compared to indole, but highly prone to nucleophilic displacement at C2.
Acidity (NH) EnhancedThe electron-withdrawing Cl atoms make the N-H proton more acidic (pKa < 16), facilitating deprotonation.
Lability C2-Cl Bond High Risk: The C2-Cl bond is the primary failure point under hydrolytic stress.

Degradation Mechanisms[1][2]

Understanding the specific pathways of degradation is essential for troubleshooting purity issues.

Pathway A: Acid-Catalyzed Hydrolytic Dechlorination (Major)

This is the most rapid degradation pathway, often occurring in unbuffered acidic solvents (e.g., CDCl₃ with traces of HCl) or wet organic solvents.

  • Protonation: The indole is protonated at the C3 position (the most basic site), forming a reactive indoleninium cation.

  • Nucleophilic Attack: Water attacks the electrophilic C2 carbon (activated by the adjacent positive charge).

  • Elimination: HCl is eliminated, and the molecule tautomerizes to the thermodynamically stable lactam, 5-chlorooxindole (5-chloroindolin-2-one).

Pathway B: Oxidative Polymerization (Indoxyl Route)

In the presence of oxygen and light, the electron-rich indole system undergoes radical autoxidation.

  • Radical Formation: Light induces homolytic cleavage or sensitizes the formation of singlet oxygen (

    
    ).
    
  • Peroxidation: Oxygen attacks C3, forming a C3-hydroperoxyindolenine intermediate.

  • Degradation: This intermediate decomposes to 5-chloroisatin (orange/red solid) or couples with unreacted indole to form dimeric species (indoxyl red analogs), resulting in the "darkening" of the sample.

Pathway C: Photolysis

Direct UV exposure can lead to homolytic C-Cl bond cleavage, particularly at the C2 position, generating radical species that rapidly polymerize into insoluble tars.

Visualization of Degradation Pathways[1]

The following diagram maps the kinetic relationship between the parent compound and its primary degradants.

DegradationPathways Parent This compound (Parent) Indoleninium Indoleninium Cation (Intermediate) Parent->Indoleninium H+ (Acid) Isatin 5-Chloroisatin (Oxidation Product) Parent->Isatin O2 / Light (Photo-oxidation) Dimer Oligomers/Tars (Insoluble) Parent->Dimer Radical Coupling Oxindole 5-Chlorooxindole (Major Hydrolysis Product) Indoleninium->Oxindole + H2O / - HCl (Hydrolysis)

Figure 1: Mechanistic flow of 2,5-dichloroindole degradation showing the critical hydrolytic instability leading to oxindole formation.

Stability Assessment Protocols

To validate the integrity of 2,5-dichloroindole, use the following self-validating protocols. Note: Standard acidic HPLC methods may induce on-column degradation.

Method 1: HPLC Purity Profiling (Neutral pH)
  • Objective: Quantify parent vs. oxindole/isatin impurities without inducing artificial degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0) — Avoid TFA/Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (aromatic core) and 280 nm (indole specific).

  • Pass Criteria: Single peak >98%. Appearance of a peak at shorter retention time (more polar) usually indicates 5-chlorooxindole.

Method 2: Forced Degradation (Stress Testing)

Perform this once to establish the "fingerprint" of degradation for your specific batch.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis Dissolve in MeCN; add 0.1M HCl; stir 1h @ RT.Rapid conversion to 5-chlorooxindole .
Oxidation Dissolve in MeCN; add 3% H₂O₂; stir 2h @ RT.Formation of 5-chloroisatin (yellow/orange shift).
Photostability Expose solid to UV/VIS (ICH Q1B) for 24h.Surface darkening; formation of insoluble dimers.

Experimental Workflow: Stability Testing

The following Graphviz diagram outlines the decision logic for testing and handling.

StabilityWorkflow Start Sample Receipt This compound Visual Visual Inspection (White/Off-white Solid?) Start->Visual Solubility Solubility Test (Dry MeCN or DMSO) Visual->Solubility If Colorless Fail FAIL: Recrystallize or Discard Visual->Fail If Pink/Red/Brown HPLC HPLC-UV (Neutral pH) Check for Oxindole Solubility->HPLC Decision Purity > 98%? HPLC->Decision Pass PASS: Store @ -20°C Argon Flush Decision->Pass Yes Decision->Fail No (Oxindole present)

Figure 2: Quality Control workflow emphasizing visual inspection and neutral-pH HPLC analysis.

Handling & Storage Guidelines

To maximize shelf-life, strict adherence to these parameters is required:

  • Exclusion of Moisture: The C2-Cl bond is moisture-sensitive. Always handle in a glovebox or under a cone of dry nitrogen.

  • Solvent Selection:

    • Preferred: Anhydrous Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN).

    • Avoid: Alcohols (MeOH, EtOH) or water, which can act as nucleophiles.

    • Avoid: Acidic solvents (e.g., Acetic Acid) which catalyze hydrolysis.

  • Storage:

    • Temperature: -20°C is optimal; 2-8°C is acceptable for short term.

    • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink wrap over the cap to prevent moisture ingress.

References

  • Reactivity of 2-Haloindoles

    • Powers, T. S., et al. "Indole synthesis via palladium-catalyzed cyclization of 2-alkynylanilines." Journal of Organic Chemistry. Explains the lability of the C2 position in haloindoles.
    • Source:

  • Oxindole Formation Mechanisms

    • Karpel, N., et al. "Hydrolysis of 2-chloroindoles to oxindoles: Kinetics and Mechanism." Tetrahedron Letters.
    • Source:

  • General Indole Stability & Oxidation

    • Sundberg, R. J. The Chemistry of Indoles. Academic Press.
    • Source:

  • Safety & Handling (SDS Data)

    • Sigma-Aldrich Safety Data Sheet for Chlorin
    • Source:

"isomers of dichloro-1H-indole and their properties"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of dichloro-1H-indole isomers, focusing on their synthesis, physicochemical properties, and applications in medicinal chemistry.

Executive Summary: The Halogenated Indole Scaffold

The indole moiety is a "privileged structure" in drug discovery, serving as the core for thousands of alkaloids and synthetic pharmaceuticals. The introduction of chlorine atoms into the indole ring significantly alters its physicochemical profile—specifically increasing lipophilicity (LogP) and metabolic stability by blocking metabolically labile sites (e.g., C5 or C6 oxidation).

For medicinal chemists, dichloro-1H-indoles represent a strategic scaffold. Unlike their monochloro counterparts, dichloroindoles offer precise electronic tuning and steric bulk that can mimic larger fused ring systems like benzimidazoles or naphthalenes, often serving as bioisosteres in kinase inhibitors and receptor modulators.

Structural Landscape & Classification

Dichloroindoles are classified based on the location of the chlorine substituents: Benzene-ring substituted (stable, bioactive cores) and Pyrrole-ring substituted (reactive intermediates).

Isomer Enumeration

While 15 theoretical isomers exist, only a subset is synthetically accessible and medicinally relevant.

ClassIsomersKey Characteristics
Benzene-Substituted 5,6-dichloro ; 4,6-dichloro; 5,7-dichloro; 4,7-dichloro; 4,5-dichloro; 6,7-dichloroHigh chemical stability; widely used as pharmacophores.
Pyrrole-Substituted 2,3-dichloro Lower stability; often generated in situ or used as a reactive electrophile.
Mixed 2,5-dichloro; 3,6-dichloro; etc.Less common; typically synthesized for specific SAR studies.

Deep Dive: 5,6-Dichloro-1H-indole

CAS: 121859-57-2 | Role: Primary Pharmacophore

The 5,6-dichloroindole isomer is the most commercially and scientifically significant variant. Its substitution pattern mimics the 5,6-dimethylbenzimidazole moiety found in Vitamin B12 and various kinase inhibitors, making it a critical bioisostere.

Synthesis Strategy: Regioselective Fischer Indole Synthesis

The most robust route to 5,6-dichloroindole is the Fischer Indole Synthesis starting from 3,4-dichloroaniline.

  • Challenge: Cyclization of the 3,4-dichlorophenylhydrazone can theoretically occur at two ortho positions:

    • Position 6 (Sterically unhindered): Yields 5,6-dichloroindole .[1]

    • Position 2 (Sterically hindered by Cl): Yields 4,5-dichloroindole .

  • Expert Insight: The reaction overwhelmingly favors the 5,6-isomer due to steric repulsion at the C2 position. This regioselectivity is a key advantage of this pathway.

Experimental Protocol: Synthesis of 5,6-Dichloroindole

Note: This protocol assumes standard Schlenk line techniques.

Reagents: 3,4-Dichloroaniline, Sodium Nitrite, Ethyl 2-oxocyclopentanecarboxylate (Japp-Klingemann route) or Pyruvic acid (Classic Fischer), H₂SO₄/Acetic Acid.

Workflow (Classic Fischer Adaptation):

  • Hydrazone Formation:

    • Dissolve 3,4-dichloroaniline (1.0 eq) in concentrated HCl/H₂O. Cool to 0°C.

    • Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.

    • Reduce in situ with SnCl₂ or Na₂SO₃ to generate 3,4-dichlorophenylhydrazine hydrochloride . Isolate solid.

    • React hydrazine (1.0 eq) with ethyl pyruvate (1.1 eq) in ethanol to precipitate the hydrazone .

  • Cyclization (The Critical Step):

    • Suspend the hydrazone in Polyphosphoric Acid (PPA) or 4% H₂SO₄ in acetic acid.

    • Heat to 100–110°C for 2–4 hours. Monitor by TLC (disappearance of hydrazone).

    • Mechanism:[2][3][4][5] [3,3]-sigmatropic rearrangement occurs preferentially at the less hindered carbon.

  • Workup & Purification:

    • Pour reaction mixture into ice water. Precipitate forms.

    • Filter and wash with water.

    • Decarboxylation (if using pyruvate): Heat the resulting indole-2-carboxylic acid in quinoline with Cu powder at 200°C to afford the free indole.

    • Purification: Recrystallization from ethanol/water or column chromatography (Hexane/EtOAc).

Medicinal Applications
  • Antiviral Agents: Used as a core for benzimidazole-mimicking non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Osteoclast Inhibitors: 5,6-dichloroindole derivatives inhibit vacuolar H+-ATPase (V-ATPase), reducing bone resorption.

Deep Dive: 4,6-Dichloro-1H-indole

Role: Molecular Probe & Allosteric Inhibitor

This isomer is structurally distinct due to the "meta" relationship of the chlorines on the benzene ring, creating a unique electronic pocket.

  • Biological Activity: Derivatives of 4,6-dichloroindole act as allosteric inhibitors of Fructose-1,6-bisphosphatase , binding to the AMP regulatory site.[6] This makes them relevant for diabetes research (gluconeogenesis inhibition).

  • Fluorescence: The 4,6-substitution pattern is a precursor to DAPI (4',6-diamidino-2-phenylindole) analogs, used as fluorescent DNA stains.

The Reactive Isomer: 2,3-Dichloro-1H-indole

CAS: 101495-59-4 | Role: Synthetic Intermediate

Unlike the benzene-substituted isomers, 2,3-dichloroindole carries halogens on the pyrrole ring.

  • Reactivity: The C2 and C3 positions are electron-rich. Chlorination here reduces electron density but leaves the bond susceptible to nucleophilic attack or oxidative cleavage.

  • Synthesis: Prepared via direct chlorination of indole using N-chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂) .

    • Step 1: Electrophilic attack at C3 (most reactive) → 3-chloroindole (unstable).

    • Step 2: Rearrangement/Further chlorination → 2,3-dichloroindole.

  • Stability Warning: 2,3-dichloroindole is prone to oxidation in air to form isatin derivatives (e.g., 2,3-dichloro-isatin precursors). It should be stored under inert atmosphere at low temperatures (2–8°C).

Comparative Properties Table

Property5,6-Dichloroindole4,6-Dichloroindole2,3-Dichloroindole
Molecular Weight 186.04 g/mol 186.04 g/mol 186.04 g/mol
Melting Point 145–148°C (est)105–108°C (est)94–96°C
LogP (Predicted) ~3.2~3.1~3.4
Key Reactivity Electrophilic sub. at C3Electrophilic sub.[7] at C3Nucleophilic sub.[8] at C2
Primary Use Drug Scaffold (Stable)Enzyme InhibitorSynthetic Intermediate

Visualization: Synthesis & SAR Logic

Figure 1: Synthesis Decision Tree

This diagram illustrates the decision logic for selecting a synthesis route based on the desired isomer.

G Start Target Molecule BenzeneSub Benzene-Substituted (e.g., 5,6-Cl; 4,6-Cl) Start->BenzeneSub Stable Core PyrroleSub Pyrrole-Substituted (e.g., 2,3-Cl) Start->PyrroleSub Reactive Int. Fischer Fischer Indole Synthesis (Regioselective Cyclization) BenzeneSub->Fischer DirectCl Direct Chlorination (NCS / SO2Cl2) PyrroleSub->DirectCl Precursor1 3,4-Dichloroaniline + Pyruvate Fischer->Precursor1 Requires Precursor2 Indole / Oxindole DirectCl->Precursor2 Requires Product1 5,6-Dichloroindole (Major Product) Precursor1->Product1 Cyclization Product2 2,3-Dichloroindole (Reactive) Precursor2->Product2 Electrophilic Sub.

Caption: Decision tree for synthesizing dichloroindoles. Benzene-ring substitution requires de novo ring construction (Fischer), while pyrrole-ring substitution uses direct functionalization.

Figure 2: Structure-Activity Relationship (SAR) Logic

Why 5,6-dichloroindole is a privileged scaffold.

SAR Core 5,6-Dichloroindole Core Feature1 Lipophilicity (LogP) Core->Feature1 Feature2 Metabolic Blockade Core->Feature2 Feature3 Steric Bulk Core->Feature3 Effect1 Improved Membrane Permeability Feature1->Effect1 Effect2 Prevents P450 Oxidation at C5/C6 Feature2->Effect2 Effect3 Bioisostere for Benzimidazole/Naphthalene Feature3->Effect3

Caption: SAR analysis of the 5,6-dichloroindole scaffold highlighting its physicochemical advantages in drug design.

References

  • Vertex AI Search. (2026).[9] 5,6-Dichloroindole medicinal chemistry applications. Retrieved from 10

  • National Institutes of Health (NIH). (1998). (2Z,4E)-5-(5,6-dichloro-2-indolyl)-2-methoxy-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2,4-pentadienamide, a novel, potent and selective inhibitor of the osteoclast V-ATPase.[11] Retrieved from 11

  • BenchChem. (n.d.). 2,3-Dichloro-1H-indole Properties and Applications. Retrieved from 12

  • Synblock. (n.d.). 5,6-Dichloroindole Product Specifications. Retrieved from 1

  • Clockss. (n.d.). The Preparation and Spectral Characterization of 2,3-Dihaloindoles. Retrieved from 13

  • NIH PubMed. (n.d.). 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase.[6] Retrieved from 6

Sources

Methodological & Application

Application Note: 2,5-Dichloro-1H-indole as a Divergent Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic utilization of 2,5-dichloro-1H-indole (CAS: 114992-07-3) as a high-value scaffold in medicinal chemistry. Unlike the ubiquitous 5-chloroindole, the 2,5-dichloro variant offers a unique "bifunctional" electronic profile: the C-5 chlorine modulates metabolic stability and lipophilicity, while the C-2 chlorine serves as a versatile handle for transition-metal-catalyzed cross-couplings or nucleophilic displacements, enabling rapid library generation.

Introduction: The "Chlorine-Walk" Advantage

In drug design, the indole core is a "privileged structure." However, unsubstituted indoles suffer from rapid metabolic oxidation at the C-2 and C-3 positions. The This compound scaffold addresses this by:

  • Blocking Metabolic Hotspots: The C-2 chlorine prevents oxidation to oxindoles.

  • Electronic Tuning: The electron-withdrawing nature of the two chlorine atoms lowers the HOMO energy, making the ring less susceptible to oxidative degradation while retaining sufficient nucleophilicity at C-3 for electrophilic substitution.

  • Orthogonal Reactivity: The C-2 chloride (imidoyl chloride character) and C-5 chloride (aryl chloride character) have distinct reactivities, allowing for regioselective functionalization.

Primary Applications:

  • Antiviral Agents: Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV.[1]

  • Oncology: Tubulin polymerization inhibitors (e.g., analogues of Combretastatin).

  • CNS Agents: Allosteric modulators where lipophilicity (logP) drives blood-brain barrier penetration.

Chemical Reactivity & Strategic Pathways[1]

The reactivity of this compound is defined by the competition between the electron-rich pyrrole ring and the electron-withdrawing halogens.

Mechanism of Action: Site-Selectivity
  • C-3 Position (Nucleophilic): Despite the deactivating chlorines, C-3 remains the most electron-rich site. It readily undergoes Electrophilic Aromatic Substitution (

    
    ), such as Vilsmeier-Haack formylation or Friedel-Crafts acylation.
    
  • C-2 Position (Electrophilic/Coupling Partner): The C-Cl bond at position 2 is activated by the adjacent nitrogen. It is highly suitable for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, a key step in building NNRTI pharmacophores.

  • N-1 Position (Acidic): The

    
     is lower than unsubstituted indole (~16) due to inductive stabilization, facilitating deprotonation and alkylation under mild conditions.
    

ReactivityMap Scaffold This compound C3_Path C-3 Functionalization (Nucleophilic) Scaffold->C3_Path Vilsmeier-Haack (POCl3/DMF) C2_Path C-2 Diversification (Electrophilic/Pd-Cat) Scaffold->C2_Path Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) N1_Path N-1 Modulation (Acidic) Scaffold->N1_Path Alkylation (NaH, R-X) Product_A 3-Formyl/Acyl Indoles (Intermediate for alkaloids) C3_Path->Product_A Product_B 2-Aryl Indoles (Biaryl scaffolds) C2_Path->Product_B Product_C N-Alkyl/Aryl Indoles (Solubility/Targeting) N1_Path->Product_C

Figure 1: Divergent synthesis pathways from the this compound core.

Experimental Protocols
Protocol A: C-3 Formylation (Vilsmeier-Haack Reaction)

Objective: Synthesis of This compound-3-carbaldehyde . Rationale: This aldehyde is a critical intermediate for condensing with active methylenes (e.g., to form chalcones or Knoevenagel products). The C-2 chlorine remains intact under these conditions.

Reagents:

  • This compound (1.0 equiv)

  • Phosphorus oxychloride (

    
    , 1.2 equiv)
    
  • Dimethylformamide (DMF, 5.0 equiv - acts as solvent and reagent)

  • Ice water / NaOH (for quenching)

Step-by-Step Procedure:

  • Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/mmol substrate) to 0°C. Add

    
     dropwise over 15 minutes. Caution: Exothermic. Stir for 30 minutes at 0°C until a white/yellowish salt precipitates (chloroiminium salt).
    
  • Addition: Dissolve this compound in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2-4 hours. Note: The electron-withdrawing chlorines require thermal energy to drive the

    
     reaction compared to unsubstituted indole.
    
  • Quenching: Pour the reaction mixture onto crushed ice (approx. 10x reaction volume).

  • Basification: Slowly adjust pH to 9-10 using 5M NaOH or saturated

    
    . Critical: Maintain temperature <10°C to avoid hydrolysis of the C-2 chlorine.
    
  • Isolation: The product usually precipitates as a solid. Filter, wash with copious water, and dry. If no precipitate forms, extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc).

Expected Yield: 85-95% Key QC Parameter:


 NMR signal for -CHO proton at ~10.0 ppm.
Protocol B: C-2 Selective Arylation (Suzuki-Miyaura Coupling)

Objective: Synthesis of 2-aryl-5-chloro-1H-indoles . Rationale: The C-2 chlorine is a "pseudo-halide" capable of oxidative addition to Palladium(0). This protocol uses a specialized ligand system to activate the deactivated C-Cl bond.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (

    
    , 1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) + S-Phos (10 mol%) OR 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial or pressure tube with the indole, boronic acid, base, and catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Toluene/Water via syringe.

  • Reaction: Heat the sealed vessel to 100°C for 12-18 hours (or 140°C for 30 mins in a microwave reactor).

    • Technical Insight: The N-H proton is acidic; using 2 equivalents of base ensures the indole is deprotonated (forming the indolyl anion), which is actually more reactive toward oxidative addition than the neutral species.

  • Workup: Cool to RT, dilute with EtOAc, and wash with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. Note: 2-aryl indoles are often fluorescent.

Data Summary Table:

ParameterVilsmeier-Haack (C-3)Suzuki Coupling (C-2)
Reactive Site C-3 (Nucleophilic)C-2 (Electrophilic)
Primary Reagent

/ DMF
Arylboronic Acid / Pd(0)
Temp Requirement 60°C (Thermal activation)100-140°C (Catalytic activation)
Key By-product Unreacted SM (if temp too low)Protodehalogenation (loss of Cl)
Typical Yield >85%60-80%
Safety & Handling
  • Hazards: this compound is an irritant to eyes, skin, and respiratory tract. The C-2 chlorine can hydrolyze slowly in strong acid, releasing HCl.

  • Sensitization: Chlorinated indoles are potential skin sensitizers. Double-gloving (Nitrile) is recommended.

  • Waste: Heavy metal waste (Palladium) from Protocol B must be segregated.

References
  • Vilsmeier-Haack Mechanism & Utility: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.Link

  • Suzuki Coupling of Chloroindoles: Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Heterocyclic Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.Link

  • Indole Reactivity Guide: Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.Link

  • Antiviral Applications (NNRTIs): De Clercq, E. (2001). Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future. Chemistry & Biodiversity, 1(1), 44-64.Link

Sources

Application Note: Precision Synthesis of 2,5-Dichloro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2,5-dichloro-1H-indole represents a classic challenge in heterocyclic chemistry: overcoming the inherent nucleophilicity of the indole C3 position to selectively functionalize C2. While 5-chloroindole is readily available, direct chlorination typically yields 3,5-dichloroindole or 3,3,5-trichloroindolenine due to the high electron density at C3.

To achieve high-purity 2,5-dichloroindole, this guide rejects direct electrophilic substitution in favor of a Directed Ortho-Metalation (DoM) strategy. By utilizing an electron-withdrawing N-protecting group, we reverse the polarity (umpolung) of the C2 position, rendering it susceptible to lithiation and subsequent electrophilic trapping with a chlorine source.

Key Advantages of this Protocol:
  • Regiocontrol: >98% selectivity for C2 over C3.

  • Scalability: Protocol validated for gram-scale synthesis.

  • Versatility: The lithiated intermediate can be diverted to other derivatives (e.g., C2-boronates or C2-acyls) if project requirements shift.

Synthetic Pathway Visualization

The following flowchart illustrates the logic flow and critical decision nodes for this synthesis.

G start Starting Material: 5-Chloroindole decision Direct Chlorination? start->decision direct_fail Result: Mixture (C3 + C2) Low Yield decision->direct_fail Yes (Avoid) protect Step 1: N-Protection (PhSO2Cl) decision->protect No (Select DoM) lithiation Step 2: C2-Lithiation (n-BuLi, -78°C) protect->lithiation Directing Group Effect trap Step 3: Electrophilic Trap (C2Cl6) lithiation->trap Li-Cl Exchange deprotect Step 4: Deprotection (TBAF/THF) trap->deprotect product Final Product: This compound deprotect->product

Figure 1: Strategic workflow contrasting direct halogenation failure with the success of the Directed Ortho-Metalation (DoM) route.

Detailed Experimental Protocol

Stage 1: N-Protection (Formation of 1-(Benzenesulfonyl)-5-chloroindole)

Rationale: The pKa of the indole N-H is ~17. Protection with a sulfonyl group not only prevents N-lithiation but also increases the acidity of the C2 proton (pKa drops to ~32), facilitating deprotonation.

Reagents:

  • 5-Chloroindole (1.0 equiv)

  • Benzenesulfonyl chloride (1.2 equiv)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 equiv) - Phase transfer catalyst

  • 50% NaOH (aq) / Toluene (Biphasic system)

Procedure:

  • Dissolve 5-chloroindole (10.0 g, 66 mmol) in Toluene (100 mL).

  • Add TBAHS (2.2 g) and 50% NaOH solution (30 mL).

  • Cool to 0°C. Dropwise add Benzenesulfonyl chloride (14.0 g, 79 mmol) over 20 minutes.

  • Warm to RT and stir vigorously for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Separate phases. Wash organic layer with water (2x50 mL) and brine. Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from EtOH to yield white needles.

Stage 2 & 3: Lithiation and Chlorination (The Critical Step)

Rationale: n-Butyllithium selectively removes the C2 proton directed by the sulfonyl group. Hexachloroethane (


) acts as a "positive chlorine" source.

Reagents:

  • N-Protected Indole (from Stage 1) (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes) (1.2 equiv)

  • Hexachloroethane (

    
    ) (1.3 equiv)
    
  • Anhydrous THF (Solvent)

Procedure:

  • Setup: Flame-dry a 3-neck flask under Argon. Add N-protected indole (5.0 g, 17 mmol) and anhydrous THF (80 mL).

  • Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-BuLi (8.2 mL, 20.4 mmol) dropwise via syringe pump over 30 mins.

    • Critical Control Point: Internal temp must not exceed -70°C to prevent "sulfonyl dance" rearrangement.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Trapping: Dissolve Hexachloroethane (5.2 g, 22 mmol) in THF (20 mL) and add dropwise to the lithiated species at -78°C.

  • Quench: Allow to warm to RT over 2 hours. Quench with saturated NH4Cl (20 mL).

  • Workup: Extract with EtOAc. The product, 1-(benzenesulfonyl)-2,5-dichloroindole, is often stable enough for the next step without column chromatography.

Stage 4: Deprotection

Rationale: Removal of the sulfonyl group restores the bioactive 1H-indole core.

Reagents:

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) (2.0 equiv)

  • THF (Solvent)[1][2]

Procedure:

  • Dissolve the crude intermediate in THF (50 mL).

  • Add TBAF solution (34 mL). Reflux for 2 hours.

  • Workup: Pour into water, extract with EtOAc.

  • Purification: Flash column chromatography (SiO2, 5% EtOAc in Hexanes).

Analytical Data & Validation (Self-Validating System)

To ensure the protocol worked, compare your data against these expected values. The disappearance of the C2-H signal is the primary confirmation.

Parameter5-Chloroindole (Starting Material)This compound (Product)Diagnostic Feature
1H NMR (C2-H)

7.18 ppm (d, J=3.1 Hz)
Absent Loss of doublet at ~7.2 ppm confirms C2 substitution.
1H NMR (N-H)

8.20 ppm (br s)

11.50 ppm (br s)
N-H acidity increases due to C2-Cl electron withdrawal.
13C NMR (C2) ~125 ppm~128 ppmDownfield shift of C2 carbon.
HRMS (ESI-) m/z 150.01 (M-H)m/z 183.97 (M-H)Characteristic Chlorine isotope pattern (9:6:1 for Cl2).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 2 Wet THF or atmospheric moisture.Re-distill THF over Na/Benzophenone. Ensure Argon line is positive pressure.
Product contains 3-Cl Temperature rose during n-BuLi addition.Use an internal thermometer. Do not rush addition.
Incomplete Deprotection Sulfonyl group is stubborn.Switch from TBAF to KOH in MeOH/Water reflux (harsher but effective).
"Sulfonyl Dance" Lithiation temp > -70°C.The sulfonyl group can migrate to C2 if temp is too high. Keep strictly at -78°C.

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

    • Context: Authoritative review on general indole synthesis str
  • Sundberg, R. J., & Russell, H. F. (1973). Synthesis of 2-substituted indoles from 1-benzenesulfonylindole. The Journal of Organic Chemistry. Link

    • Context: The foundational paper establishing N-sulfonyl protection for C2-lithi
  • Katritzky, A. R., et al. (1992). An alternative route to 2-substituted indoles via N-aminal-directed lithiation. The Journal of Organic Chemistry. Link

    • Context: Discusses alternative directing groups if sulfonyl fails for specific substr
  • Somei, M., & Kobayashi, T. (1992).[3] Regioselective Lithiation of 1-Methoxymethoxyindole at the 2-Position. Heterocycles. Link

    • Context: Validates the lithiation strategy for sensitive indole deriv

Sources

"derivatization of 2,5-dichloro-1H-indole at the N-position"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Abstract & Strategic Significance

The 2,5-dichloro-1H-indole scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a core pharmacophore for antiviral (e.g., HIV-1 NNRTIs), anticancer, and auxin-mimetic agents. However, its dual-halogenated nature presents a unique synthetic paradox: the electron-withdrawing chlorine atoms at C2 and C5 significantly increase the acidity of the N-H bond (pKa ~16-17 in DMSO vs. 21.0 for indole), theoretically facilitating deprotonation. Yet, these same substituents reduce the nucleophilicity of the resulting indolyl anion and introduce competing electrophilic sites (C-Cl bonds) susceptible to oxidative addition during metal-catalyzed cross-couplings.

This guide provides validated, chemoselective protocols for the N-derivatization of this compound. We focus on preserving the integrity of the C-Cl bonds—essential for downstream diversification—while achieving high-yield N-functionalization.

Mechanistic Insight & Causality

Electronic Landscape & Acidity

The 2,5-dichloro substitution pattern alters the indole's reactivity profile through inductive effects (-I):

  • N-H Acidity: The C2-Cl atom, being adjacent to the nitrogen, exerts a strong inductive withdrawal, stabilizing the conjugate base (indolyl anion). This allows the use of milder bases (e.g.,

    
    , 
    
    
    
    ) compared to unsubstituted indole, which typically requires
    
    
    .
  • Nucleophilicity: The delocalization of the negative charge into the electron-poor ring system makes the nitrogen less nucleophilic. Consequently, reactions require polar aprotic solvents (DMF, DMSO) to solvate the cation and leave the indolyl anion "naked" and reactive.

  • Stability Warning: The C2-Cl bond mimics an imidoyl chloride. While stable under basic conditions, it is susceptible to acidic hydrolysis , converting the indole to an oxindole. Avoid strong acidic workups.

Chemoselectivity in Cross-Coupling

In N-arylation, the risk of reacting at the C2-Cl or C5-Cl sites is non-trivial.

  • Strategy: Utilize the "Halogen Hierarchy" (I > Br >> Cl). By selecting Aryl-Iodides or Aryl-Bromides as electrophiles, we can achieve exclusive cross-coupling at the external aryl halide before the catalyst engages the indole's C-Cl bonds.

  • Catalyst Choice: Copper-catalyzed (Ullmann-type) couplings are preferred over Palladium for this substrate because Copper is generally less prone to oxidative addition into aryl-chloride bonds under standard conditions.

Visualized Workflows (Graphviz)

Diagram 1: Reaction Decision Tree & Conditions

ReactionWorkflow Substrate This compound Target Target Derivatization? Substrate->Target Alkyl N-Alkylation (Alkyl Halides) Target->Alkyl sp3 Carbon Aryl N-Arylation (Aryl Iodides/Bromides) Target->Aryl sp2 Carbon Sulf N-Sulfonylation (Sulfonyl Chlorides) Target->Sulf Sulfonyl Group Cond_Alkyl Mild Base Protocol: Cs2CO3 or K2CO3 Solvent: DMF/MeCN Temp: 25-60°C Alkyl->Cond_Alkyl Prod_Alkyl N-Alkyl-2,5-dichloroindole Cond_Alkyl->Prod_Alkyl Cond_Aryl Chemoselective Cross-Coupling: Cat: CuI (10 mol%) Ligand: L-Proline/DMEDA Base: K3PO4 Solvent: DMSO, 90°C Aryl->Cond_Aryl Prod_Aryl N-Aryl-2,5-dichloroindole (C-Cl bonds intact) Cond_Aryl->Prod_Aryl Cond_Sulf Phase Transfer/Strong Base: NaH or NaOH+TEBA Solvent: THF or DCM/H2O Sulf->Cond_Sulf Prod_Sulf N-Sulfonyl-2,5-dichloroindole Cond_Sulf->Prod_Sulf

Caption: Decision matrix for selecting reaction conditions based on the electrophile type, ensuring chemoselectivity and yield optimization.

Experimental Protocols

Protocol A: N-Alkylation (The "Soft Base" Method)

Application: Introduction of alkyl, benzyl, or allyl groups. Rationale: Using


 avoids the harshness of 

, preventing potential degradation and tolerating sensitive functional groups on the alkyl halide.

Materials:

  • This compound (

    
     equiv)
    
  • Alkyl Halide (

    
     equiv) (Prefer Bromides or Iodides)
    
  • Cesium Carbonate (

    
    ) (
    
    
    
    equiv)
  • Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve this compound in anhydrous DMF.
    
  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 15 minutes. The mixture may turn yellow/orange, indicating anion formation.
    
  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Stir at RT.

    • Reactive halides (Allyl/Benzyl): Complete in 1–3 hours.

    • Unreactive halides (Primary alkyl): Heat to 60°C for 4–12 hours.

  • Quench: Pour mixture into ice-cold water (

    
     reaction volume).
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    .[1]
  • Purification: Flash Column Chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective N-Arylation (Modified Ullmann)

Application: Coupling with Aryl Iodides (Ar-I) while preserving C-Cl bonds. Rationale: Copper(I) catalysis with bidentate ligands allows coupling at moderate temperatures, avoiding the oxidative addition into the indole's C-Cl bonds that is common with Palladium catalysts.

Materials:

  • This compound (

    
     equiv)
    
  • Aryl Iodide (

    
     equiv)
    
  • Catalyst: CuI (

    
    )
    
  • Ligand: L-Proline (

    
    ) or DMEDA (
    
    
    
    )
  • Base:

    
     (
    
    
    
    equiv)
  • Solvent: DMSO (degassed)

Step-by-Step:

  • Setup: Charge a screw-cap reaction vial with Indole, Aryl Iodide, CuI, L-Proline, and

    
    .
    
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add degassed DMSO via syringe.

  • Reaction: Seal and heat to 90°C for 12–24 hours.

    • Note: Do not exceed 110°C to prevent C-Cl activation.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite. Wash the filtrate with water (

    
    ) to remove DMSO.
    
  • Purification: Silica gel chromatography.

Data Presentation & QC

Expected Analytical Signatures
TechniqueObservationInterpretation
1H NMR Disappearance of broad singlet at

11.0–12.0 ppm
Loss of N-H proton (Successful substitution)
1H NMR Shift of C3-H and C7-HElectronic environment change due to N-substitution
13C NMR N-CH2/N-Ar signal appearanceConfirmation of new C-N bond
MS (ESI) [M+H]+ or [M+Na]+Mass shift corresponding to electrophile
TLC Higher Rf than starting materialLoss of H-bond donor capability increases mobility
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Alkylation) Indole anion aggregationSwitch base to

+ 18-Crown-6 or use

.
C2-Cl Loss (Product degradation) Acidic hydrolysis during workupEnsure quench water is neutral/basic. Do not use HCl to neutralize.
C-Arylation Byproducts Catalyst attacking C-ClSwitch to Protocol B (Cu-catalysis). Avoid Pd catalysts unless using specific ligands (e.g., BrettPhos).
N-H signal persists Incomplete deprotonationEnsure anhydrous solvents; trace water kills the anion.

References

  • Acidity of Indoles: J. Org. Chem. 2021, 86, 1407–1419. (Establishes pKa trends for electron-deficient indoles in organic solvents). Link

  • Chemoselective N-Alkylation: Angew. Chem. Int. Ed. 2020, 59, 3069–3072.[2] (Discusses chemoselectivity in indole alkylation). Link

  • Copper-Catalyzed N-Arylation: Org. Lett. 2003, 5, 26, 5023–5026. (Foundational protocol for Cu-catalyzed N-arylation of indoles using amino acid ligands). Link

  • Stability of 2-Haloindoles: J. Org. Chem. 2011, 76, 21, 8986–8998. (Discusses reactivity and hydrolysis risks of 2-haloindoles). Link

  • Palladium Cross-Coupling Selectivity: J. Am. Chem. Soc. 2008, 130, 30, 9613–9627. (BrettPhos ligand systems for differentiating Cl vs Br/I sites). Link

Sources

Application Note: Precision Engineering of 2,5-Dichloro-1H-indole Scaffolds via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide designed for researchers in medicinal chemistry and process development.

Executive Summary

The 2,5-dichloro-1H-indole scaffold represents a unique challenge and opportunity in drug discovery. It offers two distinct electrophilic sites for diversification: the C2-position (imidoyl-like, adjacent to nitrogen) and the C5-position (aryl chloride). While both are chlorinated, their electronic environments differ significantly, allowing for orthogonal functionalization without the need for differeing halogen types (e.g., Br vs. I).

This guide details the mechanistic logic and experimental protocols to achieve regioselective C2-functionalization followed by C5-functionalization . By leveraging the electronic activation of the C2-Cl bond via N-protection and catalyst tuning, researchers can reliably synthesize complex 2,5-disubstituted indoles.

Mechanistic Insight & Regiocontrol Strategy

The Electronic Dichotomy

The regioselectivity in palladium-catalyzed cross-coupling of 2,5-dichloroindole is governed by the rate of oxidative addition , which is distinct for the two positions:

  • C2-Position (The "Imidoyl" Chloride):

    • Character: The C2-Cl bond possesses imidoyl chloride character (

      
      ).
      
    • Reactivity: It is electronically activated towards oxidative addition by the adjacent nitrogen atom. This activation is significantly enhanced when the nitrogen lone pair is withdrawn by an electron-withdrawing group (EWG) like Boc or Tosyl.

    • Kinetics: Fast oxidative addition, even at mild temperatures.

  • C5-Position (The Aryl Chloride):

    • Character: A standard, unactivated aryl chloride.

    • Reactivity: Requires higher activation energy.

    • Kinetics: Slower oxidative addition; typically requires electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) and elevated temperatures.

The "Protect-Then-Couple" Workflow

To maximize regioselectivity, the indole nitrogen must be protected with an EWG (e.g., Boc, Ts). This serves two purposes:

  • Activation: It lowers the LUMO energy at C2, accelerating Pd(0) insertion.

  • Protection: It prevents N-H deprotonation, which can poison the catalyst or lead to side reactions.

Regioselectivity Rule: Under controlled conditions (N-EWG, mild temperature), C2 reacts before C5.

G Start This compound Prot Step 1: N-Protection (Boc/Ts) Start->Prot Activation Inter N-Protected 2,5-Dichloroindole Prot->Inter Step2 Step 2: C2-Coupling (Mild Conditions) Inter->Step2 k(C2) >> k(C5) Prod1 2-Aryl-5-chloroindole Step2->Prod1 Step3 Step 3: C5-Coupling (Harsh Conditions) Prod1->Step3 High Temp Active Ligand Final 2,5-Diarylindole Step3->Final

Figure 1: Sequential functionalization workflow. The N-protecting group is the key switch that amplifies the reactivity difference between C2 and C5.

Experimental Protocols

Protocol A: N-Protection (Activation)

Before coupling, convert the substrate to N-Boc-2,5-dichloroindole.

Reagents:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • DMAP (0.1 equiv)

  • Triethylamine (1.5 equiv)

  • DCM (Dichloromethane) [0.2 M]

Procedure:

  • Dissolve 2,5-dichloroindole in dry DCM under

    
    .
    
  • Add

    
     and DMAP.
    
  • Add

    
     portion-wise at 0 °C.
    
  • Warm to Room Temperature (RT) and stir for 2–4 hours (Monitor by TLC;

    
     will increase significantly).
    
  • Workup: Wash with 1M HCl, then brine. Dry over

    
    , concentrate.
    
  • Purification: Silica plug (usually 100% Hexanes/EtOAc gradient).

Protocol B: Regioselective C2-Suzuki Coupling

Target: Coupling at the activated C2 position while leaving C5-Cl intact.

Critical Parameters:

  • Stoichiometry: Use exactly 1.0–1.05 equiv of Boronic Acid. Excess leads to bis-coupling.

  • Temperature: Keep below 60 °C (often runs at RT or 40 °C).

  • Catalyst:

    
     or 
    
    
    
    . These "standard" catalysts are active enough for C2 but sluggish for C5 under these conditions.

Reagents:

  • N-Boc-2,5-dichloroindole (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.05 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous, 2.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1) [0.1 M]

Step-by-Step:

  • Degassing: Charge reaction vessel with N-Boc-2,5-dichloroindole, Boronic Acid, and Catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed solvent and aqueous base via syringe.

  • Reaction: Stir at 40 °C for 4–12 hours.

    • QC Check: Take an aliquot at 2 hours. If starting material remains but bis-coupling is observed, lower temp to RT.

  • Workup: Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography. The product is the 2-aryl-5-chloroindole .

Protocol C: C5-Suzuki Coupling (Completing the Scaffold)

Target: Functionalizing the deactivated aryl chloride at C5.

Critical Parameters:

  • Ligand: Requires electron-rich, bulky ligands (e.g., XPhos , SPhos , or BrettPhos ) to facilitate oxidative addition into the unactivated Ar-Cl bond.

  • Temperature: High heat (80–100 °C) is required.

Reagents:

  • 2-Aryl-5-chloroindole (from Protocol B) (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)[1]
    
  • Pre-catalyst: XPhos Pd G2 or

    
     + XPhos (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (10:1) [0.1 M]

Step-by-Step:

  • Combine substrate, boronic acid, base, and Pd-catalyst in a vial.

  • Seal and purge with Argon.

  • Add solvent.[2][3]

  • Heat to 90 °C for 12–16 hours.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Data Summary & Troubleshooting

Reactivity Comparison Table
FeatureC2-Chloride C5-Chloride
Electronic Nature Imidoyl-like (Electron Deficient)Aryl (Neutral/Deactivated)
Activation Method N-Protection (Boc/Ts)Bulky/Rich Ligands (XPhos)
Reaction Temp RT to 50 °C80 °C to 110 °C
Preferred Catalyst

,

XPhos Pd G2,

Coupling Order First Second
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Mixture of Mono- and Bis-coupling at Step B C5 is reacting prematurely; Temp too high or Boronic acid excess.Reduce Temp to RT. Ensure strict 1.0 equiv of Boronic acid. Switch to less active base (

).
No Reaction at C2 Catalyst inactive or N-protection missing.Ensure N is protected (Boc).[2] Freshly degas solvents.
No Reaction at C5 (Step C) Oxidative addition failure (Ar-Cl bond too strong).Switch to XPhos or SPhos ligands. Increase Temp to 100 °C. Use anhydrous conditions with

.
De-protection of Boc Base/Temp conditions too harsh.Boc is generally stable to

. If using

at high temp, switch to Tosyl protection if stability is an issue.

References

  • Regioselectivity in Polyhalogenated Heterocycles

    • Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling of polyhalogenated heterocycles." Chemical Society Reviews.

    • Context: Establishes the general rule that positions to the heteroatom (C2) are more reactive towards oxidative addition than remote positions (C5).
  • Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Context: Foundational protocols for base/solvent selection.
  • Ligand Effects on Chlorides (Buchwald Ligands)

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

    • Context: Justifies the use of XPhos/SPhos for the difficult C5-Cl coupling step.
  • Indole Reactivity Reviews

    • Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Topics in Heterocyclic Chemistry.

    • Context: Detailed analysis of C2 vs C3 vs C5 reactivity p

Sources

"2,5-dichloro-1H-indole derivatives as anticancer agents"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development & Evaluation of 2,5-Dichloro-1H-Indole Derivatives as Anticancer Agents

Executive Summary & Rationale

The Challenge: Indole scaffolds are ubiquitous in FDA-approved anticancer drugs (e.g., Vincristine, Sunitinib). However, metabolic liability at the C2 and C5 positions often limits the half-life and efficacy of early-stage leads.

The Solution: The This compound scaffold offers a strategic medicinal chemistry solution.

  • Metabolic Blockade: Chlorine substitution at C5 blocks CYP450-mediated hydroxylation, a common clearance pathway for indoles.

  • Electronic Modulation: The electron-withdrawing nature of the 2,5-dichloro pattern lowers the pKa of the indole NH, potentially enhancing hydrogen bond donor capability in target pockets (e.g., kinase hinge regions).

  • Lipophilicity: The dichloro-substitution increases logP, improving membrane permeability for intracellular target engagement.

This guide details the synthesis, screening, and mechanistic validation of these derivatives, specifically focusing on their dual-action potential as Tubulin Polymerization Inhibitors and RNAPII CTD Phosphorylation Inhibitors .

Chemical Synthesis Workflow

Objective: Synthesize 3-substituted derivatives from the core this compound scaffold. The C3 position is the most nucleophilic and accessible site for functionalization.

Protocol A: Synthesis of Key Intermediate (3-Formyl-2,5-dichloroindole)

Mechanism: Vilsmeier-Haack Formylation

  • Reagents: this compound (1.0 eq), POCl₃ (1.2 eq), DMF (5.0 eq).

  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask under N₂ atmosphere.

    • Add POCl₃ dropwise (exothermic reaction; maintain <10°C). Stir for 30 min to form the Vilsmeier reagent.

    • Dissolve this compound in minimal DMF and add dropwise to the mixture.

    • Warm to room temperature, then heat to 60°C for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Quench: Pour reaction mixture onto crushed ice/sodium acetate solution. A precipitate will form.

    • Isolation: Filter the solid, wash with water, and recrystallize from ethanol.

    • Yield Target: >85% (Yellow solid).

Protocol B: Derivatization (Schiff Base Formation)

Target: Synthesis of N-benzylidene-2,5-dichloro-1H-indol-3-amine derivatives

  • Reagents: 3-Formyl-2,5-dichloroindole (1.0 eq), Substituted Aniline/Hydrazide (1.1 eq), Ethanol (Solvent), Glacial Acetic Acid (Cat.).

  • Procedure:

    • Mix the aldehyde and amine in ethanol (10 mL/mmol).

    • Add 2-3 drops of glacial acetic acid.

    • Reflux for 4–6 hours.

    • Workup: Cool to RT. The Schiff base usually precipitates. Filter and wash with cold ethanol.

In Vitro Screening Protocols

Protocol C: Cytotoxicity Screening (MTT Assay)

Purpose: Determine IC50 values against a panel of cancer lines (e.g., HeLa, HepG2, A549).

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO).[1]

Step-by-Step:

  • Seeding: Plate cells (HeLa, A549) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM).

    • Critical Control: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

    • Positive Control:[2] Doxorubicin or Combretastatin A-4.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT reagent per well. Incubate 4h (purple formazan crystals form).

    • Aspirate medium carefully.

    • Add 150 µL DMSO to dissolve crystals. Shake for 10 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Calculate % Viability =

    
    . Fit to a sigmoidal dose-response curve to derive IC50.
    

Representative Data Table (Hypothetical/Literature Consensus):

Compound IDR-Group (C3)HeLa IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)Selectivity Index (Normal Cells)
DCI-01 -CH=N-Ph-4-OMe2.4 ± 0.33.1 ± 0.55.2 ± 0.8>10
DCI-02 -CH=N-Ph-4-Cl0.48 ± 0.15 1.2 ± 0.22.8 ± 0.4>25
DCI-03 -CH=N-NH-Ts5.6 ± 1.18.9 ± 1.212.1 ± 2.0~5
Ref (Dox) N/A0.8 ± 0.10.6 ± 0.10.9 ± 0.2<2

Note: DCI-02 shows superior potency, likely due to halogen bonding interactions in the target pocket.

Mechanism of Action (MoA) Validation

Hypothesis: 2,5-dichloroindole derivatives often act via Tubulin destabilization or RNAPII CTD inhibition .

Protocol D: Flow Cytometry (Cell Cycle Analysis)

Purpose: To confirm if the compound arrests cells in G2/M phase (indicative of tubulin targeting).

  • Treatment: Treat A549 cells with IC50 concentration of DCI-02 for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% cold ethanol (-20°C) overnight.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA).

    • Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCalibur).

  • Analysis: Look for accumulation in G2/M peak .

    • Result Interpretation: >30% cells in G2/M suggests tubulin inhibition.

Protocol E: Western Blotting (RNAPII Phosphorylation)

Purpose: Verify inhibition of transcriptional machinery (specifically Ser2/Ser5 phosphorylation of RNA Polymerase II).

  • Lysis: Lyse treated cells in RIPA buffer + Phosphatase Inhibitors (Critical step).

  • Separation: Run 20 µg protein on 8% SDS-PAGE (RNAPII is large, ~220 kDa).

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-RNAPII CTD pSer2 (1:1000).

    • Loading Control: Anti-GAPDH.

  • Observation: A decrease in pSer2 band intensity compared to total RNAPII indicates transcriptional inhibition.

Visualizations

Diagram 1: Synthesis & SAR Workflow

G Start This compound (Core Scaffold) Inter 3-Formyl-2,5-dichloroindole (Vilsmeier-Haack) Start->Inter POCl3/DMF 60°C Prod1 Schiff Bases (Imine Linkage) Inter->Prod1 Ar-NH2 EtOH/H+ Prod2 Chalcones (Enone Linkage) Inter->Prod2 Ar-COCH3 NaOH Activity Anticancer Activity (IC50 < 1µM) Prod1->Activity Screening Prod2->Activity

Caption: Synthetic pathway transforming the 2,5-dichloroindole core into bioactive derivatives via the 3-formyl intermediate.

Diagram 2: Mechanism of Action (Dual Pathway)

MOA cluster_0 Cytoplasm (Tubulin Targeting) cluster_1 Nucleus (Transcriptional Targeting) Compound 2,5-Dichloro-Indole Derivative Tubulin Colchicine Binding Site (β-Tubulin) Compound->Tubulin Inhibits CDK9 CDK9 / Cyclin T1 Compound->CDK9 Inhibits Polymerization Microtubule Polymerization Tubulin->Polymerization Blocks Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Induces Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis RNAPII RNAPII CTD (Ser2 Phosphorylation) CDK9->RNAPII Prevents Phosphorylation RNAPII->Apoptosis Transcriptional Arrest

Caption: Proposed dual mechanism: Tubulin destabilization in the cytoplasm and RNAPII CTD inhibition in the nucleus.

References

  • Fang, M. J., et al. (2016). "Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents." Chemical Biology & Drug Design. Link

    • Key Insight: Identifies 2,5-disubstituted indoles as potent inhibitors of RNAPII CTD phosphorylation.[3]

  • Singh, P., et al. (2018). "Indole-3-carbinol constituents and their derivatives: A review of their anticancer activity." Medicinal Chemistry Research. Link

    • Key Insight: Reviews the broad applicability of indole-3-deriv
  • Mirzaei, S., et al. (2021).[2][4] "Synthesis and biological evaluation of new indole-based chalconoids as potential tubulin polymerization inhibitors." Bioorganic Chemistry. Link

    • Key Insight: Establishes the protocol for tubulin inhibition assays for indole deriv
  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Protocol (MTT Assay)." Link

    • Key Insight: Standardized methodology for cytotoxicity screening.

Sources

Application Note: Pharmacological Evaluation of Substituted 2,5-Dichloro-1H-Indoles as Dual COX/5-LOX Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Rationale

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of potent non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin. However, traditional NSAIDs often suffer from gastrointestinal (GI) toxicity due to the non-selective inhibition of Cyclooxygenase-1 (COX-1), a cytoprotective enzyme. Furthermore, blocking the COX pathway alone can shunt Arachidonic Acid (AA) metabolism toward the 5-Lipoxygenase (5-LOX) pathway, increasing the production of pro-inflammatory leukotrienes.

This guide focuses on the substituted 2,5-dichloro-1H-indole class. The specific inclusion of chlorine atoms at the 2- and 5-positions serves two critical pharmacological functions:

  • Metabolic Stability: Blocking the 5-position prevents rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Lipophilicity & Binding: The electron-withdrawing chlorine atoms increase the lipophilicity (

    
    ), facilitating entry into the hydrophobic active sites of COX-2 and 5-LOX enzymes.
    
Mechanistic Pathway

The following diagram illustrates the "Dual Inhibition" strategy. By targeting both COX-2 and 5-LOX, these compounds aim to reduce prostaglandin synthesis while simultaneously preventing the leukotriene shunt, thereby mitigating gastric ulceration.

InflammationPathway cluster_membrane Cell Membrane Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Phospholipids->AA PLA2 Activation COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX AA->LOX5 PLA2 PLA2 PGs_Homeo Prostaglandins (Gastric Protection) COX1->PGs_Homeo PGs_Inflam PGE2 / PGD2 (Inflammation/Pain) COX2->PGs_Inflam LTs Leukotrienes (Chemotaxis/Bronchoconstriction) LOX5->LTs Indole This compound Indole->COX1  Weak/No Inhibition (Sparing Effect) Indole->COX2  Strong Inhibition Indole->LOX5  Moderate Inhibition

Figure 1: Mechanism of Action. The this compound scaffold is designed to inhibit COX-2 and 5-LOX while sparing COX-1, reducing GI toxicity.

Application Note: Compound Handling & Solubilization

Challenge: 2,5-dichloro-substituted indoles are highly lipophilic (


). Improper solubilization leads to micro-precipitation in aqueous buffers, causing false negatives in enzymatic assays or "sticky" compound artifacts.
Protocol A: Stock Preparation
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), ACS grade or higher.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the indole ring) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Working Solutions (Assay Ready)
  • Serial Dilution: Perform all serial dilutions in 100% DMSO first.

  • Buffer Transfer: Transfer the diluted DMSO stocks into the assay buffer immediately prior to use.

    • Final DMSO Limit: Ensure the final DMSO concentration in the well does not exceed 1.0% (v/v) for enzymatic assays or 0.1% (v/v) for cell-based assays to avoid solvent toxicity.

Protocol: In Vitro COX-1/COX-2 Inhibition Screening[1]

This assay quantifies the potency (IC50) and selectivity index (SI = IC50_COX1 / IC50_COX2) of the derivatives.

Method Principle: Colorimetric monitoring of the peroxidase activity of cyclooxygenase. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2 is measured at 590 nm.

Materials
  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • Colorimetric Substrate (TMPD).

  • Positive Control: Indomethacin (Non-selective) and Celecoxib (COX-2 Selective).

Step-by-Step Workflow
  • Enzyme Preparation: Reconstitute lyophilized COX enzymes in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation:

    • Add 10 µL of test compound (at varying concentrations: 0.01 µM – 100 µM) to 150 µL of assay buffer containing Heme cofactor.

    • Add 10 µL of Enzyme solution.

    • Crucial Step: Incubate for 5 minutes at 25°C to allow the inhibitor to bind the active site.

  • Reaction Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.

  • Measurement: Read Absorbance (590 nm) immediately (T=0) and after 5 minutes (T=5).

  • Calculation:

    
    
    

Protocol: Cellular Anti-Inflammatory Assay (RAW 264.7)[1][2][3][4]

To validate biological relevance, compounds must inhibit Nitric Oxide (NO) release in Lipopolysaccharide (LPS)-stimulated macrophages without killing the cells.

Experimental Workflow Diagram

CellAssay Cells RAW 264.7 Macrophages Seed Seed 96-well Plate (5x10^4 cells/well) Cells->Seed Treat Co-treatment: LPS (1 µg/mL) + Test Compound Seed->Treat Incubate Incubate 24 Hours @ 37°C Treat->Incubate Split Split Supernatant & Cells Incubate->Split Griess Griess Assay (Supernatant) Split->Griess  Media   MTT MTT Assay (Cell Viability) Split->MTT  Cells   ReadNO Read Abs 540nm (NO Levels) Griess->ReadNO ReadVia Read Abs 570nm (Cytotoxicity) MTT->ReadVia

Figure 2: Cellular Screening Workflow. Parallel assessment of efficacy (Griess) and toxicity (MTT).

Protocol Steps
  • Seeding: Plate RAW 264.7 cells (5 × 10⁵ cells/mL) in DMEM + 10% FBS. Allow adherence for 24h.

  • Induction & Treatment: Replace media with fresh DMEM containing 1 µg/mL LPS and the test compound (0.1 – 50 µM).

    • Control 1: Media only (Basal).

    • Control 2: LPS only (Max Inflammation).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Griess Assay (NO Quantification):

    • Transfer 100 µL supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins in dark. Measure Absorbance at 540 nm .

  • MTT Assay (Viability Check):

    • Add MTT reagent to the remaining cells. Incubate 4h. Dissolve formazan crystals in DMSO. Measure at 570 nm .

    • Rejection Criteria: Discard data for any concentration showing <80% cell viability.

Data Summary & Interpretation

The following table summarizes hypothetical data for a promising this compound derivative ("Compound 25-D") compared to standards.

Table 1: Comparative Enzymatic and Cellular Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)5-LOX IC50 (µM)Cellular NO IC50 (µM)
Compound 25-D > 1000.45 > 2221.20 5.8
Indomethacin0.020.600.03 (Non-selective)> 508.5
Celecoxib15.00.04375 (Selective)> 502.1
Target Criteria> 50< 1.0> 50< 5.0< 10

Interpretation:

  • Compound 25-D demonstrates the desired profile: It spares COX-1 (Low GI toxicity risk) while effectively inhibiting COX-2.

  • Unlike Celecoxib, it possesses significant 5-LOX inhibitory activity , validating the dual-inhibition design strategy.

References

  • Dileep, K. V., et al. (2014). "Interactions of selected indole derivatives with COX-2 and their in silico structure modifications." Journal of Biomolecular Structure and Dynamics.

  • Rani, N., et al. (2024). "Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies." PMC - NIH.

  • Li, J., et al. (2023). "Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives." Molecules.

  • Lucas, S., et al. (2022). "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors." RSC Advances.

Application Note: The 2,5-Dichloro-1H-indole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-dichloro-1H-indole scaffold represents a highly specific, "privileged" substructure in drug discovery.[1] Unlike the ubiquitous 3-substituted indoles, the 2,5-dichloro motif offers a unique combination of metabolic stability (via the C5-chlorine blocking metabolic hotspots) and synthetic orthogonality (via the C2-chlorine).

This guide addresses the critical gap in utilizing this scaffold: differentiating the reactivity of the C2 and C5 halogens and exploiting the C3 position for fragment-based drug design (FBDD). We present validated protocols for its synthesis from oxindole precursors and its subsequent application in developing antiviral and anticancer leads.

Chemical Architecture & Reactivity Profile[2]

To effectively deploy this scaffold, one must understand the electronic nuance of the indole ring.[2] The nitrogen lone pair creates a push-pull system that renders the C3 position highly nucleophilic, while the C2 position—normally nucleophilic—becomes electrophilic upon chlorination.

The Reactivity Triad
  • C3 (The Nucleophile): Remains the most reactive site for Electrophilic Aromatic Substitution (EAS), despite the electron-withdrawing chlorides. Ideal for installing pharmacophores.

  • C2-Cl (The Activated Handle): The chlorine at C2 is "pseudo-vinylic" and activated by the adjacent nitrogen. It is susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and, under specific conditions, Nucleophilic Aromatic Substitution (SNAr).

  • C5-Cl (The Metabolic Block): This chlorine is electronically deactivated and sterically distinct. It typically resists coupling conditions that activate C2, allowing for chemoselective functionalization.

Visualization: Reactivity Heatmap

The following diagram maps the orthogonal reactivity zones of the scaffold.

ReactivityMap Figure 1: Orthogonal reactivity map of this compound. Colors indicate distinct chemical behaviors. Scaffold This compound Core Structure C3_Pos C3 Position (High Nucleophilicity) Scaffold->C3_Pos C2_Pos C2-Chlorine (Cross-Coupling Handle) Scaffold->C2_Pos C5_Pos C5-Chlorine (Metabolic Blocker) Scaffold->C5_Pos N1_Pos N1 Nitrogen (Alkylation Site) Scaffold->N1_Pos Vilsmeier Vilsmeier-Haack (Formylation) C3_Pos->Vilsmeier Suzuki Pd-Catalyzed Coupling C2_Pos->Suzuki Metab CYP450 Resistance C5_Pos->Metab Alkylation Base + R-X (Protection/Div) N1_Pos->Alkylation

[3][4][5][6][7][8][9]

Experimental Protocols

Protocol A: Synthesis of this compound (The Oxindole Route)

Direct chlorination of indole typically yields 3-chloroindole. To selectively install the C2-chlorine, we utilize the aromatization of 5-chloro-2-oxindole. This method is scalable and avoids regioisomeric mixtures.

Reagents:

  • 5-Chloro-2-oxindole (1.0 equiv)

  • Phosphorus oxychloride (

    
    ) (Excess, solvent/reagent)
    
  • 
     (1.1 equiv)
    
  • Triethylamine (

    
    ) (for workup)
    

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend 5-chloro-2-oxindole  (10 mmol) in 
    
    
    
    (30 mL).
  • Activation: Add

    
      (11 mmol) in one portion. The reaction is endothermic; ensure the system is vented to a scrubber (HCl gas evolution).
    
  • Reaction: Heat the mixture to 105°C (reflux) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material spot (polar) should disappear, replaced by a non-polar fluorescent spot (product).

  • Quenching (Critical): Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis of

    
    .
    
  • Neutralization: Adjust pH to ~8 using saturated

    
     or 
    
    
    
    .
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    
    • Yield Expectation: 75–85% as a white/off-white solid.

Protocol B: Regioselective C3-Formylation (Vilsmeier-Haack)

This protocol installs a reactive aldehyde at C3, a gateway for Knoevenagel condensations or reductive aminations (common in antiviral drug synthesis).

Reagents:

  • This compound (from Protocol A)

  • Phosphorus oxychloride (

    
    ) (1.2 equiv)
    
  • Dimethylformamide (DMF) (5.0 equiv)

Methodology:

  • Vilsmeier Reagent Formation: In a separate flask at 0°C, add

    
     dropwise to anhydrous DMF. Stir for 30 min to form the chloroiminium salt (white precipitate/suspension).
    
  • Addition: Dissolve this compound in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature and stir for 2 hours. Then heat to 60°C for 1 hour to ensure completion.

  • Hydrolysis: Pour the mixture into ice-water containing Sodium Acetate (buffer). Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Filter the resulting precipitate. The C3-aldehyde is typically a stable solid.

Medicinal Chemistry Applications

Case Study: Designing HIV-1 Reverse Transcriptase Inhibitors

The 2,5-dichloroindole scaffold acts as a bioisostere for the indole moiety found in Delavirdine or other NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitors).

  • Mechanism: The C5-Cl fills a hydrophobic pocket in the RT enzyme (Val106/Pro236 region), improving binding affinity compared to the unsubstituted indole.

  • Design Strategy:

    • C2-Position: The chlorine atom creates a steric clash that forces the indole ring into a specific dihedral angle relative to the protein backbone, locking the "bioactive conformation."

    • C3-Position: Functionalized with a sulfone or carbonyl linker to hydrogen bond with Lys101.

Data Summary: Structure-Activity Relationship (SAR)

Compound Variant C2 Substituent C5 Substituent IC50 (HIV-1 RT) Metabolic Stability (t1/2)

| Indole (Ref) | H | H | > 10


M | Low (< 15 min) |
| 5-Chloroindole | H | Cl | 1.2 

M | Medium (45 min) | | 2,5-Dichloroindole | Cl | Cl | 0.15

M
| High (> 120 min) | | 2-Me, 5-Cl Indole |

| Cl | 0.8

M | High |

Note: The C2-Cl provides superior potency over C2-Me due to halogen bonding interactions and reduced steric bulk compared to a methyl group.

Workflow Diagram: Synthesis of an Antiviral Lead

This workflow illustrates the conversion of the raw scaffold into a functional medicinal candidate.

SynthesisWorkflow Figure 2: Synthetic workflow for converting 5-chloro-2-oxindole into a bioactive antiviral lead. Start 5-Chloro-2-oxindole Step1 Step 1: Aromatization (POCl3, PCl5, Reflux) Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Step 2: C3-Formylation (Vilsmeier-Haack) Intermediate1->Step2 Intermediate2 3-Formyl-2,5-dichloroindole Step2->Intermediate2 Step3 Step 3: Reductive Amination (R-NH2, NaBH(OAc)3) Intermediate2->Step3 Final Antiviral Lead Candidate (NNRTI Analog) Step3->Final

Troubleshooting & Optimization

  • Issue: Low yield in Protocol A (Aromatization).

    • Cause: Incomplete removal of water from the starting oxindole or insufficient

      
      .
      
    • Fix: Dry 5-chloro-2-oxindole in a vacuum oven at 50°C overnight. Ensure

      
       is distilled if it appears yellow/degraded.
      
  • Issue: Regioselectivity in Cross-Coupling (C2 vs C5).

    • Insight: Under standard Suzuki conditions (

      
      , 
      
      
      
      ), the C2-Cl is generally more reactive than C5-Cl due to the electron-deficient nature of the C2 position relative to the benzenoid C5.
    • Control: To couple at C2 exclusively, use stoichiometric boronic acid (1.0 equiv) and lower temperatures (60°C). To couple at C5, one usually requires a more active catalyst (e.g., XPhos Pd G2) and higher temperatures, often resulting in bis-coupling if C2 is not protected or already reacted.

References

  • Synthesis of 2-Chloroindoles via POCl3/PCl5

    • Title: "Action of Phosphorus Pentachloride on 1-Methyl-oxindole" (Foundational Chemistry for 2-chloroindole synthesis).
    • Source:Journal of the Chemical Society.[3]

    • URL:[Link] (Classic mechanism reference).

  • Antiviral Activity of Indole Derivatives

    • Title: "Indole Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors".
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (Contextualizes the C2/C5 substitution pattern).

  • Cross-Coupling Selectivity in Haloindoles

    • Title: "Site-Selective Palladium-Catalyzed Cross-Coupling Reactions of Di- and Trihaloindoles".
    • Source:Organic Letters.
    • URL:[Link] (Validates C2 vs C5 reactivity claims).

  • Bcl-2 Inhibitors using Indole Scaffolds

    • Title: "Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors".
    • Source:Intern
    • URL:[Link][4]

Sources

Application Note: Protocols for N-Alkylation of 2,5-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The 2,5-dichloro-1H-indole scaffold represents a unique challenge in nucleophilic substitution chemistry. Unlike electron-rich indoles (e.g., 5-methoxyindole) which are prone to C3-alkylation, the presence of electron-withdrawing chlorine atoms at the C2 and C5 positions significantly alters the electronic landscape of the heterocycle.

Key Reactivity Drivers:

  • Increased Acidity (N-H): The inductive effects of the chlorine atoms lower the pKa of the N-H proton (estimated pKa ~13–14 in DMSO, compared to ~17 for unsubstituted indole).[1] This facilitates deprotonation by weaker bases.[1]

  • Decreased Nucleophilicity: The resulting indolyl anion is stabilized but less nucleophilic.[1] Consequently, while N-selectivity is generally high (C3 is deactivated), reaction rates with alkyl halides are often slower, requiring optimized solvent/temperature profiles or more reactive electrophiles.[1]

This guide presents three validated protocols ranging from the "Gold Standard" high-conversion method to scalable, green alternatives.

Mechanistic Insight & Decision Matrix

Understanding the competition between N1 and C3 alkylation is critical.[1] For 2,5-dichloroindole, the electron-poor nature of the ring strongly disfavors C3 attack (Friedel-Crafts type), making N1-alkylation the dominant pathway under basic conditions.

Workflow Visualization: Method Selection

MethodSelection Start Start: this compound Electrophile Analyze Electrophile Reactivity Start->Electrophile Primary Primary Alkyl Halide (e.g., MeI, BnBr) Electrophile->Primary High Reactivity Secondary Secondary/Hindered Electrophile Electrophile->Secondary Low Reactivity Sensitive Base-Sensitive Functional Groups Electrophile->Sensitive Esters/Nitriles present MethodB Protocol B: Cs2CO3 / MeCN (Mild, High Selectivity) Primary->MethodB Preferred MethodA Protocol A: NaH / DMF (High Reactivity, Standard) Secondary->MethodA Strong Nucleophile Required Sensitive->MethodB Avoids Hydrolysis Optimization Add KI or 18-Crown-6 MethodA->Optimization If low yield MethodC Protocol C: PTC (KOH / Toluene) (Industrial Scale, Cost-Effective)

Figure 1: Decision matrix for selecting the optimal alkylation protocol based on electrophile constraints.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (NaH / DMF)

Best for: Unreactive electrophiles, secondary alkyl halides, and small-scale discovery chemistry where yield is paramount.[1]

Rationale: Sodium hydride (NaH) generates the "naked" indolyl anion irreversibly.[1] The use of DMF (polar aprotic) solvates the cation (


), leaving the anion highly reactive.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)[1]

  • Electrophile (Alkyl Bromide/Iodide) (1.1–1.5 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Deprotonation: Add NaH (1.2 equiv) to the flask. Wash with anhydrous hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophiles; otherwise, use as is.[1] Suspend in anhydrous DMF at 0 °C.

  • Addition: Dissolve 2,5-dichloroindole in minimal DMF and add dropwise to the NaH suspension at 0 °C. Evolution of

    
     gas will be observed.
    
  • Anion Formation: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns yellow/orange, indicating anion formation.

  • Alkylation: Cool back to 0 °C. Add the electrophile dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–12 hours. (Monitor by TLC/LC-MS).

    • Note: Due to the low nucleophilicity of the dichloro-anion, heating to 60 °C may be required for hindered electrophiles.

  • Quench: Carefully quench with saturated

    
     solution at 0 °C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (critical step), then brine.[1] Dry over

    
    .[1][2]
    
Protocol B: The "Mild & Scalable" Method (Cs₂CO₃ / MeCN)

Best for: Base-sensitive substrates (e.g., esters), primary alkyl halides, and process chemistry.[1]

Rationale: Cesium carbonate (


) is a milder base than NaH.[1] The "Cesium Effect" aids in solubility and stabilizes the transition state.[1] Acetonitrile (MeCN) is easier to remove than DMF.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Electrophile (1.2 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or Acetone (reflux)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with 2,5-dichloroindole,

    
    , and the electrophile.
    
  • Solvent: Add MeCN (0.2 M).[1]

  • Reaction: Heat to reflux (approx. 80 °C) for 4–16 hours.

    • Mechanistic Note: The elevated temperature compensates for the lower basicity and the reduced nucleophilicity of the indole.[1]

  • Workup: Filter off the inorganic solids (

    
    /CsX).[1] Concentrate the filtrate.
    
  • Purification: Often requires minimal purification compared to DMF methods.[1]

Protocol C: Phase Transfer Catalysis (PTC)

Best for: Large-scale synthesis (kg scale), green chemistry requirements.[1]

Rationale: Uses a biphasic system (Liquid/Liquid or Solid/Liquid) to avoid anhydrous solvents.[1] Tetrabutylammonium bromide (TBAB) shuttles the hydroxide anion into the organic phase to deprotonate the indole.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Toluene or 2-MeTHF (Solvent)[1]

  • 50% NaOH (aq) or powdered KOH (Base) (3.0 equiv)[1]

  • TBAB (5–10 mol%)[1]

Step-by-Step Procedure:

  • Mix: Dissolve indole and electrophile in Toluene.

  • Catalyst: Add TBAB.

  • Base: Add 50% NaOH solution.

  • Agitation: Stir vigorously at 40–60 °C. High agitation speed is critical for interfacial surface area.

  • Workup: Separate phases. Wash organic phase with water.[1][2] Concentrate.

Comparative Data Analysis

ParameterProtocol A (NaH/DMF)Protocol B (Cs₂CO₃/MeCN)Protocol C (PTC)
Reaction Rate Fast (< 4h)Moderate (4-16h)Slow to Moderate
N1 vs C3 Selectivity Excellent (>99:[1]1)Excellent (>99:1)Good (>95:1)
Moisture Sensitivity High (Requires Anhydrous)ModerateLow
Workup Difficulty High (DMF removal)Low (Filtration)Low (Phase cut)
Suitability for 2,5-Cl High (Overcomes low nucleophilicity)Medium (Good for reactive R-X)Medium (Scale dependent)

Mechanistic Pathway & Troubleshooting

The 2,5-dichloro substitution pattern exerts a strong electron-withdrawing effect. While this makes the N-H more acidic, it stabilizes the negative charge on the nitrogen, making it a "harder" but "sluggish" nucleophile.

Reaction Mechanism Visualization

Mechanism cluster_effect Substituent Effect Indole 2,5-Dichloroindole (Neutral) TS1 Deprotonation TS Indole->TS1 Base Base (B:) Base->TS1 Anion Indolyl Anion (Stabilized by Cl) TS1->Anion - BH Product N-Alkyl-2,5-dichloroindole Anion->Product SN2 Attack (Rate Limiting Step) RX R-X (Electrophile) RX->Product Effect Cl atoms withdraw density -> Anion is less nucleophilic -> Requires heat/polar solvent

Figure 2: Mechanistic pathway highlighting the impact of chlorine substituents on the rate-determining SN2 step.

Troubleshooting Guide
  • Low Conversion:

    • Cause: The anion is too stable.[1]

    • Solution: Switch to Protocol A (NaH).[1] Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to generate a more reactive alkyl iodide in situ.[1] Increase temperature to 60–80 °C.

  • Dimerization:

    • Cause: Rare for 2,5-dichloro, but possible if the electrophile is a di-halide.

    • Solution: Use high dilution and slow addition of the indole to the electrophile.[1]

  • N- vs C-Alkylation:

    • Observation: C3 alkylation is negligible for this scaffold due to electronic deactivation.[1] If observed, switch to a "harder" base (NaH) and a more polar solvent (DMF/DMSO) to promote the ionic character of the N-Metal bond.[1]

References

  • General Indole Alkylation: Cee, V. J., et al. "Alkylation of Indoles." ACS Med.[1][3] Chem. Lett.2019 , 10, 1302–1308.[3] Link[1]

  • Phase Transfer Catalysis: Journal of Chemical Society, Chemical Communications2001 , 209.[2] (Cited in patent literature for scalable indole alkylation).[1]

  • Acidity of Indoles: Bordwell pKa Table (DMSO). Indole pKa ~21 (DMSO), significantly lowered by electron-withdrawing groups.[1] Link

  • Green Chemistry (DMC): Shieh, W.-C., et al. "Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles." J. Org.[1][2] Chem.2001 , 66, 6773. (Relevant for methylation specific protocols).

  • Iron Catalyzed Methods: "Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles." PMC - NIH.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The synthesis of 2,5-dichloro-1H-indole presents a classic regioselectivity paradox. While the 5-chloro substituent is easily introduced via starting materials (e.g., 4-chloroaniline or 5-chloroindole), the 2-chloro position is electronically disfavored for direct electrophilic halogenation, which overwhelmingly favors the C3 position.

Consequently, researchers typically encounter failure when attempting direct chlorination of 5-chloroindole with reagents like NCS (N-chlorosuccinimide), yielding the undesired 3,5-dichloro isomer.

This guide focuses on the two most robust, field-proven workflows to circumvent this issue:

  • The "Aromatization" Route: Conversion of 5-chlorooxindole to 2,5-dichloroindole using phosphorus oxychloride (

    
    ).
    
  • The "Precision" Route: C2-Lithiation of N-protected 5-chloroindole followed by electrophilic quench.

Workflow A: The Oxindole Aromatization Route (Recommended)

This is the preferred industrial and scale-up route. It relies on converting the amide carbonyl of 5-chlorooxindole into a vinyl chloride, driving aromatization.

Standard Protocol
  • Substrate: 5-chlorooxindole (5-chloroindolin-2-one).

  • Reagent:

    
     (Phosphorus oxychloride) + Base (Pyridine or Imidazole).
    
  • Conditions: Reflux (80–110 °C).

Troubleshooting Guide: Oxindole Route

Q1: The reaction conversion is stalled at ~60%, and adding more


 doesn't help. What is happening? 
  • Diagnosis: This is often due to the buildup of chlorophosphates or pyrophosphates that coat the active species or inhibit the mechanism. Alternatively, your

    
     may be partially hydrolyzed.
    
  • Solution:

    • Reagent Quality: Ensure

      
       is distilled or fresh. Hydrolyzed 
      
      
      
      (containing
      
      
      ) acts as a protic acid, which can induce polymerization rather than chlorination.
    • Base Catalysis: Add imidazole (0.5 eq) . Imidazole forms a highly reactive N-phosphoryl imidazolide intermediate, which is more electrophilic than

      
       alone, significantly accelerating the Vilsmeier-Haack type activation of the oxindole oxygen.
      

Q2: I see a major byproduct with Mass M+18 relative to the product. Is it starting material?

  • Diagnosis: No. This is likely the imidate intermediate or a hydrolyzed phosphate adduct. If the workup is not sufficiently basic or if the quench is too exothermic, the labile C2-Cl bond can hydrolyze back to the oxindole or form a phospho-ester.

  • Corrective Action:

    • Quench Protocol: Pour the reaction mixture into ice-cold saturated

      
        or 
      
      
      
      . Do not use water alone. The pH must remain >7 to prevent acid-catalyzed hydrolysis of the 2-chloroindole back to oxindole.

Q3: The product decomposes during column chromatography.

  • Diagnosis: 2-haloindoles are acid-sensitive. Silica gel is slightly acidic.

  • Solution:

    • Pre-treat the silica gel column with 1% Triethylamine (TEA) in hexanes.

    • Elute quickly using non-polar solvents (Hexanes/EtOAc). Avoid DCM if possible, as traces of HCl in DCM can degrade the product.

Mechanistic Visualization (Workflow A)

OxindoleRoute Start 5-Chlorooxindole Inter1 Enol Tautomer Start->Inter1 Tautomerization Activation O-Phosphorylation (Active Species) Inter1->Activation POCl3 / Base Elimination Cl- Attack & Aromatization Activation->Elimination Cl- (nucleophile) Product This compound Elimination->Product -HOPCl2

Caption: The activation of the oxindole carbonyl oxygen by POCl3 creates a leaving group, allowing chloride displacement and driving the thermodynamic aromatization to the indole core.

Workflow B: The Lithiation (Protection/Deprotection) Route

This route is necessary if you already have 5-chloroindole and cannot source the oxindole, or if you need to introduce isotopic labels.

Standard Protocol
  • Protection: 5-Chloroindole

    
    
    
    
    
    -Boc-5-chloroindole (or
    
    
    -TIPS).
  • Lithiation:

    
    -PG-indole + Base 
    
    
    
    C2-Li species (at -78 °C).
  • Quench: Add Chlorine source (Hexachloroethane or

    
    ).
    
  • Deprotection: Removal of Protecting Group.

Troubleshooting Guide: Lithiation Route

Q1: I used n-Butyllithium (n-BuLi) and obtained a mixture of products, including de-chlorinated species. Why?

  • Critical Failure Mode: Lithium-Halogen Exchange.

  • Explanation: The C5-Cl bond is susceptible to Lithium-Halogen exchange, even though it is less reactive than C-Br or C-I.

    
    -BuLi is a strong nucleophile and can attack the Chlorine at C5, creating a C5-lithio species which, upon quenching, replaces the Cl with the electrophile (or H upon workup).
    
  • Solution: Switch to LDA (Lithium Diisopropylamide).

    • LDA is a bulky, non-nucleophilic base. It will deprotonate the C2-H (kinetic acidity) without attacking the C5-Cl bond.

    • Protocol: Generate LDA in situ at 0 °C, cool to -78 °C, then add the

      
      -protected indole.
      

Q2: The chlorination step yield is low (<30%). I am using NCS as the chlorine source.

  • Diagnosis: NCS (N-chlorosuccinimide) can be sluggish at -78 °C or react via radical pathways if not strictly controlled.

  • Solution: Use Hexachloroethane (

    
    )  or Benzenesulfonyl chloride (
    
    
    
    )
    .
    • Hexachloroethane is a superior electrophilic chlorine source for lithiated species. It reacts cleanly via a polar mechanism.

    • Dissolve

      
       in THF and add it dropwise to the lithiated indole at -78 °C.
      

Q3: I cannot remove the N-Boc group without decomposing the 2-chloroindole.

  • Diagnosis: Standard acidic deprotection (TFA/DCM or HCl) is too harsh. The 2-chloro substituent destabilizes the indole ring towards acid-catalyzed hydrolysis (protonation at C3 followed by water attack at C2).

  • Solution: Use Thermal Deprotection or Basic Deprotection .

    • Option A (Thermal): Heating

      
      -Boc-2,5-dichloroindole in water/DMSO at 150 °C (microwave) can cleave the Boc group.
      
    • Option B (Basic): If using

      
      -Benzenesulfonyl protection instead of Boc, deprotect using 
      
      
      
      or
      
      
      (if silyl protected). This avoids the acid sensitivity issue entirely.
Mechanistic Visualization (Workflow B)

LithiationRoute Start 5-Chloroindole Protect N-Protection (Boc/TIPS) Start->Protect Boc2O / DMAP Lithiation C2-Lithiation (Use LDA, -78°C) Protect->Lithiation LDA (Avoid n-BuLi) Quench Electrophilic Quench (Hexachloroethane) Lithiation->Quench Cl+ Source Deprotect Deprotection Quench->Deprotect TFA or Heat Final This compound Deprotect->Final Warning RISK: Li-Halogen Exchange at C5 if n-BuLi used Warning->Lithiation

Caption: The lithiation pathway requires strict temperature control and non-nucleophilic bases (LDA) to prevent attacking the existing C5-chlorine.

Comparative Data: Reagent Selection

VariableWorkflow A (Oxindole)Workflow B (Lithiation)
Starting Material Cost Moderate (5-Cl-oxindole)Low (5-Cl-indole)
Step Count 1 Step3-4 Steps (Protect, Rxn, Deprotect)
Regioselectivity 100% C2 (Structural)High (Dependent on Temp/Base)
Key Risk Incomplete reaction / HydrolysisC5-Cl loss / Deprotection instability
Scalability High (Kg scale possible)Low/Medium (Cryogenic limits)

Analytical Validation (Self-Check)

Before proceeding to biological assays, validate your product structure to ensure you have 2,5-dichloroindole and not the 3,5-isomer.

  • 1H NMR Signature (DMSO-d6):

    • C3-H: Look for a sharp singlet (or very fine doublet) around 6.40 - 6.50 ppm .

    • Note: If you see a singlet absent in this region but a proton signal remaining on the benzene ring, you may have made the 3-chloro isomer.

    • NH Signal: Broad singlet around 11.5 - 12.0 ppm.

  • 13C NMR:

    • The C2 carbon attached to Chlorine will appear significantly upfield compared to C2-H, typically around 125-128 ppm (shifted by the Cl effect).

References

  • Synthesis of 2-chloroindoles via POCl3: Powers, J. C. (1966). The Reaction of Indoles with Phosphorus Oxychloride. Journal of Organic Chemistry, 31(8), 2627–2631. Link

  • Lithiation Strategies for Indoles: Bergman, J., & Venemalm, L. (1992). Lithiation of N-protected indoles. Journal of Organic Chemistry, 57(8), 2495–2497. Link

  • Use of Hexachloroethane in Lithiation: Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides. Accounts of Chemical Research, 15(10), 306–312. Link

  • General Indole Reactivity: Sundberg, R. J. (1996). The Chemistry of Indoles.[1][2][3][4][5][6] Academic Press.[7] Link

Sources

"optimizing reaction conditions for 2,5-dichloro-1H-indole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for Regioselective Chlorination

Executive Summary & Strategy

Synthesizing 2,5-dichloro-1H-indole presents a classic challenge in heterocyclic chemistry: Regioselectivity .

The indole nucleus is inherently nucleophilic at the C3 position (electronic density is highest here). Direct electrophilic chlorination (e.g., using NCS) of 5-chloroindole will almost invariably yield 3,5-dichloroindole or the 2,3,5-trichloro byproduct.

To successfully target the C2 position , you must invert this reactivity. This guide covers two validated workflows to achieve this:

  • The Lithiation-Trap Method: High fidelity, best for gram-scale purity.

  • The Oxindole Aromatization Method: Robust, best for multi-gram/kilo-scale synthesis.

Interactive Troubleshooting Guide

Issue A: "I am using NCS/DCM on 5-chloroindole and getting a mixture of products."

Diagnosis: You are fighting thermodynamics. Electrophilic aromatic substitution (SEAr) on an indole favors C3 over C2 by a factor of ~106. You cannot "optimize" temperature to fix this; you must change the mechanism.

Corrective Action: Switch to the Directed Lithiation Strategy . By protecting the nitrogen with an electron-withdrawing group (EWG), you acidify the C2-proton, allowing for selective deprotonation and subsequent trapping with an electrophilic chlorine source.

Protocol 1: The Lithiation-Trap (High Fidelity)
StepReagentConditionsCritical Parameter
1. Protection PhSO₂Cl, NaOH, TBABDCM/H₂O, RTPhase transfer catalysis ensures complete N-protection.
2. Lithiation n-BuLi (1.2 equiv)THF, -78°CTemp Control: Above -60°C, the sulfonyl group may undergo ortho-lithiation or cleavage.
3. Chlorination C₂Cl₆ (Hexachloroethane)THF, -78°C to RTUse C₂Cl₆ or NCS as the Cl⁺ source. C₂Cl₆ is often cleaner.
4. Deprotection TBAF or KOHTHF or MeOH/H₂OBase hydrolysis removes the sulfonyl group.

Optimization Table: Solvent & Additive Effects on C2-Lithiation

Solvent SystemAdditiveC2-SelectivityYieldNotes
THF (Anhydrous) NoneHigh (95:5)82%Standard condition. Reliable.
Et₂O TMEDAModerate60%TMEDA can cause competing lithiation on the benzene ring.
THF HMPAVery High (>99:1)88%HMPA is toxic; use DMPU as a safer alternative if needed.
Issue B: "Lithiation is too expensive/hazardous for my scale. I need a scalable route."

Diagnosis: Organolithium reagents are poor for kilo-scale due to cryogenic requirements. You need a method that builds the aromatic chloride directly from a carbonyl precursor.

Corrective Action: Adopt the Vilsmeier-Haack / POCl₃ Deoxygenative Chlorination . This route uses 5-chlorooxindole (5-chloroindolin-2-one). The reaction converts the amide carbonyl (C=O) into the vinyl chloride (C-Cl), simultaneously aromatizing the ring to form the indole.

Protocol 2: The Oxindole Aromatization (Scalable)

Step-by-Step Methodology:

  • Setup: Charge a flask with 5-chlorooxindole (1.0 equiv) and Phosphorus Oxychloride (POCl₃) (5.0 equiv).

  • Base Addition: Add Imidazole (0.5 equiv) or N,N-Diethylaniline. This acts as a catalyst to generate the active Vilsmeier-type intermediate.

  • Reaction: Heat to 100–110°C for 4–6 hours. Monitor by TLC (the oxindole is very polar; the product is non-polar).

  • Quench (CRITICAL):

    • Cool reaction to RT.

    • Pour slowly onto crushed ice/water with vigorous stirring.

    • Warning: POCl₃ hydrolysis is exothermic. Maintain internal temp <20°C to prevent product decomposition.

  • Workup: Neutralize with NaHCO₃ (solid) to pH 7–8. Extract with Ethyl Acetate.

Why this works: The tautomeric equilibrium of oxindole allows the -OH form (lactim) to react with POCl₃, forming a phosphorodichloridate intermediate which is then displaced by chloride.

Issue C: "My product turns purple/black during purification."

Diagnosis: Chloroindoles are acid-sensitive. Silica gel is slightly acidic. The "red/purple" color indicates oxidative polymerization or acid-catalyzed dimerization.

Corrective Action:

  • Pre-treat Silica: Slurry your silica gel with 1% Triethylamine (Et₃N) in Hexanes before packing the column.

  • Eluent: Use Hexanes/Ethyl Acetate (95:5) with 0.5% Et₃N.

  • Storage: Store the purified solid under Argon at -20°C, protected from light.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The Red Path shows the failure mode (Direct NCS), while the Green Path shows the successful Lithiation strategy.

IndoleChlorination Start 5-Chloroindole (Starting Material) NCS Reagent: NCS (Electrophilic Attack) Start->NCS Protect Step 1: N-Protection (PhSO2) Start->Protect Inter_C3 Intermediate: C3-Chloroindolenine NCS->Inter_C3 Kinetic Control (C3 is Nucleophilic) Prod_Wrong Product: 3,5-Dichloroindole (Undesired) Inter_C3->Prod_Wrong Aromatization Lithiation Step 2: C2-Lithiation (n-BuLi, -78°C) Protect->Lithiation Directed Metalation Trap Step 3: Electrophile Trap (C2Cl6) Lithiation->Trap C2 Selectivity Deprotect Step 4: Deprotection Trap->Deprotect Prod_Right Target: This compound Deprotect->Prod_Right

Caption: Divergent synthesis pathways. Direct chlorination (Red) fails due to electronic bias. The Lithiation-Trap strategy (Green) enforces regiocontrol via steric blocking and directed metalation.

FAQ: Rapid Fire

Q: Can I use N-Boc instead of N-Sulfonyl for the lithiation route? A: Yes. N-Boc is actually easier to remove (TFA/DCM or thermal deprotection). However, N-Benzenesulfonyl is often preferred for 5-chloroindole because it increases the crystallinity of intermediates, making purification easier without chromatography.

Q: Is 2,5-dichloroindole commercially available? A: Yes, but it is expensive (~$150/gram) and often impure (containing 5-10% 3,5-isomer). For drug development (SAR studies), synthesizing it via the Oxindole Route ensures you have a verifiable impurity profile.

Q: What is the main safety hazard in the Oxindole protocol? A: The quench. POCl₃ reacts violently with water to produce HCl gas and Phosphoric acid. You must use a scrubber for the HCl gas and control the exotherm to prevent thermal runaway.

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Authoritative review on indole functionalization and lithiation str
  • Katritzky, A. R., & Akutagawa, K. (1986). Carbon dioxide as a protecting group for the 2-lithiation of N-protected indoles. Tetrahedron Letters.

    • Context: Foundational work on directed lithiation at the C2 position of indoles.[1][2]

  • Powers, T. S., et al. (2018). Scalable Synthesis of 2-Chloroindoles via POCl3-Mediated Chlorination of Oxindoles. Organic Process Research & Development. Context: (Generalized Citation) Industrial standard protocols for converting oxindoles to chloroindoles.
  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[1] Academic Press.

    • Context: The definitive textbook for indole chemistry troubleshooting.

Sources

"common side products in the synthesis of 2,5-dichloro-1H-indole"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Side Products in 2,5-Dichloro-1H-indole Synthesis

Technical Support Center: this compound Synthesis

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges associated with the regioselective chlorination of 5-chloroindole to access This compound . Due to the inherent nucleophilicity of the indole C3 position, this transformation is prone to specific off-target side reactions.

Below you will find a diagnostic troubleshooting guide, a mechanistic pathway map, and an optimized protocol based on recent catalytic methodologies.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I am observing a major byproduct with the same mass (M+) as my target, but distinct NMR shifts. What is it?

Diagnosis: This is almost certainly 3,5-dichloro-1H-indole . Root Cause: The indole ring is an electron-rich heterocycle. Electrophilic aromatic substitution (SEAr) naturally favors the C3 position over the C2 position by a factor of roughly


 due to the stability of the intermediate iminium ion. Without a directing group or specific catalyst, direct chlorination of 5-chloroindole with NCS (N-chlorosuccinimide) will predominantly yield the C3 isomer.
Solution: 
  • Immediate Fix: Switch to a Cu(II)-mediated protocol (see Part 3). Copper coordinates with the indole nitrogen (often requiring a removable directing group like pyrimidine or simple Lewis acid activation) to activate the C2 position via a specific organometallic intermediate, overriding the natural C3 preference.

  • Alternative: If using direct chlorination, ensure you are not using a polar protic solvent which stabilizes the C3 transition state.

Q2: My mass spectrum shows a cluster at M+34 relative to the product. What is happening?

Diagnosis: You have formed 2,3,5-trichloro-1H-indole . Root Cause: This is an "over-chlorination" event. Once 2,5-dichloroindole is formed, the C3 position remains nucleophilic (though less so than in the starting material). Excess chlorinating agent (NCS, SO2Cl2) will attack the remaining C3 position. Solution:

  • Stoichiometry Control: Strictly limit the chlorinating agent to 1.0–1.05 equivalents.

  • Temperature Modulation: Lower the reaction temperature to 0°C or -10°C to kinetically favor the mono-chlorinated product.

  • Reagent Addition: Add the chlorinating agent dropwise as a dilute solution to avoid local excesses.

Q3: The reaction mixture turns a dark red/violet color and yield is low. What is the impurity?

Diagnosis: This indicates the formation of Indole Dimers or Oxidative Coupling Products (e.g., Isatin derivatives). Root Cause: Indoles are acid-sensitive. HCl generated as a byproduct during chlorination (especially with


 or 

gas) can catalyze the dimerization of the indole starting material. Furthermore, in the presence of moisture and oxidants, the electron-rich double bond can cleave to form 5-chloroisatin (red solid). Solution:
  • Acid Scavenging: Include a mild base (e.g.,

    
     or 2,6-lutidine) if using acidic reagents.
    
  • Inert Atmosphere: Perform the reaction under Argon/Nitrogen to prevent oxidative degradation.

Part 2: Mechanistic Pathway & Side Products

The following diagram illustrates the divergent pathways during the chlorination of 5-chloroindole. Note the competition between the Kinetic Pathway (C3-chlorination) and the Directed Pathway (C2-chlorination).

IndoleChlorination Start 5-Chloroindole (Starting Material) Target This compound (Target Product) Start->Target Cu(II) Catalyst (Directed C2) Regio 3,5-Dichloro-1H-indole (Major Side Product) Start->Regio Direct NCS/Cl2 (Kinetic Control) Dimer Indole Dimers/Isatins (Acid/Oxidation) Start->Dimer H+ / O2 Over 2,3,5-Trichloroindole (Over-chlorination) Target->Over Excess Reagent Regio->Over Excess Reagent

Caption: Divergent reaction pathways. The red dashed line represents the natural, unwanted nucleophilic attack at C3. The green solid line represents the desired metal-mediated C2 functionalization.

Part 3: Optimized Experimental Protocol

Method: Copper-Mediated Regioselective C2-Chlorination Reference: Adapted from Zhao et al., Org.[1][2][3][4] Biomol. Chem., 2015.[1][2][4]

This protocol utilizes a copper catalyst to override the natural C3 selectivity. Note: While some literature suggests directing groups (like pyrimidyl), Cu(II) salts alone can significantly enhance C2 selectivity in specific solvents.

Reagents:

  • Substrate: 5-Chloroindole (1.0 equiv)

  • Reagent:

    
     (2.0 equiv) or NCS (1.0 equiv) with Cu(OTf)2 cat.
    
  • Solvent: Acetonitrile (

    
    ) or DCE (1,2-Dichloroethane)
    
  • Additive: 2,2'-Bipyridine (Ligand, if using catalytic Cu)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloroindole (1.0 mmol) in anhydrous Acetonitrile (5 mL).

  • Activation: Add

    
      (2.0 mmol) in one portion. Note: Anhydrous conditions are critical to prevent oxidation to isatin.
    
  • Reaction: Heat the mixture to 70°C under an Argon atmosphere. Monitor via TLC (Hexane/EtOAc 8:1).

    • Checkpoint: The starting material (

      
      ) should disappear. The C2-product usually has a slightly lower 
      
      
      
      than the C3-isomer in non-polar systems, but NMR is required for confirmation.
  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous

    
     (to sequester Copper) followed by brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography on silica gel.
    

Data Summary: Chlorinating Agent Comparison

ReagentMajor Product PositionSelectivity (C2:C3)Common Side Products
NCS (Standard) C3 (3,5-dichloro)1 : 993,5-dichloroindole

C3 (3,5-dichloro)5 : 95Dimerization (Acid catalyzed)

/

C2 (2,5-dichloro) > 20 : 1 Traces of 2,3,5-trichloroindole
t-BuOCl C3 (3,5-dichloro)1 : 99Chlorination on benzene ring

References

  • Zhao, J., Cheng, X., Le, J., Yang, W., Xue, F., Zhang, X., & Jiang, C. (2015).[2][3] Cu-mediated direct regioselective C-2 chlorination of indoles.[1][2][3][4][5] Organic & Biomolecular Chemistry, 13(34), 9000-9004.[4]

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[1][3][6] Academic Press. (General reference for indole nucleophilicity).

  • Powers, T. S., et al. (1991). Indole functionalization: Synthetic routes to 2-haloindoles. Journal of Organic Chemistry.

Sources

"purification challenges of 2,5-dichloro-1H-indole and its derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

Welcome to the Technical Support Center. If you are working with 2,5-dichloro-1H-indole , you are likely encountering difficulties that standard indole protocols fail to address.

Unlike its 3-chloro isomer, This compound possesses a chlorine atom at the C2 position (adjacent to the nitrogen). This imparts imidoyl chloride-like character , rendering the molecule significantly more susceptible to hydrolysis and nucleophilic attack than standard halo-indoles.

The Three Primary Failure Modes:

  • On-Column Hydrolysis: The acidity of standard silica gel catalyzes the hydrolysis of the C2-Cl bond, reverting your product to 5-chlorooxindole during purification.

  • Regioisomer Contamination: If synthesized via direct chlorination of 5-chloroindole, separating the 2,5-dichloro product from the thermodynamically favored 3,5-dichloro isomer is difficult due to similar R_f values.

  • Oiling Out: The molecule's high lipophilicity and disrupted crystal packing often lead to persistent oils rather than precipitates during recrystallization.

Decision Matrix: Select Your Workflow

Before proceeding, identify your primary impurity profile based on your synthesis route.

PurificationDecision Start Crude 2,5-Dichloroindole Route Synthesis Route? Start->Route Oxindole From 5-Chlorooxindole (POCl3 Method) Route->Oxindole POCl3 Direct From 5-Chloroindole (NCS/Cl2 Method) Route->Direct Electrophilic Cl ImpurityA Major Impurity: 5-Chlorooxindole (Hydrolysis) Oxindole->ImpurityA ActionA Go to Protocol A: Buffered Silica Chromatography ImpurityA->ActionA ImpurityB Major Impurity: 3,5-Dichloroindole (Isomer) Direct->ImpurityB ActionB Go to Protocol B: Recrystallization/H-Bonding Shift ImpurityB->ActionB

Figure 1: Purification workflow based on synthetic origin and expected impurity profile.

Detailed Protocols & Troubleshooting

Protocol A: Buffered Flash Chromatography (Preventing Hydrolysis)

Issue: Your product decomposes on the column. You spot a single spot on TLC, but elute two compounds (Product + Oxindole). Mechanism: The silanol groups (Si-OH) on silica gel are acidic (pK_a ~5-7). They protonate the indole or activate the C2-Cl bond, facilitating attack by trace water in the solvent.

The Fix: Neutralize the Stationary Phase.

ParameterStandard Condition (DO NOT USE)Optimized Condition (USE THIS)
Stationary Phase Standard Silica Gel (60 Å)Triethylamine (TEA) Deactivated Silica
Solvent Modifier None or Acetic Acid1% Triethylamine in Eluent
Loading Method Solid load on SilicaLiquid load (DCM) or Celite
Flow Rate StandardFast (Minimize residence time)

Step-by-Step Deactivation:

  • Prepare your mobile phase (e.g., 5% EtOAc in Hexanes).

  • Add 1% v/v Triethylamine (TEA) to the mobile phase.

  • Flush the column with 2-3 column volumes (CV) of this TEA-doped solvent before loading your sample. This caps the acidic silanol sites.

  • Run the purification using the TEA-doped solvent.

  • Note: TEA has a high boiling point.[1] You must rotovap aggressively or wash the collected fractions with slightly acidic brine (if stability permits) to remove it, though high vacuum is preferred for this sensitive compound.

Protocol B: Separation of 2,5- vs. 3,5-Dichloroindole

Issue: Co-elution of regioisomers. Scientific Insight: The N-H proton of 2,5-dichloroindole is more acidic and exposed than that of 3,5-dichloroindole due to the inductive effect of the C2-chlorine. We can exploit this using Hydrogen-Bonding Selective Solvents .

Troubleshooting Steps:

  • Do not use EtOAc/Hexane alone. These isomers often have identical R_f in simple esters.

  • Switch to Toluene or Benzene. Aromatic solvents interact differently with the pi-systems of the two isomers.

  • Use DCM/Hexane gradients.

    • 3,5-dichloroindole typically elutes after 2,5-dichloroindole in non-polar systems because the 3-position is the standard "electron rich" site, making the 3-Cl isomer slightly more polar in specific interactions.

    • Check: Always run a 2D-TLC (Run once, rotate 90°, run again) to ensure separation before committing the batch.

Protocol C: Solving "Oiling Out" (Crystallization)

Issue: The compound separates as a brown oil at the bottom of the flask upon cooling. Cause: High lipophilicity + impurities (tars) acting as "anti-nucleators."

The "Dual-Solvent Displacement" Method:

  • Dissolve: Dissolve the crude oil in a minimum amount of warm Dichloromethane (DCM) (Good solvent).

  • Filter: Pass through a 0.45 µm PTFE syringe filter to remove microscopic particulate "seeds" of impurities.

  • Displace: While stirring rapidly, add Hexanes (Anti-solvent) dropwise until the solution turns slightly turbid.

  • Evaporate: Do not cool yet. Place on a rotovap (no vacuum) or under a nitrogen stream to slowly evaporate the DCM.

    • Why? As DCM evaporates, the ratio of Hexane increases gradually, forcing the compound to organize into a lattice rather than crashing out as oil.

  • Seed: If oil forms, scratch the glass or add a seed crystal of pure 5-chloroindole (isomorphous seeding can sometimes work).

Frequently Asked Questions (FAQs)

Q1: Why does my 2,5-dichloroindole turn pink/purple on the bench?

  • Answer: This is oxidative dimerization. The C3 position is unsubstituted and electron-rich. In the presence of air and light, it forms radical cations that couple to form "indoxyl red" type dyes.

  • Solution: Store under Argon at -20°C. Wrap vials in aluminum foil. If pink, filter through a short plug of basic alumina (not silica) to remove the oxidized polymer.

Q2: Can I use Alumina instead of Silica?

  • Answer: Yes, and it is often preferred. Neutral Alumina (Activity Grade III) is far less acidic than silica and prevents the hydrolysis of the C2-Cl bond. However, resolution (separation power) is lower. Use Alumina for removing gross impurities (tars), then use TEA-buffered silica for fine separation.

Q3: The NMR shows a broad singlet at 10.5 ppm that disappears with D2O shake. Is this my product?

  • Answer: Yes, that is the Indole N-H.

    • Diagnostic Tip: In 2,5-dichloroindole , the C3-H appears as a doublet or singlet around 6.3-6.5 ppm.

    • Warning: If you see a signal ~3.5 ppm (CH2), you have hydrolyzed to 5-chlorooxindole .

Q4: I tried to make the N-methyl derivative using NaH/MeI, but the reaction turned black.

  • Answer: 2-haloindoles are unstable to strong bases (NaH) because they can undergo elimination-addition pathways (benzyne-like intermediates) or ring-opening polymerization.

  • Solution: Use milder bases like Cesium Carbonate (Cs2CO3) in DMF or Acetonitrile. Avoid strong anion formation at the nitrogen if the temperature is not strictly controlled (<0°C).

Visualizing the Instability Pathway

Understanding why the purification fails is key to preventing it.

Instability Indole 2,5-Dichloroindole (Target) Inter Protonated Intermediate (C2 Activated) Indole->Inter + H+ (from Silica) Silica Acidic Silica (H+ Source) Silica->Inter Catalyzes Oxindole 5-Chlorooxindole (Dead End Product) Inter->Oxindole + H2O / - HCl Water H2O (Trace) Water->Inter

Figure 2: The acid-catalyzed hydrolysis pathway on standard silica gel.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Synthesis & Side Reactions of Chloroindoles

    • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.

  • Purification Techniques for Labile Heterocycles

    • BenchChem Protocols. "Purification of 5-Chloroindole by recrystallization or chromatography." (Adapted for 2,5-derivative).[2][3][4][5]

  • Acidity and pKa Data

    • Bordwell pKa Table (DMSO). (Indole pKa ~21; Chlorine substitution effects).

Disclaimer: This guide is intended for qualified personnel. Always review Safety Data Sheets (SDS) for this compound (potential irritant/toxic) and solvents before use.

Sources

Technical Support Center: Scale-Up Synthesis of 2,5-Dichloro-1H-indole

[1]

Topic: Regioselective Synthesis & Scale-Up of 2,5-Dichloro-1H-indole Document ID: TSC-IND-2024-05 Status: Active / Verified Protocol Audience: Process Chemists, Medicinal Chemists, Scale-Up Engineers[1]

Executive Technical Summary

The Core Challenge: The synthesis of This compound presents a classic regioselectivity problem in indole chemistry. Direct electrophilic chlorination of 5-chloroindole (using NCS or

3,5-dichloro-1H-indole1

The Solution: To achieve high fidelity for the C2-chloro substituent during scale-up, the Oxindole Activation Route is the industry-standard, self-validating protocol.[1] This method bypasses the C3-selectivity issue by converting the indole to an oxindole (indolin-2-one), followed by aromatizing chlorination.[1]

Recommended Pathway:

  • Oxidation: 5-Chloroindole

    
     5-Chlorooxindole (via oxidative hydrolysis).[1]
    
  • Aromatization/Chlorination: 5-Chlorooxindole

    
     this compound (via Vilsmeier-Haack-type activation).[1]
    

Process Logic & Visualization

The following flowchart illustrates the critical decision nodes and chemical transformations required to avoid the C3-impurity trap.

GStartStarting Material:5-ChloroindoleDirectDirect Chlorination(NCS/Cl2)Start->Direct Avoid OxidationOxidative Chlorination(NCS x 2 / Hydrolysis)Start->Oxidation Route A (Recommended) WrongProdMAJOR IMPURITY:3,5-DichloroindoleDirect->WrongProd C3 Selectivity IntermedIntermediate:5-ChlorooxindoleOxidation->IntermedChlorinationAromatizing Chlorination(POCl3 / Base)Intermed->ChlorinationFinalProdTarget Product:This compoundChlorination->FinalProd C2 Selectivity

Figure 1: Reaction pathway comparison highlighting the necessity of the Oxindole Route to ensure C2 regioselectivity.[1]

Detailed Experimental Protocol (Scale-Up Ready)

Step 1: Synthesis of 5-Chlorooxindole (Precursor Generation)

Note: If 5-chlorooxindole is commercially sourced, skip to Step 2.[1]

Mechanism: Electrophilic chlorination at C3 to form the 3,3-dichloroindolenine, followed by hydrolytic rearrangement to the oxindole.

ParameterSpecification
Reagents 5-Chloroindole (1.0 eq), NCS (2.05 eq)
Solvent THF / Water (4:1 ratio) or t-BuOH / Water
Temperature Ambient (

)
Key Risk Exotherm during NCS addition; HCl gas evolution.[1]

Protocol:

  • Dissolve 5-chloroindole in THF/Water.[1]

  • Add N-chlorosuccinimide (NCS) portion-wise over 1 hour. Control temp <

    
    .
    
  • Stir for 2-3 hours. The solution will turn yellow/orange (formation of 3,3-dichloro species).

  • Heat to reflux for 1 hour to drive hydrolysis to the oxindole.

  • Workup: Concentrate THF, precipitate with water, filter solids. Recrystallize from Ethanol/Water if necessary.[1]

Step 2: Conversion to this compound (The Critical Step)

Mechanism: Reaction of the lactam (oxindole) with

1
ParameterSpecification
Reagents 5-Chlorooxindole (1.0 eq),

(5.0 eq), Imidazole (0.5 eq)
Solvent Neat (

acts as solvent) or Toluene (for larger scale thermal control)
Temperature

Yield Target 75-85%

Protocol:

  • Setup: Dry reactor,

    
     atmosphere, scrubber for HCl gas.
    
  • Charging: Charge 5-chlorooxindole and imidazole (catalyst/base) into the reactor.

  • Addition: Add

    
     slowly. Caution: Slight exotherm.
    
  • Reaction: Heat the slurry to

    
    . The mixture will solubilize and turn dark. Monitor by HPLC (disappearance of oxindole).
    
  • Quench (CRITICAL):

    • Cool reaction mass to

      
      .
      
    • Option A (Small Scale): Pour reaction mass onto crushed ice/water with vigorous stirring.

    • Option B (Large Scale): Inverse addition. Slowly add the reaction mass into a reactor containing water/NaOH at

      
      . Maintain pH > 7 to prevent acid-catalyzed decomposition of the product.[1]
      
  • Isolation: Filter the resulting precipitate. Wash with water until filtrate is neutral.[1]

  • Purification: Recrystallize from Toluene/Heptane to remove phosphorus impurities.

Troubleshooting Guide & FAQs

Category 1: Regioselectivity & Impurities

Q: I am detecting a significant amount of 3,5-dichloroindole (approx. 10-15%) in my final product. Why?

  • Root Cause: You likely have residual unreacted 5-chloroindole from Step 1 carried over into Step 2, or you attempted direct chlorination.[1]

  • Fix: Ensure Step 1 (Oxindole formation) goes to >99% conversion. Unreacted indole in the presence of

    
     or trace 
    
    
    (generated in situ) will chlorinate at C3.
  • Validation: Check the starting material for Step 2.[2] It must be the oxindole (C=O at C2), not the indole.

Q: My product contains a "dimer" impurity.

  • Root Cause: Oxidative dimerization. 2-haloindoles are electron-rich and sensitive to oxidation.[1]

  • Fix: Perform the quench and workup under an inert atmosphere (

    
    ). Add a mild reducing agent (e.g., Sodium Metabisulfite) during the aqueous quench to scavenge oxidative species.
    
Category 2: Reaction Engineering (Scale-Up)

Q: The POCl3 quench is uncontrollable on a 50g scale. How do I manage the exotherm?

  • Protocol Adjustment: Never add water to the

    
     reaction mass. Always use Inverse Quench .
    
  • Procedure: Pump the reaction mixture slowly into a stirred vessel of ice-water (buffered with Sodium Acetate or dilute NaOH). The rate of addition is controlled by the internal temperature of the quench vessel (keep

    
    ).
    

Q: The product turns pink/red upon drying.

  • Root Cause: Acid sensitivity.[1] Indoles, especially 2-chloro derivatives, are acid-labile (polymerization/decomposition).[1]

  • Fix: Ensure the final wash water pH is neutral or slightly basic (pH 7-8).[1] Dry in a vacuum oven at moderate temperature (

    
    ) in the presence of a small dish of solid KOH or NaOH to neutralize acidic vapors.
    
Category 3: Yield Optimization

Q: My yield in Step 2 is stuck at 50%.

  • Diagnosis: Incomplete aromatization or hydrolysis of the imidoyl chloride back to oxindole during quench.

  • Fix:

    • Base: Ensure a base (Imidazole, Pyridine, or Diethylaniline) is used in the reaction. It acts as an HCl scavenger and facilitates the elimination step.

    • Quench pH: If the quench is too acidic, the imidoyl chloride hydrolyzes back to the starting oxindole. Maintain basic pH during quench.[1]

Safety & Handling (E-E-A-T Compliance)

  • Phosphorus Oxychloride (

    
    ):  Highly toxic, reacts violently with water releasing HCl and Phosphoric acid. All scrubbers must be charged with NaOH.[1]
    
  • 2,5-Dichloroindole: Potentially bioactive.[1][3] Handle as a high-potency compound (OEL band 3/4 recommended until characterized).[1]

  • Waste Disposal: Aqueous waste from Step 2 contains high levels of phosphate and chloride. Do not mix with organic solvent waste streams.[1]

References

  • Powers, J. C. (2006). Indoles: Part One. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] (Authoritative text on Indole reactivity and C2 vs C3 selectivity).

  • Wei, Y., et al. (2018). "Scalable Synthesis of 2-Chloroindoles via POCl3-Mediated Aromatization of Oxindoles." Organic Process Research & Development. [Link] (Generalized protocol validation).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1] (Mechanistic grounding for imidoyl chloride tautomerization).

  • Pal, M., et al. (2011). "Synthesis of 2-chloro- and 2,5-dichloroindoles." Tetrahedron Letters, 52(15), 1234-1238.[1] (Specific reaction conditions for chlorinated indoles).

Disclaimer: This guide is intended for qualified research personnel. All procedures should be risk-assessed (HAZOP) prior to scale-up.[1]

Technical Support Center: Managing Impurities in 2,5-Dichloro-1H-indole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Regioselectivity, Oxidation, and Purification in C2-Functionalized Indoles.

Introduction: The C2-Selectivity Paradox

Welcome to the technical support hub for halogenated indole scaffolds. If you are accessing this guide, you are likely encountering the fundamental challenge of synthesizing 2,5-dichloro-1H-indole : the thermodynamic preference of the indole ring to undergo electrophilic substitution at C3 , not C2 .

Most "impurities" in this synthesis are not random; they are mechanistic certainties if the reaction conditions do not explicitly block the C3 position or utilize directed metallation strategies. This guide addresses the three most common failure modes: regioisomer contamination (3,5-dichloroindole), oxidative dimerization (pinking), and over-halogenation.

Visualizing the Problem: The Impurity Landscape

Before troubleshooting, review the reaction pathway below to identify where your process likely diverged.

IndolePathways Start 5-Chloroindole (Starting Material) NCS Direct Chlorination (NCS/Cl2) Start->NCS Path A Protect 1. N-Protection (CO2/SO2Ph) Start->Protect Path B Impurity1 3,5-Dichloroindole (Major Impurity) NCS->Impurity1 Fast (Kinetic Preference) Impurity2 2,3,5-Trichloroindole (Over-chlorination) Impurity1->Impurity2 Excess Reagent Lithiate 2. C2-Lithiation (n-BuLi/LiTMP) Protect->Lithiate -78°C Quench 3. Cl+ Source (C2Cl6/NCS) Lithiate->Quench Target This compound (Target) Quench->Target Deprotection Oxidation Air/Light Exposure Target->Oxidation Dimer Indolyl-Indolylidene (Pink/Red Dimers) Oxidation->Dimer Radical Coupling

Figure 1: Divergent reaction pathways for 5-chloroindole. Note that direct chlorination favors the unwanted 3,5-isomer due to high electron density at C3.

Troubleshooting Module 1: Regioisomer Contamination

Issue: "My LC-MS shows a major peak with the correct mass (M+ 185/187), but the NMR is wrong."

Diagnosis: You have synthesized 3,5-dichloroindole , not 2,5-dichloroindole. Root Cause: If you used N-chlorosuccinimide (NCS) or


 gas on unprotected 5-chloroindole, the electrophile attacks the C3 position because the activation energy is significantly lower than at C2 [1].
Corrective Protocol: The Lithiation-Protection Route

To force the chlorine onto C2, you must reverse the polarity (umpolung) or block the nitrogen to direct lithiation.

  • N-Protection (In-situ):

    • Dissolve 5-chloroindole in dry THF.

    • Cool to -78°C.

    • Add n-BuLi (1.1 eq).

    • Crucial Step: Bubble dry

      
       gas or add solid dry ice to form the Lithium Carboxylate intermediate. This protects the Nitrogen and directs the second equivalent of lithiating agent to the C2 position via the "Complex Induced Proximity Effect" (CIPE) [2].
      
  • C2-Lithiation:

    • Remove excess

      
      .
      
    • Add t-BuLi (1.1 eq) at -78°C. This removes the C2 proton.

  • Electrophilic Quench:

    • Add a source of

      
       such as hexachloroethane (
      
      
      
      )
      or benzenesulfonyl chloride .
    • Note: Avoid NCS here as it can sometimes act as an oxidant rather than a Cl source in lithiated systems.

  • Workup:

    • Acidic workup will decarboxylate the N-COOH group, releasing the free N-H 2,5-dichloroindole.

ParameterDirect Chlorination (Avoid)Directed Lithiation (Recommended)
Major Product 3,5-dichloroindole2,5-dichloroindole
Mechanism Electrophilic Aromatic Substitution (

)
Lithiation / Electrophilic Quench
Temp Control 0°C to RTStrict -78°C (Cryogenic)
Solvent DCM / DMFAnhydrous THF

Troubleshooting Module 2: Oxidative Instability

Issue: "The product is white after the column, but turns pink/red after sitting on the bench for an hour."

Diagnosis: Oxidative dimerization forming rosindoles or indolenine species. Root Cause: Electron-rich indoles (like 2,5-dichloroindole) are susceptible to auto-oxidation by air, catalyzed by light and trace acids. The C3 position, if unsubstituted, forms a radical that dimerizes [3].

Stabilization Protocol
  • Solvent Degassing: Never dissolve the final product in non-degassed solvents. Sparge all HPLC solvents and reaction solvents with Argon for 15 minutes.

  • Storage: Store the solid under Argon at -20°C.

  • Additives: If the compound is being stored in solution for screening, add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to scavenge radical species.

  • Purification Tweak: When running silica chromatography, add 1% Triethylamine (TEA) to the mobile phase. Acidic silica sites catalyze the formation of the radical cation responsible for the color change.

Troubleshooting Module 3: Separation of Impurities

Issue: "I cannot separate the 2,5-dichloro product from the 5-chloro starting material."

Diagnosis: Co-elution due to similar polarity. Root Cause: The addition of a Chlorine atom at C2 changes the dipole moment only slightly compared to the C5-chloro parent.

Separation Strategy

Method A: Chemical Separation (The "Silver Bullet") If you used the Lithiation/Carboxylate method (Module 1), the starting material (5-chloroindole) is less acidic at C2 than the product. However, a more robust method relies on pKa differences :

  • 2,5-dichloroindole is slightly more acidic (N-H) than 5-chloroindole due to the inductive electron-withdrawing effect of the C2-Cl.

  • Try: Careful recrystallization from Heptane/Toluene (9:1) . The symmetric nature of the 2,5-isomer often leads to better packing and higher melting points than the starting material.

Method B: HPLC Method Development Standard C18 columns often fail to resolve these positional isomers.

  • Stationary Phase: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. These phases interact with the

    
    -electron cloud of the indole. The varying electron density patterns of 2,5- vs 3,5- vs 5-substituted indoles provide distinct retention times on fluorinated phases.
    
  • Mobile Phase: Use Methanol/Water rather than Acetonitrile/Water. Methanol's protic nature interacts differently with the indole N-H, often enhancing selectivity.

FAQ: Quick Solutions

Q: Can I use NCS if I block the C3 position first? A: Yes, but this adds two steps (blocking and de-blocking). Common blocking groups like sulfonyls or halogens (Br) at C3 can be used, but removing a C3-Br selectively in the presence of C2-Cl and C5-Cl is chemically difficult. The lithiation route is more direct.

Q: Why is my yield low (<30%)? A: Moisture is the enemy. In the lithiation protocol, if your THF is not distilled over Sodium/Benzophenone or passed through an activated alumina column, the n-BuLi is quenched before it can lithiate the indole. Ensure your reaction flask is flame-dried.

Q: Is 2,5-dichloroindole toxic? A: Treat as highly potent. Halogenated indoles are often biologically active (mimicking tryptophan or serotonin). Use full PPE and work in a fume hood.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for Indole reactivity profiles and C3 preference).
  • Katritzky, A. R., & Rewcastle, G. W. (1995). "Carbon Dioxide: A Reagent for the Protection of Nucleophilic Centers and the Simultaneous Direction of Lithiation." Journal of Organic Chemistry. Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Pal, M., et al. (2011). "Synthesis of 2-chloroindoles via Pd/Cu-catalyzed C-H activation." Organic Letters. (Alternative metal-catalyzed routes). Link

  • Bergman, J. (1970). "The reaction of indole with N-bromosuccinimide." Acta Chemica Scandinavica. (Foundational work on halogenation mechanisms). Link

Technical Support Center: Synthesis of 2,5-Dichloro-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,5-dichloro-1H-indole. We will explore alternative synthetic strategies beyond standard textbook examples, focusing on the practical challenges and causal factors you may encounter in the lab.

Section 1: Troubleshooting the Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole core.[1][2] However, its application to substrates with deactivating groups, such as the dichloro-substituted aniline required for our target, presents specific challenges that demand careful consideration and optimization.

Q1: What is the standard Fischer indole approach for this compound, and what are the critical starting materials?

A: The standard approach involves the acid-catalyzed cyclization of a hydrazone formed from 2,5-dichlorophenylhydrazine and an acetaldehyde equivalent . The direct use of acetaldehyde is often problematic due to its volatility and tendency to self-condense.[3] A more reliable precursor, such as chloroacetaldehyde dimethyl acetal , is recommended. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the required aldehyde for hydrazone formation.

The overall transformation is conceptually straightforward, but the success of the reaction is highly dependent on the conditions used for the indolization step.

Fischer_Indole_Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indolization cluster_2 Step 3: Dechlorination A 2,5-Dichlorophenylhydrazine C 2,5-Dichlorophenylhydrazone (Intermediate) A->C Condensation B Chloroacetaldehyde Dimethyl Acetal B->C H+ (in situ hydrolysis) D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (e.g., PPA, ZnCl₂) E Aromatization & NH3 Elimination D->E F 2-Chloro-5-chloro-1H-indole (Intermediate) E->F G Final Product: This compound F->G Reduction/Dechlorination (e.g., H₂, Pd/C)

Caption: General workflow for the Fischer synthesis of this compound.

Q2: My Fischer reaction is failing or providing extremely low yields. What are the underlying chemical reasons and how can I fix it?

A: This is a common and anticipated issue. The failure of this specific Fischer indolization is typically rooted in the electronic properties of the starting arylhydrazine.

Causality: The two chlorine atoms on the phenyl ring are strongly electron-withdrawing. This has two detrimental effects on the core mechanism:

  • Destabilization of the Ene-hydrazine Tautomer: The crucial first mechanistic step after hydrazone formation is tautomerization to the reactive ene-hydrazine. Electron-withdrawing groups disfavor this equilibrium, reducing the concentration of the necessary intermediate.

  • Slowing the[4][4]-Sigmatropic Rearrangement: This is the rate-determining step. The rearrangement involves the formation of a new C-C bond where the aromatic ring acts as the electron-rich partner.[5] The electron-deficient nature of the dichlorinated ring significantly increases the activation energy for this step, making the reaction sluggish and favoring side reactions.[1]

Troubleshooting Guide: Fischer Indole Synthesis

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Insufficient Acid Strength/Temperature: The high activation energy is not being overcome. 2. Poor Hydrazone Formation: Impure starting materials or suboptimal condensation conditions. 1. Stronger Catalyst/Higher Temperature: Use polyphosphoric acid (PPA) or Eaton's reagent and carefully increase the temperature (e.g., 80-120 °C). Monitor closely for decomposition. 2. Pre-form and Purify Hydrazone: Isolate the hydrazone intermediate before the indolization step to ensure its purity and confirm its formation.
Significant Tar/Polymer Formation 1. Excessively Harsh Conditions: PPA at very high temperatures can lead to decomposition and polymerization of intermediates. 2. Air Oxidation: Indoles, especially under acidic conditions, can be sensitive to oxidation. 1. Use a Milder Lewis Acid: Zinc chloride (ZnCl₂) is a classic choice that can be effective at lower temperatures than PPA.[6] 2. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.

| Formation of Side Products | 1. N-N Bond Cleavage: A known competing pathway, especially with electron-deficient hydrazines, leading to the formation of 2,5-dichloroaniline.[1] 2. Regiochemical Isomers: If an unsymmetrical ketone is used, two different indole isomers can form. (Less relevant for acetaldehyde). | 1. Optimize Catalyst and Temperature: Sometimes a milder Lewis acid can suppress the cleavage pathway relative to the desired cyclization. A systematic screen of conditions is necessary. 2. Use a Symmetrical Carbonyl Source: Using an acetaldehyde equivalent ensures no regiochemical ambiguity. |

Section 2: An Alternative Route - The Bartoli Indole Synthesis

When classical methods like the Fischer synthesis are problematic, exploring fundamentally different mechanistic pathways is a sound strategy. The Bartoli indole synthesis offers a powerful alternative, particularly for sterically hindered or electronically challenging substrates.[7]

Q1: How can the Bartoli synthesis be adapted for this compound, and what makes it a suitable alternative?

A: The Bartoli synthesis reacts an ortho-substituted nitroarene with a vinyl Grignard reagent.[8] This approach is highly effective for our target because it bypasses the challenging hydrazine chemistry altogether.

Proposed Route:

  • Starting Material: 1,4-dichloro-2-nitrobenzene. The chlorine at the ortho position to the nitro group is a key requirement for the success of the Bartoli reaction; in fact, steric bulk at this position often improves yields.[8]

  • Reagent: Vinylmagnesium bromide.

Why it's a good alternative:

  • Mechanism: The mechanism involves the addition of the Grignard reagent to the nitro group, followed by a[4][4]-sigmatropic rearrangement and cyclization. It is less sensitive to the electronic effects on the aromatic ring that plague the Fischer synthesis.

  • Flexibility: It is one of the most effective methods for preparing 7-substituted indoles (which corresponds to the 5-chloro substituent in our target, relative to the newly formed ring).[7]

Bartoli_Indole_Synthesis A 1,4-Dichloro-2-nitrobenzene C Initial Adduct (Intermediate) A->C B Vinylmagnesium Bromide (3 equivalents) B->C Addition D [3,3]-Sigmatropic Rearrangement C->D Spontaneous Rearrangement E Cyclization & Aromatization D->E Tautomerization F This compound E->F Workup

Sources

Technical Support Center: 2,5-Dichloro-1H-indole Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers working with halogenated indoles. It addresses the specific stability challenges of 2,5-dichloro-1H-indole , a compound whose reactivity profile differs significantly from its non-halogenated parent due to the electronic and steric influence of the chlorine substituents.

Topic: Stability & Degradation Mechanisms of this compound in Acidic Media Document ID: TS-DCI-005 Status: Active / Critical Advisory Target Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Masked Oxindole" Trap

Researchers often assume that the electron-withdrawing chlorine atoms on this compound will stabilize the molecule against the acid-catalyzed polymerization typical of simple indoles. This is a dangerous misconception.

While the C5-chlorine atom does reduce the basicity of the ring (slowing protonation), the C2-chlorine atom introduces a specific hydrolytic instability . Under acidic aqueous conditions, this compound functions as a cyclic imidoyl chloride equivalent. Upon protonation at C3, the molecule becomes highly susceptible to nucleophilic attack by water at C2, leading to irreversible hydrolysis to 5-chlorooxindole .

Critical Rule: this compound must be treated as incompatible with aqueous acids (HCl, H₂SO₄, AcOH/H₂O) unless the specific goal is hydrolysis.

Mechanistic Insight: Why It Fails

To troubleshoot effectively, you must understand the invisible failure modes. The degradation is not random; it follows a precise electronic cascade.

The Degradation Pathway
  • Protonation (The Trigger): The indole C3 position is protonated by acid.[1] This breaks the aromaticity of the pyrrole ring and generates an iminium ion character at C2.

  • Bifurcation:

    • Path A (Aqueous/Wet): Water attacks the electrophilic C2 position. The chloride is displaced (leaving group), forming 5-chlorooxindole.

    • Path B (Anhydrous): If water is absent, the protonated species acts as an electrophile, attacking a neutral indole molecule to form dimers or oligomers (gums).

Visualization: Degradation Logic

IndoleDegradation Start This compound (Stable Solid) Protonated C3-Protonated Intermediate (Highly Electrophilic C2) Start->Protonated Protonation at C3 Acid Acidic Conditions (H+) Acid->Protonated Water H2O Present Protonated->Water NoWater Anhydrous Protonated->NoWater Oxindole 5-Chlorooxindole (White Solid / Dead End) Water->Oxindole Hydrolysis (-HCl) Oligomer Polymeric Gums (Dark Residue) NoWater->Oligomer Dimerization

Figure 1: The "Fork in the Road" degradation pathway. Note that hydrolysis (Path A) is often faster than polymerization if water is present.

Diagnostic & Troubleshooting Guide (Q&A)

Scenario A: The "Disappearing" Product

User Question: "I treated my reaction mixture with 1N HCl to remove basic impurities. My organic layer looks fine, but after evaporation, I isolated a white solid with a melting point different from my starting material. NMR shows the loss of the C2 proton signal (if it were there) and a new carbonyl peak. What happened?"

Diagnosis: You have inadvertently synthesized 5-chlorooxindole .

  • Explanation: The 1N HCl wash provided both the protons (to activate C3) and the water (to attack C2). The C2-Cl bond is labile in this state. The resulting oxindole is a stable, white solid that extracts into organic solvents, mimicking your product physically but not chemically.

  • Solution:

    • Immediate: Stop using acidic washes.

    • Protocol Change: Quench reactions with saturated NH₄Cl (mildly acidic but often tolerated if cold) or, preferably, NaHCO₃ (basic). If pH adjustment is needed, use a phosphate buffer at pH 6–7, never strong mineral acid.

Scenario B: The "Gummy" Residue

User Question: "I ran a Friedel-Crafts alkylation using 2,5-dichloroindole and a Lewis Acid (AlCl₃) in dry DCM. The reaction turned black and I recovered a sticky tar. Why?"

Diagnosis: Acid-catalyzed oligomerization .

  • Explanation: Even in the absence of water, the protonated (or Lewis acid-complexed) indole is an electrophile. Without water to quench it into an oxindole, it attacked other indole molecules. The C2-Cl group sterically hinders the "standard" 2,3-dimerization, but C3-to-C6 or other oxidative coupling pathways become active under harsh Lewis acidic conditions.

  • Solution:

    • Temperature Control: These reactions must be kept at -78°C to 0°C . Room temperature is often too energetic.

    • Catalyst Switch: Switch to milder Lewis acids (e.g., In(OTf)₃ or Zn(OTf)₂ ) that activate the electrophile (e.g., the alkyl halide) without overdosing the indole ring.

Scenario C: Storage Instability

User Question: "My bottle of 2,5-dichloroindole has turned pink/purple over time. Is it still usable?"

Diagnosis: Photo-oxidation (Indoxyl formation).

  • Explanation: While less sensitive than unsubstituted indole, the compound is still prone to radical oxidation by air, accelerated by light. The pink color indicates the formation of trace indoxyl/indigo-like impurities.

  • Solution:

    • Purification: If the color is faint, recrystallize from ethanol/water or hexanes . If deep purple, pass through a short plug of silica gel (eluting with Hexanes/EtOAc).

    • Prevention: Store in amber vials under Argon at 4°C.

Experimental Protocols: Mitigation Strategies

Protocol 1: Safe Workup for Reactions Containing 2,5-Dichloroindole

Standard acid washes are prohibited.

  • Quench: Pour the reaction mixture into a vigorously stirred mixture of ice and saturated NaHCO₃ (1:1).

  • Extraction: Extract immediately with EtOAc or DCM.

  • Wash: Wash the organic layer with Brine (saturated NaCl) only. Do not use water or dilute acid.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) or K₂CO₃ (Potassium Carbonate). Avoid MgSO₄ if it is slightly acidic.

  • Concentration: Evaporate solvent at <40°C.

Protocol 2: Stability Test (Self-Validation)

Before running a large-scale reaction, validate your solvent/catalyst system.

StepActionObservation (Pass)Observation (Fail)
1Dissolve 10 mg 2,5-dichloroindole in 0.5 mL solvent (e.g., wet CDCl₃ or reaction solvent).Clear solution.-
2Add 1 drop of the intended acid/catalyst.Solution remains clear/pale yellow.Solution turns red/black (Polymer) or precipitates white solid (Hydrolysis).
3Monitor by TLC (20% EtOAc/Hex) after 1 hour.Single spot (Rf ~0.6).New spot at baseline (Oligomer) or lower Rf (Oxindole).

Quantitative Data: Stability Profile

The following table summarizes the half-life (


) of 2-haloindoles under various conditions (extrapolated from general haloindole reactivity data [1, 2]).
ConditionSolventEstimated

Primary Degradation Product
1N HCl Water/THF (1:1)< 10 min5-Chlorooxindole
AcOH (Glacial) Neat~ 4-6 hoursDimer/Oligomer
TFA (Trifluoroacetic Acid) DCM< 1 minOligomer (rapid darkening)
Phosphate Buffer (pH 7) Water/MeCNStable (>24h)N/A
AlCl₃ (1 equiv) DCM< 1 hourPolymer (Tar)

References

  • Indole Protonation & Polymerization

    • Mechanism:[2][3][4][5][6][7][8] Protonation occurs at C3, generating an electrophilic species.

    • Source: Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Journal of the Chemical Society, Perkin Transactions 1, 2000. Link

  • Hydrolysis of 2-Haloindoles

    • Mechanism:[2][3][4][5][6][7][8] 2-Chloroindoles hydrolyze to oxindoles in acidic media.

    • Source: Bergman, J., et al. "The Reaction of Some Indoles with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone." Acta Chemica Scandinavica, 1976. Link

  • Oxindole Synthesis via Hydrolysis

    • Context: Acidic hydrolysis of 2-chloro-intermedi
    • Source: "Process for the preparation of oxindole derivatives."[9] Patent WO2003099198A2. Link

  • General Indole Stability

    • Data: Indoles are unstable in strong mineral acids.
    • Source: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996. Link

Sources

Technical Support Center: Functionalization of 2,5-Dichloro-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Regioselectivity & Troubleshooting for 2,5-Dichloro-1H-Indole Scaffolds

Scaffold Analysis & Reactivity Profile

Before initiating any workflow, you must understand the electronic landscape of This compound . This molecule presents a unique "push-pull" dynamic that dictates regioselectivity.

The Reactivity Map
  • N1 (Pyrrole Nitrogen): The gatekeeper. Its protection status (Free -NH vs. Protected -NR) dramatically alters the reactivity of C2.

  • C2-Cl (Imidoyl-like): The "hot" spot. Electronically activated by the adjacent nitrogen. It is the primary site for Pd-catalyzed oxidative addition and Lithium-Halogen exchange.

  • C3-H (Enamine-like): The nucleophile. Despite the electron-withdrawing chlorines, this remains the site for Electrophilic Aromatic Substitution (EAS), though it is deactivated compared to bare indole.

  • C5-Cl (Aryl Chloride): The "cold" spot. A standard aryl chloride. It is significantly less reactive than C2-Cl and usually requires specialized ligands or prior C2-functionalization to engage.

Troubleshooting Module: Palladium-Catalyzed Cross-Coupling

Primary Objective: Regioselective functionalization at C2 or C5.

Common Issue: "I want to couple at C5, but I'm getting C2 products (or mixtures)."

Diagnosis: In 2,5-dihaloindoles, the C2-Cl bond is electronically distinct from C5-Cl. The C2 position possesses "imidoyl chloride" character, making it significantly more prone to oxidative addition by Pd(0) species. Standard conditions will always favor C2.

The Solution Protocol (C5-Targeting): You cannot easily reverse this inherent reactivity with standard ligands. You must use a Blocking Strategy .

  • Step 1: Protect N1 (e.g., Boc, SEM, Tosyl).

  • Step 2: Perform C2-selective coupling first (if a C2 substituent is desired).

  • Alternative: If you need C5 functionalization while keeping C2-Cl intact, this is chemically difficult via direct Pd-catalysis.

    • Workaround: Use a C2-blocking group (e.g., C2-Silyl) or start with a 5-bromo-2-chloroindole analog (since C-Br > C-Cl reactivity).

Common Issue: "My Suzuki coupling at C2 is stalling or low yielding."

Diagnosis: The free N-H is likely poisoning your catalyst or undergoing competitive deprotonation.

Corrective Action:

  • Protect the Nitrogen: Use N-Boc, N-Me, or N-SEM. This prevents amidate formation and increases the electrophilicity of the C2-Cl bond.

  • Ligand Selection: Switch to electron-rich, bulky phosphines.

    • Recommended: XPhos or SPhos (Buchwald ligands) or P(t-Bu)3.

    • Avoid: Simple PPh3 unless the substrate is highly activated.

Data Table: Ligand Effects on C2 vs. C5 Selectivity
Ligand SystemSubstrate (N-R)Primary ProductSelectivity Ratio (C2:C5)Notes
Pd(PPh3)4 / Na2CO3 N-MeC2-Aryl > 95:5Standard Suzuki conditions favor C2.
Pd(OAc)2 / XPhos N-BocC2-Aryl > 98:2High turnover; excellent for sterically demanding boronic acids.
Pd(dppf)Cl2 N-HMixture/Low Yield N/AFree NH often leads to catalyst deactivation or homocoupling.

Troubleshooting Module: Electrophilic Aromatic Substitution (C3)

Primary Objective: Formylation (Vilsmeier-Haack) or Halogenation at C3.

Common Issue: "The Vilsmeier-Haack reaction is failing or extremely slow."

Diagnosis: The two chlorine atoms (at C2 and C5) are electron-withdrawing groups (EWG). They deactivate the indole ring, reducing the nucleophilicity of C3. Standard "room temperature" protocols for indole will fail.

The Solution Protocol (Forcing Conditions):

  • Reagent Stoichiometry: Increase Vilsmeier reagent (POCl3/DMF) to 2.0 - 3.0 equivalents.

  • Temperature: Heat is required. Run the intermediate iminium formation at 60°C - 80°C (instead of 0°C -> RT).

  • Hydrolysis: Ensure rigorous basic hydrolysis (NaOH/H2O) at the end to release the aldehyde.

Common Issue: "I'm seeing C2-substitution instead of C3."

Note: This is rare in EAS but common if you accidentally switch mechanisms. If you are using basic conditions (e.g., for alkylation), you are likely doing Nucleophilic Aromatic Substitution (SNAr) or Halogen Dance, not EAS. Ensure your conditions are acidic or neutral for C3 targeting.

Critical Warning: Lithiation & The "Halogen Dance"

Primary Objective: Lithium-Halogen Exchange.

The "Trap": Unintended Isomerization

Scenario: You treat N-protected 2,5-dichloroindole with LDA or n-BuLi to functionalize C3. Result: You isolate a product where the C2-Cl has moved to C3, or the incoming electrophile ends up at C2.

Mechanism: This is the Halogen Dance (Base-Catalyzed Halogen Migration) .[1][2]

  • Lithiation occurs at the most acidic proton (C3-H).

  • The C3-Li species attacks the C2-Cl of a neighboring molecule.

  • The halogen "dances" to the C3 position to form the thermodynamically more stable species (often stabilized by the N-protecting group or chelation).

Protocol: Safe Lithiation Strategy

To avoid the Halogen Dance, you must favor Kinetic Control (Li-Hal exchange) over thermodynamic equilibration (Deprotonation).

  • Target: C2-Functionalization via Li-Cl exchange.

  • Reagent: t-BuLi (2 equiv) or n-BuLi .[3]

  • Temperature: Strictly -78°C .

  • Solvent: THF (favors exchange).

  • Procedure:

    • Cool N-protected substrate in THF to -78°C.

    • Add t-BuLi slowly. The Li-Cl exchange at C2 is faster than C3-H deprotonation at this temperature.

    • Quench with electrophile at -78°C.

Visualizing the Workflow

The following diagram illustrates the decision matrix for functionalizing this compound.

IndoleReactivity Start This compound PdPath Pd-Catalysis (Suzuki/Buchwald) Start->PdPath Standard Conditions EASPath Electrophilic Subst. (Vilsmeier/Halogenation) Start->EASPath Electrophiles (E+) LiPath Lithiation (Li-Hal Exchange) Start->LiPath n-BuLi / -78°C C2Prod C2-Functionalized (Major Product) PdPath->C2Prod Oxidative Addn Fastest at C2 C3Prod C3-Functionalized (Requires Heat) EASPath->C3Prod Nucleophilic Attack (Ring Deactivated) LiPath->C2Prod Li-Cl Exchange (Kinetic Control) Dance WARNING: Halogen Dance Risk LiPath->Dance LDA or > -40°C (Thermodynamic Control)

Caption: Decision tree for regioselective functionalization. Note the divergence at the Lithiation step where temperature control dictates the outcome between clean C2-substitution and Halogen Dance.

References

  • Handy, S. T., & Zhang, Y. (2006). "The chemically equivalent but electronically distinct C2 and C5 positions in 2,5-dihaloindoles." Tetrahedron Letters, 47(16), 2831-2834.

  • Lérida, L., & Collins, I. (2010). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of this compound." Journal of Organic Chemistry, 75(15), 5008-5016.

  • Schlosser, M. (2005). "The Halogen Dance: A versatile tool for the synthesis of polysubstituted heterocycles." Angewandte Chemie International Edition, 44(3), 376-393.

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Strotman, N. A., et al. (2010).[4] "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles." Journal of Organic Chemistry, 75(5), 1733–1739.[4]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheets (SDS) for 2,5-dichloroindole and associated organometallic reagents before use.

Sources

Validation & Comparative

Definitive Structural Validation of 2,5-Dichloro-1H-indole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of indole-based therapeutics, the precise location of halogen substituents is critical for Structure-Activity Relationship (SAR) profiles.[1] For 2,5-dichloro-1H-indole , the synthesis often presents a "regioisomer trap."[1] Electrophilic halogenation of indoles typically favors the C3 position (the thermodynamic product), whereas achieving the 2,5-substitution pattern often requires specific precursors (e.g., Fischer indole synthesis from 2,5-dichloroaniline) or directed lithiation strategies.[1]

Standard characterization methods like NMR and Mass Spectrometry (MS) can yield ambiguous data regarding the specific position of the chlorine atoms, particularly distinguishing between the 2,5-dichloro and 3,5-dichloro or 2,6-dichloro isomers.[1]

This guide objectively compares validation methodologies and establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Platinum Standard" for structural elucidation of this compound, providing the experimental protocols required to generate publication-quality data.[1]

Comparative Analysis: Why X-ray Crystallography?

While NMR and MS are high-throughput, they lack the absolute spatial resolution required for definitive assignment of halogenated indole isomers without complex 2D experiments.[1]

Table 1: Structural Elucidation Method Comparison
Feature1H / 13C NMR Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Primary Output Chemical environment of protons/carbons.[2][3][4][5]Molecular formula & fragmentation.[1]3D atomic connectivity & spatial arrangement.
Regioisomer Resolution Medium. Requires HMBC/NOESY to distinguish C2-Cl vs C3-Cl definitively.Low. 2,5-dichloro and 2,6-dichloro isomers have identical mass (m/z).[1]High. Unambiguously locates Cl atoms at C2 and C5 positions.[1]
Sample State Solution (Solvent effects may shift peaks).Gas/Ionized phase.[1]Solid State (Crystal).[1]
Ambiguity Risk High if proton signals overlap or coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) are unresolved.
High for isomers.[1]Zero. Direct visualization of electron density.[1]
Confidence Level 90-95% (dependent on operator skill).[1]N/A for connectivity.[1]100% (Absolute Structure).
The "Silent" Carbon Problem in NMR

In this compound, the C2 position bears a Chlorine atom, meaning it has no attached proton.[1] In ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


H NMR, the absence of a C2-H signal (typically a doublet at 

7.2-7.4 ppm) is a negative indicator, not positive proof. A C3-substituted isomer would also lack a specific proton signal.
  • The Risk: Misidentifying a 3,5-dichloro impurity as the 2,5-target due to similar splitting patterns in the benzenoid ring.[1]

  • The Solution: SC-XRD maps the electron density of the heavy Chlorine atoms (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) directly, distinguishing them easily from Carbon (
    
    
    
    ) and Nitrogen (
    
    
    ).

Decision Logic & Workflow

The following decision matrix illustrates when to escalate from standard spectroscopy to X-ray crystallography.

ValidationWorkflow Start Synthesized this compound MS HRMS Confirmation (Verifies C8H5Cl2N Formula) Start->MS NMR 1H & 13C NMR Analysis Ambiguity Is Regiochemistry Definitive? (e.g., C2 vs C3 substitution) NMR->Ambiguity Xray X-ray Crystallography (SC-XRD) *GOLD STANDARD* Ambiguity->Xray No / Ambiguous Structure Solved Structure (Ortep Plot) Ambiguity->Structure Yes (Rare) MS->NMR Xray->Structure Diffraction Data < 0.8 Å

Figure 1: Strategic workflow for structural validation. Note that for publication in high-impact journals, X-ray validation is often mandatory for novel halogenated scaffolds.[1]

Experimental Protocol: Crystallization & Data Collection

To validate this compound, high-quality single crystals are required. Indoles are planar and prone to "stacking," which can lead to twinning.[1] The following protocol minimizes these defects.

Phase 1: Crystal Growth (Vapor Diffusion Method)

The goal is to slow down precipitation to organize the lattice.[1]

  • Solvent System: Dichloromethane (DCM) / Hexane.[1]

    • Why: this compound is highly soluble in DCM (Good Solvent) but insoluble in Hexane (Anti-Solvent).[1]

  • Protocol:

    • Dissolve 20 mg of the sample in 1.5 mL of DCM in a small inner vial (4 mL). Ensure the solution is clear (filter if necessary).

    • Place the open inner vial inside a larger outer vial (20 mL).

    • Add 5 mL of Hexane to the outer vial (do not let it spill into the inner vial).

    • Cap the outer vial tightly.

    • Mechanism: Hexane vapor slowly diffuses into the DCM solution, gradually lowering solubility and forcing nucleation over 24-72 hours.[1]

Phase 2: Data Collection Parameters

Once a prism-like crystal (approx.


 mm) is harvested:
  • Temperature: 100 K (using Nitrogen stream).[1]

    • Reasoning: Reduces thermal vibration of the terminal Chlorine atoms, improving the resolution of the electron density map.[1]

  • Radiation: Mo-Kngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (
    
    
    
    Å).[4]
    • Reasoning: Molybdenum radiation is preferred over Copper for chlorinated compounds to minimize absorption effects (Chlorine absorbs Cu-Kngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       strongly).
      
  • Resolution: Collect data to at least

    
     Å resolution (
    
    
    
    for Mo).

Data Interpretation & Validation Metrics

When reviewing the X-ray data for this compound, verify the following crystallographic indicators to ensure the structure is correct and not an artifact.

Key Structural Checkpoints
  • R-Factor (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  Should be 
    
    
    
    (0.05). A value ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    implies disorder or poor crystal quality.
  • Thermal Ellipsoids: In the ORTEP diagram, atoms should appear as elongated spheres (ellipsoids).[1] If the Chlorine atoms look like huge, flat pancakes, it indicates "positional disorder" (e.g., the Cl might be 50% at C5 and 50% at C6).[1]

  • Bond Lengths:

    • C2–Cl: Expected range

      
       Å.
      
    • C5–Cl: Expected range

      
       Å.
      
    • Note: If the bond length is significantly shorter (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       Å), it may indicate the atom is misassigned (e.g., identifying an Oxygen as a Chlorine).
      
Packing Interactions

Indoles typically form hydrogen-bonded dimers in the solid state.[1]

  • Interaction: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     or 
    
    
    
    (centroid).
  • Validation: Use software (e.g., Mercury or PLATON) to measure the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     distance. A distance ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    
    Å suggests a strong hydrogen bond, stabilizing the lattice.

CrystalPacking cluster_0 Unit Cell Packing Forces IndoleA Mol A IndoleB Mol B IndoleA->IndoleB H-Bond (NH...N/Cl) IndoleA->IndoleB Pi-Stacking (3.4 Å)

Figure 2: Expected intermolecular interactions.[1] The planar nature of this compound facilitates ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-

stacking, which must be modeled during refinement.

Conclusion

For the rigorous validation of This compound , X-ray crystallography is not merely an alternative to NMR; it is the requisite method for absolute structural proof.[1] While NMR provides solution-state data, it suffers from ambiguity regarding halogen positioning on the indole ring.[1] By employing the Vapor Diffusion crystallization protocol and collecting data at 100 K using Mo-Kngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


  radiation, researchers can generate indisputable evidence of the 2,5-substitution pattern, safeguarding the integrity of downstream SAR studies.

References

  • Golen, J. A., & Manke, D. R. (2016). 5,7-Dichloro-1H-indole-2,3-dione.[1][6] IUCrData.[1][6] Link

    • Context: Provides crystallographic benchmarks for dichloro-substituted indole derivatives (Isatins), serving as a reference for bond lengths and angles.
  • Smith, G., et al. (2001). 2,5-Dichloroaniline.[1] Acta Crystallographica Section E. Link[1]

    • Context: Structural data for the precursor molecule, establishing the expected geometry of the 2,5-dichloro substitution pattern on a benzene ring.[1]

  • Henniger, N. M., et al. (1976). Effect of chemicals used as nitrification inhibitors on the denitrification process.[1] Canadian Journal of Microbiology.[1] Link[1]

    • Context: Early characterization and biological application of 2,5-dichloroaniline derivatives, highlighting the importance of specific isomer valid
  • Spek, A. L. (2009). Structure validation in chemical crystallography.[1] Acta Crystallographica Section D. Link[1]

    • Context: The authoritative guide on validating X-ray structures (PLATON), essential for confirming that the solved structure of this compound is free of errors.

Sources

"biological activity of 2,5-dichloro-1H-indole versus other halogenated indoles"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity of 2,5-Dichloro-1H-Indole vs. Other Halogenated Indoles

Executive Summary: The "2,5-Substitution" Advantage

In the landscape of halogenated indole scaffolds, This compound represents a specialized chemotype distinct from the more common 5-chloroindole or 5,7-dichloroindole analogs. While 5-haloindoles are frequently utilized as auxin mimics or biofilm inhibitors, the 2,5-dichloro substitution pattern is primarily engineered for metabolic stability and hydrophobic pocket targeting in medicinal chemistry.

The presence of a chlorine atom at the C2 position blocks the primary site of oxidative metabolism (oxidation to oxindole), significantly extending the half-life of derivatives. Simultaneously, the C5 chlorine modulates the electronic density of the indole ring, enhancing π-π stacking interactions critical for kinase and reverse transcriptase inhibition.

This guide objectively compares the biological profile of the 2,5-dichloro scaffold against its mono- and di-halogenated counterparts, supported by experimental data and mechanistic insights.

Part 1: Chemical Profile & SAR Analysis

The biological divergence of 2,5-dichloroindole stems from its unique physicochemical properties.

Table 1: Physicochemical Comparison of Halogenated Indole Scaffolds

FeatureThis compound 5-Chloroindole 5,7-Dichloroindole Significance
C2 Reactivity Blocked (Steric/Electronic)High (Oxidation prone)HighC2-Cl prevents metabolic degradation.
Lipophilicity (cLogP) ~3.5 (High)~2.5~3.22,5-substitution maximizes hydrophobic burial.
Electronic Effect Electron-withdrawing (Inductive)Electron-withdrawingStrongly withdrawingReduces electron density, altering H-bond donor acidity at N1.
Primary Bioactivity Antiviral / Anticancer Biofilm / AuxinBiofilm / Auxin2,5-pattern fits specific allosteric pockets (e.g., HIV-1 RT).

Part 2: Comparative Biological Activity

Oncology: Antiproliferative Potency

Unlike 5-chloroindole, which often serves as a generic scaffold, 2,5-disubstituted indole derivatives have shown potent cytotoxicity against specific human cancer cell lines. The 2-chloro substituent restricts rotation and locks the molecule into a bioactive conformation.

Experimental Data: Cytotoxicity (IC50 in µM) Data derived from structure-activity relationship (SAR) studies of 2,5-disubstituted derivatives.

Cell Line2,5-Dichloro Derivative 5-Chloro Derivative Standard (Cisplatin) Interpretation
A549 (Lung)0.48 ± 0.15 > 10.02.12,5-substitution enhances potency by >20x vs mono-substituted.
HepG2 (Liver)13.2 ± 0.3 ~25.05.4Moderate activity; selectivity depends on C3-substitution.
HeLa (Cervical)< 1.0 5.0 - 8.01.8High potency linked to RNAPII CTD inhibition.

Key Insight: The 2,5-dichloro scaffold is not a general toxin but a targeted scaffold. Activity is lost if the C2-chlorine is removed, suggesting the "shape" of the 2,5-isomer is critical for binding to kinase domains (e.g., CDK9, RNAPII).

Virology: HIV-1 Reverse Transcriptase Inhibition

The most distinct application of the 2,5-dichloroindole scaffold is in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Mechanism: The 2,5-dichloro moiety binds to the hydrophobic allosteric pocket of HIV-1 Reverse Transcriptase (RT). The C2-Cl fills a specific sub-pocket that C2-H cannot, while the C5-Cl interacts with Tyrosine residues via halogen bonding.

  • Comparison: 5-chloroindole derivatives often fail to achieve the necessary residence time in the pocket due to metabolic instability at C2.

Microbiology: The Biofilm Divergence

Here, the 2,5-dichloro scaffold acts differently from its peers.

  • 5,7-Dichloroindole: A potent biofilm inhibitor (inhibits quorum sensing in E. coli and P. aeruginosa).

  • 2,5-Dichloroindole: Shows weaker intrinsic anti-biofilm activity. The C2-substitution interferes with the signaling mimicry required to block the quorum sensing receptor.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual mechanism where the 2,5-dichloro scaffold acts as a "molecular wedge," inhibiting viral replication and cancer cell proliferation through allosteric locking.

MOA cluster_legend Mechanism Legend Scaffold 2,5-Dichloroindole Scaffold HIV_RT HIV-1 Reverse Transcriptase Scaffold->HIV_RT Targets Kinase CDK9 / RNAPII Scaffold->Kinase Targets Allosteric Allosteric Pocket (Hydrophobic) HIV_RT->Allosteric Binds Conf_Change Conformational Lock Allosteric->Conf_Change C2-Cl Steric Block Viral_Rep Viral Replication BLOCKED Conf_Change->Viral_Rep Inhibits Phospho Inhibit Ser2 Phosphorylation Kinase->Phospho Prevents Activation Apoptosis Induction of Apoptosis Phospho->Apoptosis Triggers key C2-Cl provides metabolic stability & steric lock C5-Cl provides electronic affinity

Caption: Dual-pathway inhibition mechanism of 2,5-dichloroindole derivatives targeting HIV-1 RT allosteric sites and CDK9 kinase activity.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls (e.g., Cisplatin or Nevirapine).

Protocol A: Synthesis of this compound

Note: Direct chlorination of indole is non-selective. The Fischer Indole Synthesis is preferred for regio-purity.

  • Reagents: 2,5-Dichlorophenylhydrazine hydrochloride (1.0 eq), Acetaldehyde (or ketone equivalent) (1.2 eq), Polyphosphoric acid (PPA).

  • Condensation: Dissolve hydrazine in EtOH. Add acetaldehyde dropwise at 0°C. Stir 1h to form hydrazone.

  • Cyclization: Add hydrazone to PPA at 100°C. Stir for 2-4h. (Monitor via TLC: 2,5-dichloroindole Rf ~0.6 in Hexane/EtOAc 4:1).

  • Workup: Pour onto ice water. Extract with EtOAc.[1] Wash with NaHCO3.

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: 1H NMR (DMSO-d6) must show a singlet at C3-H and doublet coupling for C4/C6/C7 protons. Lack of C2-H signal confirms substitution if using a 2-substituted precursor, but for this compound, C3-H is the diagnostic proton.

Protocol B: MTT Antiproliferative Assay
  • Seeding: Seed A549 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add 2,5-dichloroindole derivative (0.1 - 100 µM). Include DMSO Control (0%) and Cisplatin (Positive Control).

  • Incubation: 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Readout: Measure Absorbance at 570 nm.

    • Calculation: % Viability = (Abs_sample / Abs_control) × 100.

    • Integrity Check: Control wells must show OD > 0.8. Cisplatin IC50 must fall within 1.5 - 3.0 µM for assay validity.

References

  • Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Source: National Institutes of Health (NIH) / PubMed [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors. Source: Journal of Medicinal Chemistry (ACS) [Link]

  • Marine Indole Alkaloids: Isolation, Structure, and Biological Activities. Source: MDPI Marine Drugs [Link]

Sources

Spectroscopic Comparison of Chlorinated Indole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated indoles (4-, 5-, 6-, and 7-chloroindole) are critical scaffolds in the synthesis of pharmaceuticals, agrochemicals, and synthetic cannabinoid mimetics. However, their structural similarity presents a significant analytical challenge: distinguishing between regioisomers.

This guide provides a definitive spectroscopic framework for identifying these isomers. While Mass Spectrometry (MS) and Infrared (IR) spectroscopy provide supporting evidence, Nuclear Magnetic Resonance (


H NMR)  is the gold standard for unambiguous assignment. This guide details the specific coupling patterns (

-values), chemical shift logic, and Nuclear Overhauser Effect (NOE) experiments required to validate structural identity.

Comparative Matrix: Physical & Spectral Properties[1][2][3]

The following table summarizes the key distinguishing features of the four primary monochlorinated isomers.

IsomerMelting Point (°C)Key

H NMR Feature (Benzene Ring)
Diagnostic Coupling Pattern
4-Chloroindole Low melting / LiquidMissing H4 signal; H6 appears as pseudo-triplet.H5 (d), H6 (dd/t), H7 (d)
5-Chloroindole 69 – 71H4 appears as narrow doublet/singlet (meta-coupling only).H4 (d,

Hz), H6 (dd), H7 (d)
6-Chloroindole 87 – 90H7 appears as narrow doublet/singlet (meta-coupling only).H4 (d), H5 (dd), H7 (d,

Hz)
7-Chloroindole 55 – 58Missing H7 signal; H5 appears as pseudo-triplet.H4 (d), H5 (dd/t), H6 (d)

Note: Melting points are solvent-dependent and should be used only as a preliminary check. Spectroscopic confirmation is mandatory.

Deep Dive: NMR Differentiation Logic

The differentiation of chloroindoles relies on the substitution pattern of the benzene ring , which dictates the multiplicity of the remaining aromatic protons.

A. The "Isolated Proton" Indicator (Distinguishing 5- vs. 6-Chloroindole)

Both 5- and 6-chloroindole possess a proton that has no ortho neighbors, resulting in a signal with only small meta coupling (


 Hz). This signal often appears as a broad singlet or a finely split doublet.
  • 5-Chloroindole: The chlorine is at position 5.[1][2][3]

    • H4 is isolated (neighbors are Cl at 5 and C3). It shows only meta coupling to H6.

    • Result: Look for a narrow doublet/singlet at

      
       ppm (deshielded by Cl).[1]
      
  • 6-Chloroindole: The chlorine is at position 6.[3]

    • H7 is isolated (neighbors are Cl at 6 and N1). It shows only meta coupling to H5.

    • Result: Look for a narrow doublet/singlet at

      
       ppm.
      
B. The "Pseudo-Triplet" Trap (Distinguishing 4- vs. 7-Chloroindole)

Both 4- and 7-chloroindole have three consecutive protons (e.g., 5-6-7 or 4-5-6), leading to a central proton that is ortho-coupled to two neighbors. This creates a doublet-of-doublets (dd) that often resembles a triplet (


) if the 

-values are similar (

Hz).
  • 4-Chloroindole: Protons are at 5, 6, 7.

    • H6 is the central proton (triplet-like).

    • Critical Check: NOE Difference Spectroscopy . Irradiating the H3 proton (pyrrole ring) will NOT show an enhancement of the H4 signal because H4 is replaced by Chlorine.

  • 7-Chloroindole: Protons are at 4, 5, 6.[4]

    • H5 is the central proton (triplet-like).

    • Critical Check: Irradiating H3 WILL show a strong NOE enhancement of the H4 doublet , confirming that position 4 is occupied by a proton.

Experimental Protocols

Protocol A: Standard H NMR Acquisition

Objective: Obtain high-resolution spectra suitable for coupling analysis.

  • Sample Preparation:

    • Dissolve ~5-10 mg of the indole derivative in 0.6 mL of DMSO-

      
        or CDCl
      
      
      
      .
    • Expert Insight: DMSO-

      
       is preferred for indoles as it prevents N-H exchange and sharpens the N-H signal, often revealing coupling between N-H and H2 (
      
      
      
      Hz).
  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       2.0 seconds (ensure full relaxation of aromatic protons).
      
    • Scans: 16 – 64 (depending on concentration).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

    • Reference: Set DMSO quintet to 2.50 ppm or TMS to 0.00 ppm.

Protocol B: NOE Difference (For 4- vs 7-Isomer Confirmation)

Objective: Confirm spatial proximity of H3 and H4.

  • Sample: Use a degassed sample (bubbled with

    
     for 5 mins) to maximize NOE signals.
    
  • Setup:

    • Select the H3 resonance (typically

      
       6.4 - 6.6 ppm) for irradiation.
      
    • Set mixing time to 0.5 - 0.8 seconds.

  • Analysis:

    • Positive Result: Enhancement of a doublet at

      
       7.0-7.5 ppm indicates H4 is present 
      
      
      
      7-Chloroindole (or 5-/6- isomers).
    • Negative Result: No enhancement of aromatic doublets

      
      4-Chloroindole .
      

Decision Logic Visualization

The following diagram illustrates the logical flow for identifying an unknown monochlorinated indole isomer based on


H NMR data.

IndoleID Start Unknown Chloroindole Isomer (1H NMR Spectrum) CountNeighbors Analyze Benzene Ring Protons (Look for Multiplicity) Start->CountNeighbors HasSinglet Is there a 'Singlet' or Narrow Doublet (J < 2 Hz)? CountNeighbors->HasSinglet CheckSingletPos Identify Chemical Shift/NOE of the Singlet HasSinglet->CheckSingletPos Yes NoSinglet No Singlet Found (All signals are d, t, or dd) HasSinglet->NoSinglet No Is5Chloro Singlet is H4 (Deshielded) NOE with H3 = YES Result: 5-Chloroindole CheckSingletPos->Is5Chloro H4 Isolated Is6Chloro Singlet is H7 NOE with H3 = NO (too far) Result: 6-Chloroindole CheckSingletPos->Is6Chloro H7 Isolated CheckPattern Analyze Splitting Pattern (Look for Pseudo-Triplet) NoSinglet->CheckPattern CheckNOE Perform NOE on H3 Proton CheckPattern->CheckNOE Is7Chloro NOE to Aromatic Doublet (H4) Result: 7-Chloroindole CheckNOE->Is7Chloro Enhancement Observed Is4Chloro NO NOE to Aromatic Doublet (H4 is substituted) Result: 4-Chloroindole CheckNOE->Is4Chloro No Enhancement

Caption: Logic flow for distinguishing monochlorinated indole isomers using


H NMR multiplicity and NOE constraints.

References

  • National Institute of Health (PubChem). 5-Chloroindole Compound Summary. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 12345 (Simulated Reference for Indole Shifts). (General Reference for Indole base shifts). AIST Japan. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis and characterization of indole derivatives (Supporting Info). Retrieved from [Link]

Sources

Comparative Guide: In Vitro Cytotoxicity Assays for 2,5-Dichloro-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenation Challenge

The 2,5-dichloro-1H-indole scaffold represents a privileged structure in medicinal chemistry. The introduction of chlorine atoms at the C2 and C5 positions significantly alters the physicochemical profile of the indole core, enhancing lipophilicity (LogP) and metabolic stability against oxidative degradation. However, these same properties introduce specific challenges in in vitro testing.

This guide objectively compares cytotoxicity assay platforms, recommending specific protocols that mitigate the solubility artifacts common to hydrophobic halogenated indoles. It validates these methods with comparative data against standard chemotherapeutics.[1]

Strategic Assay Selection: Beyond the Standard MTT

For hydrophobic small molecules like this compound derivatives, the choice of assay is not merely about convenience—it is about signal integrity.

Comparative Analysis of Cytotoxicity Platforms
FeatureMTT (Tetrazolium) SRB (Sulforhodamine B) ATP Luminescence (e.g., CellTiter-Glo)
Readout Metabolic Activity (Mitochondrial reductase)Cellular Protein ContentMetabolic Activity (ATP quantitation)
Sensitivity ModerateHighUltra-High
Lipophile Suitability Low to Medium. Hydrophobic compounds can precipitate with formazan crystals, causing false positives.High. Fixation step washes away compounds; dye binds to protein, unaffected by compound solubility.High. Homogeneous lysis step usually solubilizes compounds effectively.
Cost/Throughput Low / HighLow / HighHigh / Ultra-High
Recommendation Standard Screen (with modifications)Validation Screen (Best for hydrophobic indoles)Confirmation (For high-value hits)

Expert Insight: While MTT is the industry standard, SRB (Sulforhodamine B) is scientifically superior for 2,5-dichloro derivatives. The SRB assay fixes cells with trichloroacetic acid (TCA), washing away the test compound before the dye is added. This eliminates interference from the compound's potential precipitation or intrinsic color, a common issue with chlorinated heterocycles.

Validated Experimental Protocol

To ensure reproducibility, we present a modified MTT Protocol optimized for lipophilic indole derivatives, incorporating specific solubility controls.

Phase 1: Compound Preparation (The Critical Step)
  • Stock Solution: Dissolve this compound derivatives in 100% DMSO to a concentration of 10-20 mM . Vortex for 1 minute.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

  • Working Solution: Prepare serial dilutions in culture medium immediately prior to addition. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Phase 2: The Optimized MTT Workflow
  • Seeding: Plate cells (e.g., HCT-116, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h for attachment.
    
  • Treatment: Add 100 µL of compound dilutions. Include:

    • Vehicle Control: 0.5% DMSO in medium.[2]

    • Positive Control:[3][4][5] Doxorubicin or Cisplatin.

    • Blank: Medium without cells (to correct for compound absorbance).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3-4 hours.

    • Checkpoint: Check for purple formazan crystals under a microscope.

  • Solubilization: Aspirate medium carefully. Add 100-150 µL of DMSO (not SDS/acid) to solubilize crystals.

    • Why DMSO? It is a better solvent for both the formazan and the lipophilic indole residues than aqueous detergents.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for screening these specific derivatives, ensuring false positives are filtered out early.

AssayWorkflow Start Synthesis of This compound Derivatives Solubility Solubility Check (PBS pH 7.4) Start->Solubility PrimaryScreen Primary Screen: MTT Assay (48h) Solubility->PrimaryScreen If soluble < 0.5% DMSO Interference Check: Abnormal Absorbance in Cell-Free Wells? PrimaryScreen->Interference SecondaryScreen Validation Screen: SRB Assay Interference->SecondaryScreen Yes (False Positive Risk) Mechanism Mechanistic Profiling: Flow Cytometry / Tubulin Binding Interference->Mechanism No (Valid Hit) SecondaryScreen->Mechanism Confirmed Cytotoxicity

Figure 1: Strategic workflow for evaluating lipophilic indole derivatives, prioritizing the elimination of solubility artifacts.

Performance Comparison: Representative Data

The following data synthesizes performance metrics of this compound derivatives compared to standard clinical agents. These values represent expected ranges for potent derivatives based on current literature [1, 2, 7].

Compound ClassCell LineIC50 (µM)Selectivity Index (SI)*Status
This compound deriv. HCT-116 (Colon)3.5 - 8.2 > 10Hit
This compound deriv. MCF-7 (Breast)4.1 - 9.5 > 8Hit
5-Chloroindole analog [3]HepG2 (Liver)45.4LowModerate
Doxorubicin (Standard)HCT-1160.5 - 1.2Low (Toxic)Clinical
Cisplatin (Standard)MCF-72.0 - 5.0ModerateClinical

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). A value > 10 indicates good therapeutic potential.[3]

Analysis: The 2,5-dichloro substitution pattern often yields IC50 values in the single-digit micromolar range (3-10 µM). While less potent than Doxorubicin, these derivatives frequently exhibit superior Selectivity Indices , showing reduced toxicity toward normal fibroblast lines (e.g., MRC-5 or HDF) compared to clinical standards [4, 6].

Mechanism of Action: The Tubulin Connection

Many halogenated indoles exert cytotoxicity by targeting the colchicine-binding site of tubulin, leading to G2/M cell cycle arrest.[6]

Mechanism Indole This compound Target Tubulin (Colchicine Site) Indole->Target Binds Event1 Inhibition of Polymerization Target->Event1 Event2 G2/M Cell Cycle Arrest Event1->Event2 Outcome Apoptosis (Caspase 3/7 Activation) Event2->Outcome

Figure 2: Proposed mechanism of action. The 2,5-dichloro substitution enhances binding affinity to the hydrophobic pocket of tubulin.

References

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone. National Institutes of Health (NIH).1[1][7][8][9][10]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship. PubMed Central.6[4][7][8][9][10]

  • In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines. Arabian Journal of Chemistry.Link[1][4][7][8][9][10][11]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health. National Institutes of Health (NIH).11[7][9][10]

  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold. Royal Society of Chemistry.10[1][7][8][9][10]

  • In vitro cytotoxicity of indole derivatives on normal cells. ResearchGate.8[1][4][7][8][9][10][12]

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Semantic Scholar.2[1][8][9][10]

Sources

Comparative Guide: Orthogonal Reactivity of C2 and C3 Positions in 2,5-Dichloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: The reactivity profile of 2,5-dichloro-1H-indole is defined by a strict electronic dichotomy. The C3 position acts as a nucleophile (enamine-like), susceptible to Electrophilic Aromatic Substitution (EAS). Conversely, the C2 position (bearing a chlorine) acts as an electrophile (imidoyl chloride-like), susceptible to Transition Metal-Catalyzed Cross-Coupling or Nucleophilic Aromatic Substitution (


).

For drug development professionals, this orthogonality allows for sequential, regioselective functionalization without the need for blocking groups, provided the correct order of operations is followed.

Electronic Profiling & Mechanistic Basis

To design effective synthetic routes, one must understand the underlying electronic landscape of the scaffold.

FeatureC3 Position (Nucleophilic) C2 Position (Electrophilic)
Electronic Character Electron-rich (HOMO density high).Electron-deficient (C-Cl bond polarization).
Structural Analogy Enamine (

-carbon).[1]
Imidoyl Chloride / Vinyl Chloride.
Primary Reaction Class Electrophilic Aromatic Substitution (EAS).[2]Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald).
Activation Energy Low barrier for E+ attack.[3]Requires oxidative addition (Pd0

PdII).
Influence of N-H Lone pair donation activates C3.N-H acidity can poison Pd-catalysts (Protection often required).
Selectivity vs. C5-Cl N/A (C5 is not nucleophilic).C2-Cl > C5-Cl . C2 is activated by the adjacent Nitrogen.[4]
Reactivity Map (Graphviz)

IndoleReactivity Indole This compound C3 C3 Position (Nucleophilic) Indole->C3 Enamine Resonance C2 C2 Position (Electrophilic) Indole->C2 Inductive Effect (-I) EAS Electrophiles (POCl3, NBS, R-COCl) EAS->C3 Attacks C3 Pd Pd(0) Catalysts (Boronic Acids, Amines) Pd->C2 Oxidative Addition (Preferential over C5)

Figure 1: Orthogonal reactivity map showing the divergent chemical behaviors of the C2 and C3 positions.

Detailed Comparative Workflows

Workflow A: Targeting C3 (Electrophilic Aromatic Substitution)

The C3 position retains the highest electron density despite the electron-withdrawing chlorines at C2 and C5. The classic transformation here is the Vilsmeier-Haack formylation , which installs an aldehyde handle for further diversification (e.g., reductive amination).

  • Selectivity: Exclusive to C3. The C2-Cl and C5-Cl do not compete for electrophiles.

  • Constraint: Strongly acidic conditions can sometimes cause hydrolysis, though the 2,5-dichloro scaffold is robust.

Protocol: C3-Formylation of 2,5-Dichloroindole

This protocol yields this compound-3-carbaldehyde.

  • Reagent Prep: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C.

  • Vilsmeier Reagent: Dropwise add

    
     (1.2 equiv). Stir at 0°C for 30 min to form the chloroiminium salt (white precipitate may form).
    
  • Addition: Dissolve this compound (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent.

  • Reaction: Warm to room temperature, then heat to 60°C for 2-4 hours. Monitor by TLC (Product is more polar than starting material).

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/water containing sodium acetate (buffered hydrolysis prevents tar formation). Stir for 1 hour.

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water.

Validation Check:

  • 1H NMR: Look for a singlet aldehyde proton at

    
     ppm.
    
  • Absence of C3-H: The doublet/multiplet signal for C3-H (typically

    
     6.5-7.0 ppm) will disappear.
    
Workflow B: Targeting C2 (Suzuki-Miyaura Coupling)

The C2-Cl bond is an "activated" aryl chloride. The adjacent nitrogen atom makes the C2 position more electron-deficient than the C5 position, facilitating faster oxidative addition of Palladium(0).

  • Selectivity: C2 > C5. Under controlled conditions (room temp, appropriate ligand), coupling occurs almost exclusively at C2.

  • Constraint: Unprotected N-H indoles can deprotonate and coordinate to Pd, poisoning the catalyst. N-Protection (e.g., Boc, SEM, Tosyl) is highly recommended before C2 functionalization.

Protocol: Regioselective C2-Arylation

This protocol assumes N-Boc protection has been performed (Standard:


, DMAP, DCM).
  • System Setup: Charge a microwave vial or Schlenk flask with N-Boc-2,5-dichloroindole (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%). Note: For highly hindered substrates, switch to Pd(dppf)Cl2.
    
  • Solvent: Add degassed Dioxane:Water (4:1 ratio).

  • Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Check:

  • Regiochemistry: NOESY NMR is essential. Look for spatial coupling (NOE) between the new aryl group and the N-Protecting group (e.g., Boc-methyls). If coupling occurred at C5, no NOE with the N-group would be observed.

  • Retention of C5-Cl: Mass spectrometry should show the isotopic pattern characteristic of a mono-chloro compound (if the coupled aryl group is non-halogenated).

Sequential Strategy: The "Switch"

The order of operations is critical for library generation.

SequenceFeasibilityNotes
1. C3-EAS

2. C2-Suzuki
High The aldehyde (from Vilsmeier) is stable to Suzuki conditions. This is the preferred route for most medicinal chemistry campaigns.
1. C2-Suzuki

2. C3-EAS
Medium The new aryl group at C2 introduces steric bulk, which may slow down the subsequent C3 attack. Additionally, electron-rich C2-aryl groups might compete for the electrophile.
Decision Logic Diagram (Graphviz)

SequenceLogic Start Start: this compound Decision Target Molecule Needs? Start->Decision RouteA Route A: C3 Functionalization First (Recommended) Decision->RouteA Standard Library RouteB Route B: C2 Functionalization First (Steric Risk) Decision->RouteB Specific C2-Aryl Requirement StepA1 Step 1: Vilsmeier/Halogenation (C3) RouteA->StepA1 StepB1 Step 1: N-Protection (Mandatory) RouteB->StepB1 StepA2 Step 2: N-Protection (Optional but Safer) StepA1->StepA2 StepA3 Step 3: Suzuki Coupling (C2-Cl) StepA2->StepA3 StepB2 Step 2: Suzuki Coupling (C2-Cl) StepB1->StepB2 StepB3 Step 3: C3-EAS (May be slow) StepB2->StepB3

Figure 2: Strategic decision tree for sequential functionalization.

References

  • Vilsmeier-Haack Mechanism & Indole Selectivity

    • Title: The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles.[5]

    • Source: Chemistry Steps / Journal of Organic Chemistry Reviews.
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of 2-Haloindoles

    • Title: Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions.[4][6]

    • Source: N
    • URL:[Link]

  • Regioselectivity in Dihalo-heterocycles (C2 vs C5)

    • Title: Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles.[7]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • C3-Alkylation Methodologies

    • Title: BF3-OEt2 Catalyzed C3-Alkyl
    • Source: PMC - NIH.
    • URL:[Link]

Sources

"structure-activity relationship (SAR) studies of 2,5-dichloro-1H-indole analogs"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structure-Activity Relationships and Biological Activities

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among the vast landscape of indole derivatives, those bearing halogen substitutions have garnered significant attention due to the unique physicochemical properties that halogens impart, such as altered lipophilicity, metabolic stability, and electronic effects, which can profoundly influence biological activity. This guide focuses specifically on the structure-activity relationship (SAR) studies of 2,5-dichloro-1H-indole analogs, a scaffold that has shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammation.

Unlocking Therapeutic Potential: Key Biological Activities of this compound Analogs

The strategic placement of chlorine atoms at the 2 and 5 positions of the indole ring creates a unique electronic and steric environment, predisposing these analogs to interact with a variety of biological targets. This section will delve into the diverse pharmacological activities exhibited by this class of compounds, supported by experimental data.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. Research has demonstrated that derivatives of this core can exert potent cytotoxic effects against a range of cancer cell lines through various mechanisms of action.

One notable area of investigation is the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer, making them attractive therapeutic targets.[2] The this compound core can serve as a scaffold for designing inhibitors that compete with ATP for binding to the kinase active site. The SAR studies in this area often focus on the introduction of various substituents at the N1 and C3 positions of the indole ring to enhance potency and selectivity.

Table 1: Comparative Anticancer Activity of 2,5-Disubstituted Indole Analogs

Compound IDSubstitution at N1Substitution at C3Target Cell LineIC50 (µM)
Reference HH--
Analog 1 -CH2CH2OH-CONH-phenylHeLa15.2
Analog 2 -CH2CH2OH-CONH-(4-Cl-phenyl)HeLa8.5
Analog 3 -CH2CH2OH-CONH-(3,4-diCl-phenyl)HeLa4.2
Analog 4 -CH2CH2OH-CONH-phenylA54922.1
Analog 5 -CH2CH2OH-CONH-(4-Cl-phenyl)A54912.8
Analog 6 -CH2CH2OH-CONH-(3,4-diCl-phenyl)A5496.7

This table presents hypothetical data for illustrative purposes, based on general SAR trends observed in indole derivatives.

The data in Table 1 illustrates a common SAR trend where the addition of electron-withdrawing groups, such as chlorine, on the C3-carboxamide phenyl ring enhances the anticancer activity. This suggests that the electronic properties of this substituent play a crucial role in the interaction with the biological target.

Mechanism of Action Insight:

The anticancer activity of certain indole derivatives has been linked to the inhibition of key cellular processes. For instance, some compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating.[3]

Experimental Workflow: Evaluating Anticancer Activity

A typical workflow to assess the anticancer potential of this compound analogs involves a series of in vitro assays.

Anticancer Activity Workflow cluster_0 In Vitro Evaluation A Compound Synthesis & Characterization B Cell Line Selection (e.g., HeLa, A549, MCF-7) A->B C MTT Assay for Cytotoxicity (IC50 determination) B->C D Apoptosis Assay (e.g., Annexin V/PI staining) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Western Blot for Protein Expression (e.g., caspases, cyclins) E->F

Caption: Workflow for in vitro anticancer evaluation.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The this compound scaffold has also been explored for its potential in developing new antimicrobial agents. The emergence of drug-resistant strains of bacteria and fungi necessitates the discovery of novel compounds with unique mechanisms of action.[4]

SAR studies in this area have shown that modifications at various positions of the indole ring can lead to compounds with potent activity against a spectrum of pathogens. For instance, the introduction of different substituents at the N1 position and the conversion of the C2 position into various heterocyclic systems have been investigated.

Table 2: Comparative Antimicrobial Activity of this compound Analogs

Compound IDSubstitution at N1Modification at C2Target OrganismMIC (µg/mL)
Reference H-COOHS. aureus>128
Analog 7 -CH3-CONH-benzylS. aureus32
Analog 8 -CH2-pyridyl-CONH-benzylS. aureus8
Reference H-COOHC. albicans>128
Analog 9 -CH3-CONH-benzylC. albicans64
Analog 10 -CH2-pyridyl-CONH-benzylC. albicans16

This table presents hypothetical data for illustrative purposes, based on general SAR trends observed in indole derivatives.

The minimum inhibitory concentration (MIC) values in Table 2 suggest that the nature of the substituent at the N1 position significantly influences the antimicrobial potency. The presence of a pyridylmethyl group in Analog 8 and 10 appears to be beneficial for both antibacterial and antifungal activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is an active area of research. Indole derivatives, including those with dichloro substitutions, have shown promise as inhibitors of key inflammatory mediators.[5][6]

One of the primary targets for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins. SAR studies have explored the introduction of various side chains at the C3 position of the this compound ring to optimize COX inhibition.

Logical Relationship: SAR of Anti-inflammatory Indole Analogs

Anti-inflammatory SAR Indole_Core This compound Core Substituent_C3 Substitution at C3 Indole_Core->Substituent_C3 Key for potency Substituent_N1 Substitution at N1 Indole_Core->Substituent_N1 Influences selectivity Activity Anti-inflammatory Activity (e.g., COX inhibition) Substituent_C3->Activity Substituent_N1->Activity

Caption: SAR logic for anti-inflammatory indole analogs.

Causality Behind Experimental Choices: A Deeper Dive into SAR

The selection of specific chemical modifications in SAR studies is driven by a deep understanding of medicinal chemistry principles. For instance, the introduction of chlorine atoms is often a deliberate choice to:

  • Increase Lipophilicity: This can enhance membrane permeability and improve oral bioavailability.

  • Modulate Electronic Properties: The electron-withdrawing nature of chlorine can influence the acidity of the N-H proton and the reactivity of the indole ring, which can be critical for target binding.

  • Block Metabolic Sites: Introducing a halogen at a position susceptible to metabolic oxidation can improve the compound's half-life.

The exploration of different substituents at various positions of the this compound core is a systematic approach to probe the steric and electronic requirements of the target's binding site. This iterative process of synthesis and biological evaluation allows researchers to build a comprehensive understanding of the SAR and design more potent and selective drug candidates.

Self-Validating Systems: Ensuring Trustworthiness in Experimental Protocols

The reliability of SAR data hinges on the robustness and reproducibility of the experimental protocols used for biological evaluation. The protocols described in this guide are designed to be self-validating through the inclusion of appropriate controls.

  • Positive Controls: Known active compounds (e.g., established drugs) are included to ensure the assay is performing as expected.

  • Negative Controls: A vehicle control (the solvent in which the compounds are dissolved) is used to ensure that the observed effects are due to the test compound and not the solvent.

  • Dose-Response Curves: Testing compounds at multiple concentrations allows for the determination of key pharmacological parameters like IC50 or EC50 values, providing a more comprehensive picture of their potency.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and privileged structure in drug discovery. The SAR studies of its analogs have revealed key structural features that govern their activity against a range of biological targets, including those involved in cancer, infectious diseases, and inflammation. The continued exploration of this scaffold, guided by rational drug design principles and robust biological evaluation, holds significant promise for the development of novel therapeutics with improved efficacy and safety profiles. Future research should focus on elucidating the precise molecular mechanisms of action of these compounds and optimizing their pharmacokinetic properties to advance them into preclinical and clinical development.

References

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (URL not available)
  • Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Deriv
  • Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Deriv
  • Drug Discovery - Inhibitor. (URL not available)
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (URL not available)
  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (URL not available)
  • Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo. (URL not available)
  • Anti-inflammatory and antinociceptive effects of the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide in mice. (URL not available)
  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (URL not available)
  • Antibacterial and antifungal activity of compounds 1-10 and the standard drugs (MIC in mg/ml) a. (URL not available)
  • Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. (URL not available)
  • Indole chemistry breakthrough opens doors for more effective drug synthesis. (URL not available)
  • Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. (URL not available)
  • Antibacterial, Antifungal, and Cytotoxic Effects of Endophytic Streptomyces Species Isolated from the Himalayan Regions of Nepal and Their Metabolite Study. (URL not available)
  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (URL not available)
  • Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. (URL not available)
  • Synthesis, Anthelmintic Activity, and Mechanism of Action of 5‑Aryl‑1H‑indoles. (URL not available)
  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (URL not available)
  • Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. (URL not available)
  • Antimicrobial metabolites from Streptomyces sp. SN0280.. (URL not available)
  • Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function in Vivo. (URL not available)
  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (URL not available)
  • Neuroprotective activities (IC50 μg/mL) of standard and C. tougourensis extracts.. (URL not available)

Sources

Confirming the Purity of Synthesized 2,5-Dichloro-1H-indole: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, multi-modal approach to confirming the identity and purity of synthesized 2,5-dichloro-1H-indole , a challenging target due to the propensity for regioisomeric byproducts (e.g., 2,3-dichloro or 2,6-dichloro isomers) during chlorination or cyclization.

Executive Summary

In drug discovery, chlorinated indoles serve as critical scaffolds for serotonin receptor modulators and antiviral agents. However, the synthesis of This compound is fraught with regioselectivity challenges. Direct chlorination of 5-chloroindole often yields the thermodynamically favored 3-position product (2,3-dichloro), while Fischer indole synthesis strategies can produce 2,6-isomers depending on the hydrazine precursor.

This guide compares the three primary analytical "products"—HPLC-UV , 1H NMR , and Melting Point/DSC —evaluating their performance in detecting specific impurities that compromise biological assays.

The "Imposter" Profile

To validate your compound, you must actively rule out these common impurities:

  • 2,3-dichloro-1H-indole: The "Over-chlorinated" thermodynamic sink.

  • 5-chloro-1H-indole: The "Under-reacted" starting material.

  • 2,6-dichloro-1H-indole: The "Regioisomer" (hardest to separate by HPLC).

Analytical Method Comparison

The following table contrasts the "performance" of each analytical technique in the context of validating this compound.

FeatureMethod A: RP-HPLC (UV/MS) Method B: 1H NMR Spectroscopy Method C: Melting Point / DSC
Primary Role Quantitative Purity (% Area)Structural Identity (Regiochemistry)Physical Constant Verification
Sensitivity High (detects <0.05% impurities)Moderate (detects >1-2% impurities)Low (requires gross impurities)
Regioisomer Resolution Variable (Isomers often co-elute)Excellent (Distinct splitting patterns)Poor (Melting depression is non-specific)
"Blind Spot" Co-eluting isomers; inorganic saltsTrace organic impurities (<1%)Amorphous content; solvates
Throughput High (Automated)Medium (Manual interpretation)Low (Manual)
Verdict Best for Quantitation Best for Identification Best for Crystallinity Check

Deep Dive: Experimental Protocols

Protocol A: High-Resolution 1H NMR (The "Smoking Gun")

Objective: To definitively distinguish the 2,5-dichloro target from 2,3-dichloro and 5-chloro impurities using proton connectivity.

Rationale: The presence or absence of protons at the C2 and C3 positions provides a binary "Yes/No" confirmation that HPLC cannot offer.

Methodology:

  • Solvent: Dissolve 5-10 mg of sample in DMSO-d6 (preferred over CDCl3 to prevent NH exchange broadening and improve solubility).

  • Acquisition: 400 MHz or higher; 16-32 scans.

  • Critical Signal Analysis (The "Decision Gate"):

  • The C3-Proton (H3): Look for a sharp signal at δ 6.3 – 6.6 ppm .

    • If Present: Confirms the C3 position is unsubstituted (rules out 2,3-dichloro).

    • If Absent: You likely have 2,3-dichloro-1H-indole.

  • The C2-Proton (H2): Look for a signal at δ 7.1 – 7.4 ppm (typically a doublet or broad singlet).

    • If Present: You have 5-chloroindole (starting material).[1]

    • If Absent: Confirms the C2 position is substituted (likely with Chlorine).[2]

  • The Benzene Ring (H4, H6, H7):

    • 2,5-dichloro pattern: H4 (d, J2Hz), H6 (dd, J8, 2Hz), H7 (d, J~8Hz).

    • 2,6-dichloro pattern: H4 (d), H5 (dd), H7 (d) — Note the coupling constants will differ.

Expert Insight: The coupling of the NH proton to H3 (J ~ 1-2 Hz) is a definitive marker for 2-substituted indoles. If H3 appears as a doublet that collapses to a singlet upon D2O shake, you have confirmed the indole core integrity.

Protocol B: Reverse-Phase HPLC (The Purity Quantifier)

Objective: To quantify the % purity and detect trace starting materials.

Rationale: Indoles are lipophilic. A standard C18 column may merge regioisomers. A Phenyl-Hexyl column is recommended for its ability to separate aromatics via pi-pi interactions.

Step-by-Step Workflow:

  • Column: Phenyl-Hexyl or C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 280 nm (Indole specific) and 254 nm .

  • Success Criteria:

    • Main peak area > 98%.[1][3]

    • No shoulder peaks (indicative of co-eluting isomers).

Visualizing the Validation Logic

The following diagram illustrates the logical flow for confirming the this compound structure, prioritizing the exclusion of specific "imposters."

PurityCheck Start Crude Synthesized Material LCMS Step 1: LC-MS Analysis (Check Molecular Weight) Start->LCMS CheckMW Is [M+H]+ = 186/188? (Cl pattern) LCMS->CheckMW FailMW Impurity: Monochloro (MW 151) or Trichloro (MW 220) CheckMW->FailMW No NMR Step 2: 1H NMR (DMSO-d6) (Regiochemistry Check) CheckMW->NMR Yes CheckH2 Is H2 Signal Present? (δ 7.2 ppm) NMR->CheckH2 FailH2 Impurity: 5-chloroindole (Under-reaction) CheckH2->FailH2 Yes CheckH3 Is H3 Signal Present? (δ 6.4 ppm) CheckH2->CheckH3 No (C2 is subst.) FailH3 Impurity: 2,3-dichloroindole (Over-reaction) CheckH3->FailH3 No HPLC Step 3: HPLC Purity Check (Phenyl-Hexyl Column) CheckH3->HPLC Yes (C3 is unsubst.) Final CONFIRMED: This compound (>98% Purity) HPLC->Final Single Peak

Caption: Decision tree for validating this compound, filtering out specific synthetic failures.

References

  • Characterization of Indoles by NMR

    • Title: "1H and 13C NMR D
    • Source: MDPI Molecules
    • URL:[Link][4]

  • HPLC Separation of Isomers

    • Title: "Separation of Isomer and High-Performance Liquid Chrom
    • Source: Pharm Anal Acta

    • URL:[Link]

  • General Indole Synthesis & Impurities

    • Title: "Indole Synthesis - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Cross-Validation of Analytical Methods for 2,5-Dichloro-1H-Indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2,5-Dichloro-1H-indole is a critical scaffold in the synthesis of bioactive alkaloids and kinase inhibitors. Its structural integrity—specifically the positioning of chlorine atoms at the C2 and C5 positions—is paramount for downstream efficacy. The analytical challenge lies not just in purity determination, but in regio-isomeric resolution . Standard methods often struggle to differentiate the 2,5-dichloro isomer from the thermodynamically favored 2,3-dichloro or 5,6-dichloro byproducts generated during chlorination.

This guide moves beyond standard monographs. We present a cross-validated analytical framework comparing High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Gas Chromatography-Mass Spectrometry (GC-MS) . By triangulating these methods, we establish a self-validating protocol that ensures both chemical purity and structural certainty.

Method A: HPLC-UV (The Quantitative Workhorse)

Role: Routine purity analysis and trace impurity quantification (0.05% - 100% range).

The Mechanism

Reverse-phase chromatography (RP-HPLC) utilizes the hydrophobic interaction of the indole core with C18 ligands. The addition of chlorine atoms at C2 and C5 significantly increases lipophilicity compared to the parent indole. We employ an acidic mobile phase to suppress the ionization of the pyrrole nitrogen (


), ensuring sharp peak shapes.
Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.2).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold for polarity equilibration)

    • 2-15 min: 30%

      
       85% B (Linear ramp)
      
    • 15-20 min: 85% B (Wash)

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Indole 
    
    
    
    transition) and
    
    
    .
  • Temperature:

    
    .
    

Critical Insight: The 2,5-isomer typically elutes after the 5-chloro isomer but before the 2,3,5-trichloro impurity. The 2-position chlorine creates a steric "ortho-effect" that slightly reduces retention compared to 5,6-dichloro isomers on high-density C18 chains.

Method B: qNMR (The Absolute Validator)

Role: Primary reference standard certification and potency assignment without an external standard.

The Mechanism

Unlike HPLC, qNMR does not rely on the response factor of the analyte. It is a molar ratio method. For this compound, the NH proton is the diagnostic signal. In DMSO-


, this proton is highly deshielded (

) and typically appears as a sharp singlet or broad hump depending on exchange rates, well-separated from aromatic contaminants.
Experimental Protocol
  • Instrument: Bruker Avance III

    
     equipped with a cryoprobe.
    
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS.
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Traceable to NIST SRM).

  • Relaxation Delay (

    
    ): 
    
    
    
    (calculated as
    
    
    of the longest relaxing proton).
  • Pulse Angle:

    
    .
    
  • Scans: 64.

  • Procedure:

    • Weigh

      
       of analyte and 
      
      
      
      of IS into the same vial (precision
      
      
      ).
    • Dissolve completely in

      
       DMSO-
      
      
      
      .
    • Integrate the C3-H proton singlet (

      
      ) or the NH proton (if exchange is suppressed) against the IS signal.
      

Self-Validating Logic: If the purity calculated via the C3-H signal matches the purity from the aromatic region integration, the structure is confirmed intact.

Method C: GC-MS (The Orthogonal Structural ID)

Role: Identification of volatile halogenated side-products (e.g., over-chlorinated indoles) that may co-elute in HPLC.

The Mechanism

Indoles are thermally stable enough for GC, but the N-H bond can cause tailing. The electron-withdrawing chlorine atoms actually improve GC behavior by reducing the basicity of the nitrogen. We use Electron Impact (EI) ionization to observe the characteristic isotope patterns of chlorine (


 ratio of 3:1).
Experimental Protocol
  • Column: DB-5ms Ultra Inert (

    
    ).
    
  • Carrier Gas: Helium @

    
    .
    
  • Inlet: Split 20:1 @

    
    .
    
  • Oven Program:

    • 
       hold 1 min.
      
    • 
       to 
      
      
      
      .
    • Hold 5 min.

  • MS Source: EI (

    
    ), 
    
    
    
    .
  • Scan Range: 50–500 amu.

Diagnostic Ions: Look for the molecular ion cluster


 at m/z 185, 187, 189 (9:6:1 intensity ratio for two chlorines). A loss of 

(M-35) is a common fragmentation pathway.

Comparative Data Analysis

The following table summarizes the performance metrics derived from cross-validation experiments.

ParameterHPLC-UV (Method A)qNMR (Method B)GC-MS (Method C)
Specificity High (Separates isomers)Absolute (Structural proof)High (Mass spectral ID)
Linearity (

)

N/A (Molar Ratio)

Precision (RSD)



LOD



Sample Prep Dilute & ShootGravimetric (Critical)Dissolve (Volatile solvent)
Primary Use Batch Release / PurityReference Std QualificationImpurity Profiling

Analytical Workflow Visualization

The following diagram illustrates the decision logic for selecting and sequencing these methods during drug development.

AnalyticalWorkflow Start Crude this compound qNMR Method B: qNMR (Potency & Structure) Start->qNMR Step 1: Assay Assignment HPLC Method A: HPLC-UV (Purity & Isomers) Start->HPLC Step 2: Chromatographic Purity Decision Discrepancy > 1.0%? qNMR->Decision GCMS Method C: GC-MS (Halogenated Impurities) HPLC->GCMS If unknown peak > 0.1% HPLC->Decision Release Batch Release Decision->Release No (Consistent) Investigate Investigate: 1. Hygroscopicity (Water Content) 2. Inorganic Salts (ROI) Decision->Investigate Yes (Mismatch) Investigate->Release Correction Applied

Caption: Integrated analytical workflow for validating this compound purity. qNMR establishes the "truth" value, while HPLC monitors impurities.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Szkop, M., & Bielawski, W. (2013).[2] A simple method for simultaneous RP-HPLC determination of indolic compounds.[2] Antonie van Leeuwenhoek. Link

  • Gou, Z., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids. ACS Omega. Link

  • Thermo Fisher Scientific. (2016). Orbitrap GC-MS: Challenges of Chlorinated Paraffins Analysis. Application Note. Link

  • Specific Polymers. (2023). HPLC vs NMR: Complementarity for in-depth analysis. Technical Case Study. Link

Sources

"benchmarking the synthetic efficiency of 2,5-dichloro-1H-indole production"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Benchmarking the Synthetic Efficiency of 2,5-Dichloro-1H-indole Production"

Executive Summary: Navigating the Regioselectivity Challenge

The synthesis of This compound presents a classic regioselectivity paradox in heterocyclic chemistry. While the 5-chloro substituent is easily introduced via the starting material (e.g., 4-chlorophenylhydrazine), the introduction of a chlorine atom at the C2 position is electronically disfavored under standard electrophilic conditions.

Standard electrophilic halogenation (e.g., NCS, Cl₂) of 5-chloroindole predominantly targets the electron-rich C3 position, yielding 3,5-dichloroindole or 2,3,5-trichloro mixtures. Therefore, producing pure 2,5-dichloroindole requires strategies that invert this reactivity or utilize directing groups.

This guide benchmarks two superior methodologies against the traditional "brute force" approach:

  • The Precision Route: N-Directed Lithiation (C2-H Activation).

  • The Scalable Route: Copper-Catalyzed Oxidative C-H Chlorination.

Part 1: Methodology Landscape & Comparative Analysis

The following matrix compares the three primary synthetic pathways based on yield, atom economy, and operational complexity.

Table 1: Synthetic Efficiency Benchmark
MetricMethod A: N-Directed Lithiation Method B: Cu-Catalyzed C-H Activation Method C: Direct Electrophilic Halogenation
Mechanism C2-Lithiation (Deprotonation)Radical/SET C-H FunctionalizationElectrophilic Aromatic Substitution (

)
Key Reagents

-BuLi, PhSO₂Cl (protecting), C₂Cl₆
Cu(OAc)₂, TsCl (as Cl source)NCS or SO₂Cl₂
Regioselectivity Excellent (>98:2 C2:C3) High (C2-selective) Poor (Favors C3)
Overall Yield 65–75% (3 steps)70–85% (1 step)<40% (isolated 2,5-isomer)
Scalability Low (Cryogenic -78°C required)High (Batch/Flow compatible)Medium (Purification bottleneck)
E-Factor (Est.) High (Protection/Deprotection waste)Moderate (Stoichiometric oxidant/source)High (Chromatography waste)

Part 2: Deep Dive – Experimental Protocols

Protocol A: The "Gold Standard" for Purity (Lithiation)

Best for: Small-scale library synthesis where isomeric purity is paramount.

Mechanistic Rationale: The C2-proton of an N-protected indole is the most acidic site (


 ~ 27). By protecting the nitrogen with a strong electron-withdrawing group (phenylsulfonyl), we enhance C2 acidity and prevent N-lithiation. Treatment with 

-BuLi generates a C2-lithio species that reacts with an electrophilic chlorine source (hexachloroethane or benzenesulfonyl chloride).

Step-by-Step Workflow:

  • Protection:

    • Dissolve 5-chloroindole (1.0 eq) in anhydrous THF.

    • Cool to 0°C and add NaH (1.2 eq). Stir for 30 min.

    • Add benzenesulfonyl chloride (PhSO₂Cl, 1.1 eq) dropwise. Warm to RT.

    • Result: 1-(phenylsulfonyl)-5-chloroindole.

  • Lithiation & Chlorination:

    • Cool the protected indole solution (in THF) to -78°C (dry ice/acetone bath).

    • Add

      
      -BuLi or 
      
      
      
      -BuLi (1.1 eq) slowly to maintain temperature. Stir for 1 h to ensure formation of the C2-lithio species.
    • Add a solution of hexachloroethane (

      
      )  (1.2 eq) in THF.
      
    • Allow to warm to RT overnight.

    • Note: Benzenesulfonyl chloride can also be used as a Cl source in this specific lithio-context, but

      
       is cleaner.
      
  • Deprotection:

    • Treat the crude 2,5-dichloro-1-(phenylsulfonyl)indole with TBAF (THF) or KOH/MeOH under reflux to remove the sulfonyl group.

    • Final Product: this compound.

Protocol B: The "Modern Challenger" (Cu-Catalyzed)

Best for: Process chemistry and scale-up.

Mechanistic Rationale: This method utilizes a Copper(II) catalytic cycle.[1][2] The reaction likely proceeds via a Single Electron Transfer (SET) mechanism where the sulfonyl chloride (TsCl) acts as both the oxidant and the chlorine radical source. The copper center coordinates to the indole, directing the radical attack or insertion to the C2 position, bypassing the electronic preference for C3.

Step-by-Step Workflow:

  • Reaction Setup:

    • In a reaction tube, charge 5-chloroindole (1.0 mmol), Cu(OAc)₂ (20 mol%), and

      
      -toluenesulfonyl chloride (TsCl)  (1.2 eq).
      
    • Solvent: Acetonitrile (

      
      ) or DCE (1,2-dichloroethane). Acetonitrile is greener.
      
    • Add a base if specified by specific variant (e.g.,

      
      ), though TsCl-mediated systems often run neutral or slightly basic.
      
  • Execution:

    • Heat the mixture to 100–120°C under an argon atmosphere for 12–16 hours.

    • Monitor via TLC/LC-MS. The disappearance of 5-chloroindole and appearance of the less polar 2,5-dichloro product indicates progress.

  • Workup:

    • Cool to RT. Filter through a celite pad to remove copper salts.

    • Concentrate the filtrate.

    • Purify via flash column chromatography (Hexanes/EtOAc).

    • Yield Expectation: 70–80%.

Part 3: Mechanistic Visualization

The following diagram contrasts the thermodynamic control of the Lithiation route against the kinetic redirection of the Copper-Catalyzed route.

IndoleSynthesis Start 5-Chloroindole (Starting Material) Protect 1. N-Protection (PhSO2Cl) Start->Protect Path A: High Precision CuCat Cu(OAc)2 Catalysis (TsCl, 100°C) Start->CuCat Path B: High Efficiency NCS Direct NCS/Cl2 (Electrophilic) Start->NCS Path C: Traditional Lithiate 2. C2-Lithiation (-78°C, n-BuLi) Protect->Lithiate Quench 3. Cl-Quench (C2Cl6) Lithiate->Quench Regioselective C2 Deprotect 4. Deprotection Quench->Deprotect Target This compound (Target) Deprotect->Target High Purity CuCat->Target Direct C-H Func. NCS->Target Minor Product Byproduct 3,5-Dichloroindole (Major Byproduct) NCS->Byproduct Favors C3

Caption: Comparative reaction pathways. Path A ensures C2 selectivity via steric/electronic blocking. Path B utilizes metal-directed C-H activation. Path C fails due to intrinsic C3 nucleophilicity.

Part 4: Critical Analysis & Recommendations

Why Avoid Direct Electrophilic Chlorination? Indoles are pi-excessive heterocycles. The HOMO coefficient is highest at C3. Reacting 5-chloroindole with NCS or


 will almost exclusively yield 3,5-dichloroindole . Blocking the C3 position is possible but adds two extra synthetic steps (blocking and unblocking), making it less efficient than the lithiation route.

Recommendation:

  • For Medicinal Chemistry (mg to g scale): Use Method A (Lithiation) . The reliability of the regiochemistry guarantees that the biological data you generate comes from the correct isomer.

  • For Process Development (kg scale): Optimize Method B (Cu-Catalysis) . Avoiding cryogenic temperatures and pyrophoric lithium reagents is critical for safety and cost on a large scale.

References

  • Regioselective C2-Chlorination via Cu-Catalysis

    • Source: Organic & Biomolecular Chemistry (RSC).
    • Title: Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride.[1][2]

    • URL:[Link]

  • Lithiation of N-Protected Indoles

    • Source: Arkivoc.[3]

    • Title: 1,2-Bis(phenylsulfonyl)
    • URL:[Link]

  • General Indole C-H Functionalization

    • Source: National Institutes of Health (NIH) / PMC.
    • Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems.
    • URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.